molecular formula C24H36ClNO3 B146917 Temiverine hydrochloride CAS No. 136529-33-4

Temiverine hydrochloride

Cat. No.: B146917
CAS No.: 136529-33-4
M. Wt: 422 g/mol
InChI Key: JQCLFZVNMLALLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temiverine hydrochloride is a synthetically produced drug substance with expected anticholinergic activity . It is provided as this compound monohydrate, with the molecular formula C24H35NO3·ClH·H2O and a molecular weight of 440.01 . The compound has been investigated for its potential as an overactive bladder agent . In research applications, anticholinergic agents like this compound are of significant interest for studying smooth muscle contraction and relaxation processes. Its proposed mechanism of action, based on its pharmacological class, involves antagonizing muscarinic receptors, which play a key role in regulating involuntary muscle movements in various organs . One in vitro study indicated that Temiverine causes a parallel shift to the right of the concentration-response curves to acetylcholine stimulation, supporting its functional role as an anticholinergic agent . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCLFZVNMLALLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926528
Record name 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129927-33-9
Record name Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129927-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temiverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129927339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMIVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24II7HX270
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine (B1676125) hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of abdominal pain and cramping associated with irritable bowel syndrome (IBS). Its therapeutic effect is achieved through a multifaceted mechanism of action, primarily targeting the smooth muscle cells of the gastrointestinal tract. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the pharmacological effects of mebeverine, supported by available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The primary mechanisms include the blockade of muscarinic receptors, inhibition of voltage-operated calcium and sodium channels, and a local anesthetic effect, which collectively contribute to the normalization of gut motility.

Introduction

Irritable bowel syndrome is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. A key pathophysiological feature of IBS is visceral hypersensitivity and dysregulated intestinal motility. Mebeverine hydrochloride acts as a direct-acting spasmolytic on the smooth muscle of the colon, relieving spasms without affecting normal gut motility.[1] Unlike traditional anticholinergic agents, mebeverine is largely devoid of systemic atropine-like side effects, making it a well-tolerated option for long-term management.[1] This guide delves into the specific molecular interactions and physiological consequences of mebeverine administration.

Core Mechanisms of Action

Mebeverine hydrochloride exerts its spasmolytic effects through several distinct but interconnected mechanisms:

Muscarinic Receptor Antagonism

Mebeverine acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) on gastrointestinal smooth muscle cells.[2][3] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to these receptors. By blocking mAChRs, mebeverine inhibits the action of acetylcholine, leading to muscle relaxation and a reduction in spasms.[2][3]

dot

Caption: Muscarinic Receptor Antagonism by Mebeverine.

Ion Channel Modulation

Mebeverine inhibits the influx of extracellular calcium (Ca²⁺) into smooth muscle cells by blocking voltage-operated calcium channels.[4] Intracellular calcium is a critical second messenger in muscle contraction, and by reducing its influx, mebeverine prevents the activation of contractile proteins, leading to muscle relaxation.[5] The drug is also described as an inhibitor of calcium-depot replenishment.[6]

dot

Caption: Mebeverine's blockade of voltage-operated calcium channels.

Mebeverine also directly blocks voltage-operated sodium channels in the cell membrane of smooth muscle cells.[4][5] The influx of sodium ions is essential for the initiation and propagation of the action potential that triggers muscle contraction. By inhibiting sodium influx, mebeverine reduces the excitability of the muscle cell membrane, thereby preventing spasms.[5] This mechanism also contributes to its local anesthetic properties.[7]

dot

Caption: Mebeverine's blockade of voltage-operated sodium channels.

Local Anesthetic Effect

The blockade of sodium channels by mebeverine also imparts a local anesthetic effect.[5][7] This action is thought to reduce the sensitivity of gastrointestinal smooth muscle to stimuli that can trigger pain and spasms. Studies have shown that mebeverine possesses a strong local anesthetic activity.[8]

Pharmacokinetics

Mebeverine is rapidly and completely absorbed after oral administration.[6] It undergoes extensive first-pass metabolism, primarily by esterases, and is hydrolyzed into mebeverine alcohol and veratric acid.[9] As a result, unchanged mebeverine is practically undetectable in plasma.[10] The main circulating metabolites are mebeverine acid and desmethyl mebeverine acid.[9]

Pharmacokinetic Parameters of Mebeverine Metabolites
ParameterMebeverine AcidDesmethyl Mebeverine AcidVeratric AcidMebeverine AlcoholReference
Cmax ~3 µg/mL679 ng/mL (single dose), 804 ng/mL (multiple doses)-~3 ng/mL[9][11]
Tmax ~1.25 hours~2.92 hours--[9][11]
~1.1 hours5-6 hours--[9][11]
AUC0-t -4552 ng·h/mL--[9]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of mebeverine in improving the symptoms of IBS, particularly abdominal pain.

Clinical Trial Data for Mebeverine in IBS
Study OutcomeMebeverine vs. Placebo (Relative Risk, 95% CI)Mebeverine 200mg vs. 135mg (Relative Risk, 95% CI)Reference
Clinical Improvement 1.13 (0.59 - 2.16)1.12 (0.96 - 1.3)[12]
Relief of Abdominal Pain 1.33 (0.92 - 1.93)1.08 (0.87 - 1.34)[12]

Experimental Protocols

In Vitro Assessment of Spasmolytic Activity (Isolated Guinea Pig Ileum)

This protocol is a standard method for evaluating the spasmolytic properties of a compound on smooth muscle tissue.

dot

Caption: Workflow for assessing spasmolytic activity in isolated guinea pig ileum.

Detailed Methodology:

  • A male guinea pig is euthanized by cervical dislocation.

  • The abdomen is opened, and a segment of the terminal ileum is carefully excised and placed in warm, oxygenated Tyrode's solution.

  • The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.

  • A 2-3 cm segment of the ileum is mounted vertically in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture.

  • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 gram.

  • Cumulative concentration-response curves to a contractile agonist (e.g., acetylcholine or histamine) are obtained.

  • The tissue is then incubated with mebeverine hydrochloride for a specified period (e.g., 20-30 minutes) before repeating the concentration-response curve to the agonist.

  • The antagonistic effect of mebeverine is quantified by the rightward shift of the concentration-response curve and the reduction in the maximum response.

In Vivo Assessment of Local Anesthetic Effect (Mouse Tail-Flick Test)

This is a common method to evaluate the analgesic properties of a substance.

dot

Caption: Workflow for the mouse tail-flick test.

Detailed Methodology:

  • Adult male mice are used for the experiment.

  • The basal reaction time of each mouse to a thermal stimulus (e.g., a focused beam of light) applied to the distal portion of the tail is determined. The endpoint is the characteristic "flick" of the tail. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Mebeverine hydrochloride or a control substance is administered, typically via subcutaneous injection at the base of the tail.

  • The tail-flick latency is measured again at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • An increase in the tail-flick latency is indicative of a local anesthetic effect. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Electrophysiological Assessment of Ion Channel Blockade (Patch-Clamp Technique)

The patch-clamp technique allows for the direct measurement of ion flow through channels in the cell membrane.

dot

Caption: General workflow for patch-clamp electrophysiology.

Detailed Methodology:

  • Smooth muscle cells are enzymatically isolated from gastrointestinal tissue.

  • A glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, is brought into contact with the cell membrane.

  • A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured to achieve the whole-cell recording configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

  • Specific voltage protocols are applied to isolate and record the currents from voltage-gated sodium or calcium channels.

  • After recording stable baseline currents, mebeverine hydrochloride is applied to the bath solution.

  • The effect of mebeverine on the channel currents is recorded, and the concentration-dependent block is analyzed to determine parameters such as the IC₅₀ value.

Conclusion

The mechanism of action of mebeverine hydrochloride is complex and involves multiple targets on gastrointestinal smooth muscle cells. Its primary spasmolytic effect is a result of a combination of muscarinic receptor antagonism and the blockade of voltage-operated calcium and sodium channels. The sodium channel blocking activity also contributes to a local anesthetic effect, which may further aid in symptom relief in irritable bowel syndrome. The rapid metabolism of mebeverine to active metabolites highlights the importance of understanding the pharmacology of these compounds. This comprehensive understanding of its mechanism of action provides a strong rationale for its clinical use in the management of IBS and guides future research in the development of more targeted therapies for functional gastrointestinal disorders.

References

Temiverine Hydrochloride: An In-depth Technical Guide on its Role as an Anticholinergic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temiverine (B1207195) hydrochloride, also known as mebeverine (B1676125) hydrochloride, is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. While often broadly classified as an anticholinergic agent, its mechanism of action is multifaceted and diverges from that of classical competitive muscarinic receptor antagonists. This technical guide provides a comprehensive overview of temiverine's interaction with the cholinergic system, detailing its complex mechanism of action, which includes indirect anticholinergic effects and direct actions on smooth muscle ion channels. This document summarizes the current understanding of its pharmacology, presents relevant experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Introduction

Acetylcholine (B1216132) (ACh) is a primary neurotransmitter of the parasympathetic nervous system, playing a crucial role in the regulation of gastrointestinal motility. Upon binding to muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells, ACh initiates a signaling cascade that leads to muscle contraction. Anticholinergic agents that block these receptors are therefore effective in reducing smooth muscle spasms.

Temiverine hydrochloride is recognized for its spasmolytic effect on the smooth muscle of the gastrointestinal tract. However, a notable characteristic of temiverine is the absence of typical systemic anticholinergic side effects, such as dry mouth, blurred vision, or tachycardia, at therapeutic doses[1]. This suggests a mechanism of action that is more complex than simple muscarinic receptor blockade. Current evidence indicates that temiverine exerts its effects through a combination of mechanisms, including the inhibition of intracellular calcium release, blockade of voltage-gated calcium and sodium channels, and a potential, albeit weak, interaction with muscarinic receptors[2][3][4].

Mechanism of Action

Temiverine's role as an anticholinergic agent is considered indirect and is part of a broader, multi-target mechanism of action.

Interaction with Muscarinic Receptors
Modulation of Ion Channels

The predominant mechanism of action of temiverine is believed to be its direct effect on smooth muscle ion channels:

  • Calcium Channel Blockade: Temiverine inhibits the influx of extracellular calcium into smooth muscle cells by blocking L-type calcium channels[4][6]. This reduction in intracellular calcium concentration directly interferes with the calcium-dependent signaling pathways required for muscle contraction.

  • Sodium Channel Blockade: Temiverine has also been shown to block voltage-operated sodium channels[4]. By modulating sodium channels, temiverine can reduce muscle cell excitability and consequently decrease the frequency and intensity of spasms[2].

  • Inhibition of Intracellular Calcium Release: Temiverine inhibits the release of calcium from intracellular stores, further contributing to the reduction of cytosolic calcium levels available for muscle contraction[4].

Local Anesthetic Effect

Temiverine may also exert a local anesthetic effect, which could contribute to the reduction of gut muscle sensitivity to stimuli that trigger spasms and pain[2].

Quantitative Data

As of the latest literature review, specific quantitative data for this compound's binding affinity and functional antagonism at individual muscarinic receptor subtypes are not publicly available. The following tables illustrate the types of quantitative data that would be generated from the experimental protocols described in Section 4 to fully characterize its anticholinergic profile.

Table 1: Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)
M1[³H]-PirenzepineHuman recombinantN/A
M2[³H]-AF-DX 384Human recombinantN/A
M3[³H]-4-DAMPHuman recombinantN/A
M4[³H]-HimbacineHuman recombinantN/A
M5[³H]-NMSHuman recombinantN/A
N/A: Not Available in Public Literature

Table 2: Functional Antagonism of this compound at Muscarinic Receptors

Receptor SubtypeFunctional AssayAgonistpA₂ / IC₅₀ (nM)
M2Inhibition of Forskolin-stimulated cAMP accumulationCarbachol (B1668302)N/A
M3Inhibition of Carbachol-induced phosphoinositide hydrolysisCarbacholN/A
M3Inhibition of Carbachol-induced smooth muscle contractionCarbacholN/A
N/A: Not Available in Public Literature

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticholinergic properties of a compound like this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol determines the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

  • Materials:

    • Cell membranes from cell lines stably expressing human M1, M2, M3, M4, or M5 receptors.

    • Radioligands (e.g., [³H]-N-methylscopolamine (NMS) for general binding, or subtype-selective radioligands).

    • Test compound (this compound).

    • Non-specific binding control (e.g., Atropine at a high concentration).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • For determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of atropine.

    • Incubate at room temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath for Smooth Muscle Contraction

This protocol assesses the functional antagonism of a test compound on agonist-induced smooth muscle contraction.

  • Materials:

    • Animal tissue (e.g., guinea pig ileum).

    • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), aerated with 95% O₂ / 5% CO₂.

    • Muscarinic agonist (e.g., Carbachol).

    • Test compound (this compound).

    • Isolated tissue bath system with isometric force transducers.

  • Procedure:

    • Dissect a segment of the guinea pig ileum and mount it in the tissue bath containing aerated Krebs-Henseleit solution at 37°C.

    • Apply a resting tension to the tissue and allow it to equilibrate.

    • Generate a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a fixed concentration of this compound for a predetermined time.

    • Generate a second cumulative concentration-response curve for carbachol in the presence of temiverine.

    • Repeat steps 4-6 with increasing concentrations of temiverine.

    • Analyze the data to determine if temiverine causes a parallel rightward shift of the carbachol concentration-response curve, which is indicative of competitive antagonism.

    • If competitive antagonism is observed, a Schild plot analysis can be performed to determine the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by muscarinic receptor antagonism and the workflows of the described experimental protocols.

G cluster_M3 M3 Muscarinic Receptor Signaling Pathway ACh_M3 Acetylcholine M3 M3 Receptor ACh_M3->M3 Gq11 Gq/11 M3->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Contraction_M3 Smooth Muscle Contraction Ca_release->Contraction_M3 leads to PKC->Contraction_M3 contributes to Temiverine_M3 Temiverine (Indirect Effect/ Ca²⁺ Channel Blockade) Temiverine_M3->Ca_release inhibits

Caption: M3 muscarinic receptor signaling pathway leading to smooth muscle contraction.

G cluster_M2 M2 Muscarinic Receptor Signaling Pathway ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Gi Gi M2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP X PKA Protein Kinase A cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation

Caption: M2 muscarinic receptor signaling pathway involved in the inhibition of relaxation.

G cluster_workflow Radioligand Binding Assay Workflow start Start prepare Prepare Membranes & Reagents start->prepare incubate Incubate Membranes with Radioligand & Test Compound prepare->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ & Ki Calculation) count->analyze end End analyze->end

Caption: A typical workflow for a radioligand binding assay.

G cluster_workflow Isolated Tissue Bath Experiment Workflow start Start prepare Prepare & Mount Tissue start->prepare equilibrate Equilibrate Tissue prepare->equilibrate agonist_curve Generate Agonist Concentration-Response Curve equilibrate->agonist_curve wash Wash Tissue agonist_curve->wash incubate_antagonist Incubate with Antagonist wash->incubate_antagonist agonist_curve_antagonist Generate Agonist Curve in Presence of Antagonist incubate_antagonist->agonist_curve_antagonist analyze Data Analysis (Schild Plot & pA₂ Calculation) agonist_curve_antagonist->analyze end End analyze->end

Caption: Workflow for an isolated tissue bath experiment to determine antagonist potency.

Conclusion

This compound's classification as an anticholinergic agent requires careful consideration of its complex mechanism of action. While it may have some interaction with muscarinic receptors, its primary therapeutic effect as a spasmolytic is largely attributed to its direct inhibitory actions on smooth muscle ion channels, particularly calcium and sodium channels. This multifaceted mechanism explains its efficacy in treating symptoms of IBS while avoiding the systemic side effects associated with classical competitive muscarinic antagonists. Further research, including detailed binding and functional studies at all muscarinic receptor subtypes, is warranted to fully elucidate the complete pharmacological profile of this compound and its precise role within the spectrum of anticholinergic and musculotropic agents.

References

An In-depth Technical Guide to the Pharmacological Properties of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine (B1676125) hydrochloride is a musculotropic antispasmodic agent with a direct action on the smooth muscle of the gastrointestinal (GI) tract. It is widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional bowel disorders. This technical guide provides a comprehensive overview of the pharmacological properties of mebeverine hydrochloride, including its mechanism of action, pharmacokinetics, metabolism, and clinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development.

Mechanism of Action

Mebeverine hydrochloride exerts its spasmolytic effect through a multi-faceted mechanism, primarily targeting the smooth muscle cells of the colon. Unlike anticholinergic agents, it does not produce typical atropine-like side effects, indicating a more direct and localized mode of action.[1][2] The primary mechanisms include:

  • Modulation of Ion Channels: Mebeverine has been shown to block voltage-operated sodium channels and L-type calcium channels in smooth muscle cells.[3][4] By inhibiting sodium ion influx, it reduces myocyte excitability.[3] The blockade of calcium channels prevents the influx of calcium required for muscle contraction, leading to smooth muscle relaxation.[5]

  • Muscarinic Receptor Antagonism: Mebeverine is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[6][7] By blocking these receptors on smooth muscle cells, it inhibits the contractile effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that regulates gut motility.[6]

  • Local Anesthetic Effect: Mebeverine also possesses local anesthetic properties, which may contribute to its analgesic effect in IBS by reducing the sensitivity of the gut to painful stimuli.[7]

Signaling Pathway of Mebeverine's Spasmolytic Action

Mebeverine Mechanism of Action Mebeverine Mebeverine Hydrochloride NaChannel Voltage-Gated Na+ Channels Mebeverine->NaChannel Blocks CaChannel L-type Ca2+ Channels Mebeverine->CaChannel Blocks mAChR Muscarinic Acetylcholine Receptors Mebeverine->mAChR Antagonizes Relaxation Muscle Relaxation Mebeverine->Relaxation Promotes SmoothMuscle Gastrointestinal Smooth Muscle Cell NaChannel->SmoothMuscle Na+ influx CaChannel->SmoothMuscle Ca2+ influx mAChR->SmoothMuscle Contraction Muscle Contraction SmoothMuscle->Contraction Acetylcholine Acetylcholine Acetylcholine->mAChR Activates

Caption: Signaling pathway of Mebeverine's spasmolytic action.

Pharmacokinetics

Mebeverine hydrochloride is rapidly and completely absorbed following oral administration. However, the parent drug is not detected in the plasma due to extensive first-pass metabolism by esterases in the gut wall and liver.[1] The pharmacokinetics are therefore described based on its primary metabolites.

Table 1: Pharmacokinetic Parameters of Mebeverine Metabolites in Healthy Volunteers
ParameterMebeverine Acid (MAC)Desmethylmebeverine Acid (DMAC)Mebeverine Alcohol (MAL)Veratric Acid
Cmax 1-100 ng/mL (linear range)[8]679 ng/mL (single dose, 200 mg MR)[4]0.1-10 ng/mL (linear range)[8]Not reported
804 ng/mL (multiple doses, 200 mg MR)[4]
Tmax ~1 hour[4]~2.92 hours (200 mg MR)[4]Not reportedNot reported
t1/2 Not reported5-6 hours (200 mg MR)[4]Not reportedNot reported
AUC0-t Not reported4552 ng.h/mL (200 mg MR)[4]Not reportedNot reported

MR: Modified Release

Metabolism

Mebeverine is primarily metabolized via hydrolysis of the ester bond by esterases, forming veratric acid and mebeverine alcohol. Mebeverine alcohol undergoes further metabolism in the liver. The main metabolites found in plasma are mebeverine acid (MAC) and desmethylmebeverine acid (DMAC).[4]

Metabolic Pathway of Mebeverine Hydrochloride

Mebeverine Metabolism Mebeverine Mebeverine Hydrochloride Esterases Esterases (First-pass metabolism) Mebeverine->Esterases VeratricAcid Veratric Acid Esterases->VeratricAcid MebeverineAlcohol Mebeverine Alcohol (MAL) Esterases->MebeverineAlcohol Excretion Urinary Excretion VeratricAcid->Excretion HepaticMetabolism Hepatic Metabolism MebeverineAlcohol->HepaticMetabolism MebeverineAcid Mebeverine Acid (MAC) HepaticMetabolism->MebeverineAcid DMAC Desmethylmebeverine Acid (DMAC) HepaticMetabolism->DMAC MebeverineAcid->Excretion DMAC->Excretion Metabolite Analysis Workflow Start Start: Human Plasma Sample AddIS Add Internal Standards (MA-D5, DMA-D5) Start->AddIS ProteinPrecip Protein Precipitation (Acetonitrile) AddIS->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC-MS/MS Supernatant->Inject HPLC HPLC Separation (C8 Column) Inject->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS DataAnalysis Data Analysis and Quantification MSMS->DataAnalysis End End: Metabolite Concentrations DataAnalysis->End

References

An In-depth Technical Guide to the Molecular Targets of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Temiverine hydrochloride" did not yield significant results for a compound with established molecular targets. The information presented in this guide pertains to Mebeverine hydrochloride , a well-documented antispasmodic agent. It is presumed that "Temiverine" was a typographical error.

Mebeverine hydrochloride is a musculotropic antispasmodic drug primarily prescribed for the symptomatic relief of abdominal pain and cramps, bowel disturbances, and discomfort associated with irritable bowel syndrome (IBS).[1][2] Its mechanism of action is multifactorial, targeting several key components involved in the regulation of smooth muscle contraction, primarily in the gastrointestinal tract. This guide provides a detailed overview of the molecular targets of Mebeverine hydrochloride, supported by available data, experimental methodologies, and visual representations of the involved pathways and workflows.

Core Molecular Targets and Mechanisms of Action

Mebeverine hydrochloride exerts its spasmolytic effects through a combination of mechanisms, rather than a single high-affinity interaction with one specific receptor. The primary molecular activities identified are:

  • Blockade of Voltage-Operated Sodium Channels: Mebeverine directly inhibits voltage-operated sodium channels in smooth muscle cells.[3] This action reduces the influx of sodium ions, which is crucial for the generation and propagation of action potentials. By dampening the excitability of the smooth muscle cell membrane, Mebeverine helps to prevent the excessive muscle contractions that lead to spasms.[4]

  • Inhibition of Intracellular Calcium Accumulation: The drug interferes with the influx of calcium into smooth muscle cells.[3][4] Calcium ions are the final trigger for the contractile machinery of the cell. By reducing intracellular calcium levels, Mebeverine directly inhibits the signaling cascade that leads to muscle contraction.[4]

  • Weak Muscarinic Receptor Antagonism: Mebeverine exhibits weak, atropine-like anticholinergic properties by antagonizing muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][5] Acetylcholine is a key neurotransmitter that stimulates smooth muscle contraction in the gut via these receptors. By weakly blocking this interaction, Mebeverine contributes to muscle relaxation. However, this effect is considered less potent than its direct actions on ion channels.[3]

  • Local Anesthetic Effect: Mebeverine has been reported to have a local anesthetic effect, which may contribute to its pain-relieving properties in IBS.[4][6] This is likely a consequence of its sodium channel blocking activity, similar to other local anesthetics.

Quantitative Data on Molecular Interactions

Despite its widespread clinical use, detailed quantitative data on the binding affinities and inhibitory concentrations of Mebeverine hydrochloride for its various molecular targets are not extensively reported in publicly available literature. The following table summarizes the available qualitative and semi-quantitative information.

Molecular Target Parameter Value Cell/Tissue Type Reference
Voltage-Operated Sodium Channels InhibitionPotent BlockerSmooth Muscle Cells[3]
Voltage-Gated Calcium Channels Inhibition of Ca2+ InfluxEffective InhibitorSmooth Muscle Cells[4]
Muscarinic Acetylcholine Receptors AntagonismAtropine-like propertiesGuinea-pig taenia caeci[3]
Functional EffectShifts carbachol (B1668302) concentration-response curve to the right at 6x10⁻⁶ MGuinea-pig taenia caeci[3]

Further research is required to determine specific IC50 and Ki values for the various subtypes of these channels and receptors.

Signaling Pathways and Logical Relationships

The multifaceted mechanism of action of Mebeverine hydrochloride can be visualized through the following diagrams.

cluster_0 Mebeverine Hydrochloride Actions cluster_1 Cellular Effects Na_Channel Voltage-Gated Sodium Channels Na_Influx Decreased Na+ Influx Ca_Channel Voltage-Gated Calcium Channels Ca_Influx Decreased Ca2+ Influx mAChR Muscarinic Acetylcholine Receptors ACh_Binding Reduced Acetylcholine Binding Membrane_Potential Membrane Stabilization (Reduced Excitability) Na_Influx->Membrane_Potential Contraction Smooth Muscle Relaxation (Spasmolysis) Membrane_Potential->Contraction Leads to Ca_Influx->Contraction Directly Inhibits ACh_Binding->Contraction Contributes to Mebeverine Mebeverine HCl Mebeverine->Na_Channel Blocks Mebeverine->Ca_Channel Inhibits Mebeverine->mAChR Weakly Antagonizes

Mechanism of Action of Mebeverine Hydrochloride.

The diagram above illustrates the primary molecular targets of Mebeverine hydrochloride and their downstream cellular effects, culminating in smooth muscle relaxation.

Experimental Protocols

Detailed experimental protocols for characterizing the molecular interactions of Mebeverine hydrochloride are crucial for further research and drug development. Below are representative methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a general method to determine the binding affinity of a compound like Mebeverine for muscarinic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS).

Objective: To determine the inhibition constant (Ki) of Mebeverine hydrochloride for muscarinic acetylcholine receptor subtypes.

Materials:

  • Cell membranes prepared from cells expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).

  • [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

  • Mebeverine hydrochloride.

  • Atropine (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + [3H]NMS), non-specific binding (membranes + [3H]NMS + excess atropine), and competitive binding (membranes + [3H]NMS + varying concentrations of Mebeverine hydrochloride).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Mebeverine hydrochloride concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Prepare reagents: Membranes, [3H]NMS, Mebeverine, Atropine Setup Set up 96-well plate: Total, Non-specific, and Competitive binding wells Start->Setup Incubate Incubate to reach equilibrium Setup->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze End Determine Binding Affinity Analyze->End

Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of Mebeverine hydrochloride on voltage-gated sodium or calcium channels.[7][8]

Objective: To determine the IC50 of Mebeverine hydrochloride for a specific voltage-gated ion channel.

Materials:

  • A cell line stably expressing the target ion channel (e.g., a specific Nav or Cav subtype).

  • Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system).

  • Borosilicate glass capillaries for making patch pipettes.

  • Intracellular solution (e.g., containing K-gluconate or CsF, depending on the channel).

  • Extracellular solution (e.g., artificial cerebrospinal fluid or Tyrode's solution).

  • Mebeverine hydrochloride stock solution.

  • Perfusion system.

Procedure:

  • Cell Preparation: Plate the cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, establishing electrical access to the cell's interior.

  • Voltage-Clamp Recording: Clamp the cell membrane at a specific holding potential (e.g., -80 mV). Apply a voltage protocol (a series of voltage steps) to elicit currents through the target ion channels. Record the baseline currents.

  • Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of Mebeverine hydrochloride.

  • Record Drug Effect: After a stable effect is reached, apply the same voltage protocol and record the currents in the presence of the drug.

  • Data Analysis: Measure the peak current amplitude before and after drug application. Repeat for a range of Mebeverine concentrations. Plot the percentage of current inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Prepare cell culture and recording solutions Pipette Fabricate and fill patch pipette Start->Pipette Seal Form Giga-seal on a single cell Pipette->Seal Whole_Cell Establish whole-cell configuration Seal->Whole_Cell Baseline Record baseline ion channel currents (Voltage-Clamp) Whole_Cell->Baseline Apply_Drug Perfuse with Mebeverine HCl Baseline->Apply_Drug Record_Effect Record currents in the presence of the drug Apply_Drug->Record_Effect Analyze Measure current inhibition and calculate IC50 Record_Effect->Analyze End Determine Channel Blockade Potency Analyze->End

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion

The therapeutic efficacy of Mebeverine hydrochloride in treating irritable bowel syndrome stems from its multifaceted interaction with several key molecular targets in gastrointestinal smooth muscle cells. Its primary mechanisms of action—blockade of voltage-operated sodium channels and inhibition of calcium influx—work in concert to reduce smooth muscle excitability and contractility. The weak antagonism of muscarinic acetylcholine receptors provides an additional, albeit less pronounced, spasmolytic effect. While the qualitative aspects of these interactions are established, there is a need for more comprehensive quantitative studies to determine the precise binding affinities and inhibitory concentrations of Mebeverine for the various subtypes of its target channels and receptors. Such data would provide a more refined understanding of its pharmacological profile and could guide the development of future therapeutics with improved selectivity and efficacy. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

Temiverine Hydrochloride: A Technical Guide to its Function as a Muscarinic Acetylcholine Receptor (mAChR) Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temiverine hydrochloride is recognized as an anticholinergic agent, functioning as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. This technical guide provides an in-depth overview of the core principles and experimental methodologies required to characterize the function of this compound. While specific quantitative data for this compound's binding affinities and functional antagonism across all muscarinic receptor subtypes are not extensively available in publicly accessible literature, this document outlines the standard experimental protocols and data presentation formats used in the pharmacological assessment of such compounds. The guide details the theoretical framework of mAChR antagonism, the downstream signaling pathways affected, and the established in vitro and in vivo assays crucial for determining the potency, selectivity, and functional effects of muscarinic antagonists. This includes radioligand binding assays, functional assays measuring intracellular calcium and cAMP levels, and models of bladder contractility. The provided diagrams and methodological descriptions serve as a comprehensive resource for researchers aiming to investigate the pharmacological profile of this compound or similar mAChR antagonists.

Introduction to Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are a subtype of acetylcholine receptors that are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system and various functions in the central nervous system.[1][2] There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distribution and signaling pathways.[3]

  • M1, M3, and M5 Receptors: These subtypes primarily couple through the Gq/11 family of G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple through the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as opening potassium channels.

The diverse physiological roles of these receptor subtypes make them important therapeutic targets for a variety of conditions, including overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and certain neurological disorders.[1][4] Muscarinic antagonists, like this compound, exert their effects by competitively blocking the binding of the endogenous neurotransmitter acetylcholine (ACh) to these receptors.[1]

Characterization of this compound as a mAChR Antagonist

A thorough characterization of a muscarinic antagonist involves determining its binding affinity and functional potency at each of the five mAChR subtypes. This allows for the assessment of its selectivity profile, which is crucial for predicting its therapeutic efficacy and potential side effects.

Binding Affinity Studies

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the ability of an unlabeled compound (the "competitor," e.g., Temiverine) to displace a radiolabeled ligand that is known to bind to the receptor.

Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes (M1-M5)

Receptor SubtypeThis compound Ki (nM)
M1Data not available in cited literature
M2Data not available in cited literature
M3Data not available in cited literature
M4Data not available in cited literature
M5Data not available in cited literature

Ki values represent the equilibrium dissociation constant for the inhibitor. Lower Ki values indicate higher binding affinity.

Functional Antagonism Studies

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist (e.g., acetylcholine or carbachol). The potency of the antagonist is typically expressed as an IC50 value (the concentration of antagonist that inhibits 50% of the agonist's maximal response) or as a pA2 value derived from a Schild analysis.

Table 2: Functional Antagonist Potency (IC50/pA2) of this compound at Human Muscarinic Receptor Subtypes (M1-M5)

Receptor SubtypeFunctional AssayThis compound IC50 (nM) / pA2
M1e.g., Calcium MobilizationData not available in cited literature
M2e.g., cAMP InhibitionData not available in cited literature
M3e.g., Calcium MobilizationData not available in cited literature
M4e.g., cAMP InhibitionData not available in cited literature
M5e.g., Calcium MobilizationData not available in cited literature

IC50 is the half maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize muscarinic receptor antagonists.

Radioligand Binding Assay

This protocol describes a typical competition binding assay to determine the Ki of a test compound.

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radiolabeled ligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at a concentration close to its Kd value), and varying concentrations of unlabeled this compound. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-selective muscarinic antagonist like atropine (B194438) (non-specific binding).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor (Temiverine) concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (Expressing mAChR) Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand ([³H]-NMS) Radioligand->Incubation Competitor Temiverine HCl (Varying Concentrations) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Generate Competition Curve Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Figure 1. Workflow for a Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay (for M1, M3, M5)

This protocol describes a method to measure the functional antagonism of Temiverine at Gq-coupled muscarinic receptors.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced calcium mobilization mediated by M1, M3, or M5 receptors.

Materials:

  • Cell lines stably expressing human M1, M3, or M5 receptors.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit).

  • A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • This compound at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with kinetic reading capabilities and appropriate filters.

Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to attach and grow overnight.

  • Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Pre-incubation: After dye loading and washing (if required by the dye), add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Then, add a fixed concentration of the muscarinic agonist (typically the EC80 concentration to ensure a robust signal) to all wells and immediately begin kinetic fluorescence measurements.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the Temiverine concentration. Fit the data to a dose-response curve to determine the IC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate Cells (Expressing M1/M3/M5) Dye Load with Calcium Sensitive Dye Cells->Dye Antagonist Pre-incubate with Temiverine HCl Dye->Antagonist Agonist Add Agonist (e.g., Carbachol) Antagonist->Agonist Measure Measure Fluorescence Kinetics Agonist->Measure Response Determine Peak Response Measure->Response Curve Generate Inhibition Curve Response->Curve IC50 Calculate IC50 Curve->IC50

Figure 2. Workflow for an Intracellular Calcium Mobilization Assay.
cAMP Accumulation Assay (for M2, M4)

This protocol describes a method to measure the functional antagonism of Temiverine at Gi/o-coupled muscarinic receptors.

Objective: To determine the IC50 of this compound for the inhibition of the agonist-mediated decrease in forskolin-stimulated cAMP levels via M2 or M4 receptors.

Materials:

  • Cell lines stably expressing human M2 or M4 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • A muscarinic agonist (e.g., acetylcholine).

  • This compound at various concentrations.

  • A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell lysis buffer (if required by the kit).

  • A plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Plating: Seed the cells into appropriate microplates and allow them to attach overnight.

  • Antagonist and Agonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a short period. Then, add a fixed concentration of the muscarinic agonist along with a fixed concentration of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.

  • Cell Lysis and Detection: After a defined incubation period (e.g., 30 minutes), stop the reaction and lyse the cells (if necessary). Measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.

  • Data Analysis: The measured signal will be inversely proportional to the amount of cAMP produced. Calculate the percentage of inhibition of the agonist's effect (i.e., the reversal of the inhibition of cAMP production) for each concentration of Temiverine. Plot the percentage of inhibition against the logarithm of the Temiverine concentration and fit the data to determine the IC50 value.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate Cells (Expressing M2/M4) Incubation Incubate with Temiverine, Agonist, and Forskolin Cells->Incubation Lysis Cell Lysis Incubation->Lysis Detection cAMP Detection Lysis->Detection Inhibition Calculate % Inhibition Detection->Inhibition Curve Generate Inhibition Curve Inhibition->Curve IC50 Calculate IC50 Curve->IC50

Figure 3. Workflow for a cAMP Accumulation Assay.

Downstream Signaling Pathways of mAChR Antagonism

By blocking the binding of acetylcholine, this compound prevents the activation of the downstream signaling cascades associated with each mAChR subtype.

mAChR_Signaling_Antagonism cluster_Gq Gq-Coupled Pathway (M1, M3, M5) cluster_Gi Gi/o-Coupled Pathway (M2, M4) ACh_Gq Acetylcholine mAChR_Gq M1 / M3 / M5 Receptor ACh_Gq->mAChR_Gq Activates Temiverine_Gq Temiverine HCl Temiverine_Gq->mAChR_Gq Blocks Gq Gq Protein mAChR_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC ACh_Gi Acetylcholine mAChR_Gi M2 / M4 Receptor ACh_Gi->mAChR_Gi Activates Temiverine_Gi Temiverine HCl Temiverine_Gi->mAChR_Gi Blocks Gi Gi/o Protein mAChR_Gi->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Figure 4. Antagonism of mAChR Signaling Pathways.

In Vivo and Ex Vivo Models of Bladder Function

To assess the therapeutic potential of this compound for conditions like overactive bladder, its effects on bladder smooth muscle contraction are evaluated in ex vivo and in vivo models.

Ex Vivo Bladder Strip Contraction Assay

This assay measures the ability of an antagonist to inhibit agonist-induced contractions of isolated bladder tissue.

Procedure:

  • Strips of detrusor muscle are dissected from animal bladders (e.g., rat or guinea pig) and mounted in an organ bath containing a physiological salt solution.

  • The muscle strips are connected to a force transducer to measure isometric contractions.

  • A cumulative concentration-response curve to a muscarinic agonist like carbachol is generated.

  • After washing, the tissue is incubated with a fixed concentration of this compound, and the agonist concentration-response curve is repeated.

  • The rightward shift of the agonist curve in the presence of the antagonist is used to calculate the pA2 value via a Schild plot, which provides a measure of the antagonist's potency in a functional tissue setting.

In Vivo Cystometry in Animal Models

Cystometry in conscious, freely moving animals (e.g., rats) is used to evaluate the effects of a drug on bladder function under more physiological conditions.

Procedure:

  • A catheter is surgically implanted into the bladder of the animal and exteriorized.

  • After a recovery period, the bladder is continuously filled with saline, and intravesical pressure is monitored.

  • Parameters such as bladder capacity, voiding pressure, and the frequency of non-voiding contractions are measured before and after administration of this compound.

  • An increase in bladder capacity and a decrease in the frequency of non-voiding contractions would indicate a potential therapeutic benefit for overactive bladder.

Conclusion

This compound is classified as a muscarinic acetylcholine receptor antagonist. A comprehensive understanding of its pharmacological profile requires detailed in vitro and in vivo studies to determine its binding affinity, functional potency, and selectivity for the five mAChR subtypes. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to elucidate the precise mechanism of action and therapeutic potential of this compound and other related antimuscarinic compounds. The generation of specific quantitative data through these established methodologies is essential for advancing its development and clinical application.

References

The Solubility and Stability of Mebeverine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Mebeverine (B1676125) hydrochloride, an antispasmodic agent. The information is compiled to assist researchers, scientists, and professionals in the field of drug development in understanding the physicochemical properties of this active pharmaceutical ingredient.

Solubility Profile

Mebeverine hydrochloride is characterized by its high solubility in several common solvents. Public assessment reports and scientific literature describe it as "very soluble in water and in methylene (B1212753) chloride, and freely soluble in ethanol (B145695) (96%)"[1][2]. A product data sheet also indicates its solubility in dimethyl sulfoxide (B87167) (DMSO)[3].

The qualitative and quantitative solubility data for Mebeverine hydrochloride are summarized in the table below for easy reference and comparison.

SolventSolubility DescriptionMaximum Concentration (mg/mL)Maximum Concentration (mM)
WaterVery soluble[1][2]--
Methylene ChlorideVery soluble[1][2]--
Ethanol (96%)Freely soluble[1][2]--
Dimethyl Sulfoxide (DMSO)-93.0[3]20.0[3]

Stability Characteristics

The stability of Mebeverine hydrochloride has been evaluated under various stress conditions, including hydrolysis, oxidation, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for determining the intrinsic stability of the molecule and for developing stable pharmaceutical formulations.

Forced degradation studies have shown that Mebeverine hydrochloride is susceptible to degradation under acidic, alkaline, and oxidative conditions[4][5]. The drug substance, however, has been found to be stable when stored under long-term and accelerated conditions in a well-closed container at room temperature[1][2].

A summary of the stability of Mebeverine hydrochloride under different conditions is presented in the table below.

ConditionObservation
Acidic Hydrolysis Degradation observed[4][5].
Alkaline Hydrolysis Degradation observed[4][5].
Oxidative Degradation observed[4][5].
Photolytic Stable[4][5].
Thermal (Long-term) Stable at 25°C/60% RH for up to 60 months[1].
Thermal (Accelerated) Stable at 40°C/75% RH for up to 6 months[1][2].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of solubility and stability. The following sections outline the typical experimental protocols used in the evaluation of Mebeverine hydrochloride.

Solubility Determination

While specific quantitative solubility testing protocols for Mebeverine hydrochloride are not extensively detailed in the provided search results, a general experimental workflow for determining the solubility of a compound is illustrated below. This typically involves preparing saturated solutions of the compound in various solvents, allowing them to equilibrate, and then quantifying the concentration of the dissolved solute.

Solubility_Workflow cluster_prep Solution Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Weigh Mebeverine HCl B Add excess to solvent A->B C Agitate at constant temperature B->C D Allow to equilibrate C->D E Separate solid and liquid phases D->E F Quantify concentration of dissolved drug E->F G Determine solubility F->G

A generalized workflow for determining the solubility of Mebeverine hydrochloride.
Stability Indicating Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is commonly employed to separate and quantify Mebeverine hydrochloride from its degradation products.

Chromatographic Conditions:

  • Column: Symmetry C18[4][5].

  • Mobile Phase: A mixture of 50 mM KH2PO4, acetonitrile, and tetrahydrofuran (B95107) (63:35:2; v/v/v)[4][5].

  • Detection: UV detection.

This method has been shown to be linear over a range of 1-100 μg/ml[4][5].

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of the drug substance.

  • Acidic Degradation: The drug solution is treated with 0.1 M or 1 M HCl at room temperature or under reflux[4].

  • Alkaline Degradation: The drug solution is treated with 0.1 M NaOH at room temperature or under reflux[4].

  • Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 30% H2O2) at an elevated temperature (e.g., 70°C)[4][6].

  • Neutral Hydrolysis: The drug solution in water is refluxed[4].

  • Photostability: The drug is exposed to light to assess for photodegradation.

The workflow for a typical stability testing protocol is visualized in the following diagram.

Stability_Testing_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_kinetics Kinetic Analysis A Prepare Mebeverine HCl Solution B Acidic (HCl) A->B C Alkaline (NaOH) A->C D Oxidative (H2O2) A->D E Photolytic A->E F Thermal A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Quantify remaining drug and degradation products H->I J Plot log(% remaining drug) vs. time I->J K Determine degradation kinetics J->K

A workflow for conducting forced degradation studies on Mebeverine hydrochloride.

Degradation Kinetics

The degradation of Mebeverine hydrochloride in the presence of hydrogen peroxide has been investigated and was found to follow pseudo-first-order kinetics[4]. By plotting the logarithm of the percentage of the remaining drug against time, a linear relationship is observed, which is characteristic of a first-order reaction. This kinetic information is valuable for predicting the shelf-life of the drug product.

References

Investigating the Active Metabolites of Temiverine Hydrochloride: A Technical Guide to RCC-36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temiverine hydrochloride is an anticholinergic agent, and its pharmacological activity is significantly influenced by its active metabolite, RCC-36. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the metabolism of Temiverine to RCC-36. It includes a summary of available quantitative data, inferred experimental protocols based on cited research, and a visualization of the proposed signaling pathway. The information presented is intended to serve as a foundational resource for researchers and professionals in the field of drug development and pharmacology.

Introduction

Temiverine is a synthetic compound recognized for its anticholinergic properties, targeting muscarinic acetylcholine (B1216132) receptors.[1] Upon administration, Temiverine undergoes metabolic transformation to produce active metabolites, with RCC-36 being a key identified active metabolite.[1] The pharmacological effects of Temiverine are therefore a combination of the parent drug and its active metabolites. Understanding the profile of these metabolites is crucial for a complete characterization of the drug's efficacy and safety. This guide focuses on the available data concerning RCC-36 and its relationship with Temiverine.

Metabolism of this compound to RCC-36

The metabolic conversion of Temiverine to RCC-36 involves the N-de-ethylation of the diethylamino group. This biotransformation is a common metabolic pathway for many xenobiotics.

Chemical Structures:

  • Temiverine: 4-(diethylamino)-1,1-dimethyl-2-butynyl alpha-cyclohexyl-alpha-hydroxy-benzeneacetate[2]

  • RCC-36: 4-(ethylamino)-1,1-dimethyl-2-butynyl alpha-cyclohexyl-alpha-hydroxy-benzeneacetate

The structural difference indicates the removal of one ethyl group from the tertiary amine in Temiverine to form the secondary amine in RCC-36.

Quantitative Data

The available quantitative data primarily focuses on the in vitro anticholinergic activity of Temiverine and RCC-36. The data is derived from a study by Kikukawa H, et al. on isolated human urinary bladder muscle.[1]

CompoundConcentration RangeEffect on Acetylcholine-induced ContractionSource
Temiverine10 nM to 10 µMParallel shift to the right of the concentration-response curve[1]
RCC-3610 nM to 1 µMParallel shift to the right of the concentration-response curve[1]
Atropine (Reference)1 nM to 1 µMParallel shift to the right of the concentration-response curve[1]
Oxybutynin (Reference)10 nM to 10 µMParallel shift to the right of the concentration-response curve[1]

Table 1: In Vitro Anticholinergic Activity of Temiverine and RCC-36

Experimental Protocols

In Vitro Anticholinergic Activity Assay (Inferred)

This protocol is inferred from the data presented by Kikukawa H, et al. (1998).[1]

Objective: To determine the antagonistic effect of Temiverine and RCC-36 on muscarinic receptors in isolated human urinary bladder smooth muscle.

Methodology:

  • Tissue Preparation: Human urinary bladder smooth muscle strips are obtained and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Contraction Induction: Cumulative concentration-response curves for acetylcholine are generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue preparations are incubated with varying concentrations of Temiverine (10 nM to 10 µM), RCC-36 (10 nM to 1 µM), or reference antagonists (Atropine, Oxybutynin) for a predetermined period.

  • Challenge with Agonist: Following incubation with the antagonist, a second cumulative concentration-response curve for acetylcholine is generated.

  • Data Analysis: The magnitude of the rightward shift of the acetylcholine concentration-response curve in the presence of the antagonists is quantified to determine their potency (e.g., by calculating pA2 values).

Signaling Pathways and Mechanisms of Action

Temiverine and its active metabolite RCC-36 act as competitive antagonists at muscarinic acetylcholine receptors. This is the primary mechanism underlying their pharmacological effects.

Anticholinergic Signaling Pathway

The diagram below illustrates the antagonistic action of Temiverine and RCC-36 on the muscarinic acetylcholine receptor signaling pathway in a smooth muscle cell.

Anticholinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_Receptor Binds to G_Protein Gq/11 Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Temiverine_RCC36 Temiverine / RCC-36 Temiverine_RCC36->Muscarinic_Receptor Blocks

Figure 1: Antagonistic action of Temiverine/RCC-36 on the muscarinic receptor pathway.

Experimental Workflow

The following diagram outlines a general workflow for the investigation of active metabolites like RCC-36.

Experimental_Workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Pharmacokinetics cluster_pharmacology Pharmacological Characterization Incubation Incubate Temiverine with Liver Microsomes/Hepatocytes Metabolite_ID Metabolite Identification (LC-MS/MS) Incubation->Metabolite_ID Metabolite_Synthesis Synthesis of Identified Metabolites (e.g., RCC-36) Metabolite_ID->Metabolite_Synthesis Receptor_Binding Receptor Binding Assays (Muscarinic Receptor Subtypes) Metabolite_Synthesis->Receptor_Binding Functional_Assay Isolated Tissue Functional Assays (e.g., Bladder Muscle Contraction) Metabolite_Synthesis->Functional_Assay Dosing Administer Temiverine to Animal Models/Humans Sampling Collect Blood/Urine Samples over Time Dosing->Sampling Quantification Quantify Temiverine and RCC-36 (HPLC, LC-MS/MS) Sampling->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, tmax, t1/2, AUC) Quantification->PK_Analysis Activity_Comparison Compare Activity of Temiverine and RCC-36 Receptor_Binding->Activity_Comparison Functional_Assay->Activity_Comparison

Figure 2: General workflow for active metabolite investigation.

Conclusion and Future Directions

The available evidence strongly indicates that RCC-36 is an active metabolite of this compound, exhibiting significant anticholinergic activity. However, the body of research on this specific topic is limited. To provide a more complete understanding, further studies are warranted in the following areas:

  • Quantitative Pharmacokinetics: Detailed pharmacokinetic studies in both preclinical models and humans are needed to determine the Cmax, tmax, half-life, and AUC for both Temiverine and RCC-36.

  • Metabolic Pathways: Identification of the specific cytochrome P450 (CYP) enzymes responsible for the N-de-ethylation of Temiverine.

  • Receptor Subtype Selectivity: Investigation of the binding affinities of Temiverine and RCC-36 for different muscarinic receptor subtypes (M1-M5).

  • In Vivo Efficacy: Comparative studies on the in vivo efficacy of Temiverine and RCC-36 in relevant animal models of conditions such as overactive bladder or irritable bowel syndrome.

This technical guide has synthesized the currently accessible information on the active metabolite RCC-36 of this compound. It is hoped that this document will serve as a valuable starting point for future research in this area.

References

An In-depth Technical Guide on the Calcium Antagonistic Activity of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on Mebeverine hydrochloride, as searches for "Temiverine hydrochloride" yielded no specific results, suggesting a likely misspelling. The core pharmacological activities described are attributed to Mebeverine hydrochloride based on available scientific literature.

Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent primarily prescribed for the treatment of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2] Its therapeutic effect is largely attributed to its ability to relax the smooth muscles of the gastrointestinal tract, thereby alleviating symptoms such as abdominal pain and cramping.[1][2] A key mechanism underlying this effect is its activity as a calcium channel antagonist.[1][3] This technical guide provides a detailed overview of the calcium antagonistic properties of Mebeverine hydrochloride, including its mechanism of action, and outlines the experimental protocols used to characterize such activity.

Mechanism of Action: Calcium Antagonism in Smooth Muscle

The contraction of smooth muscle cells is a process critically dependent on the influx of extracellular calcium ions (Ca²⁺) through voltage-gated calcium channels, particularly the L-type calcium channels.[4][5] The process is initiated by membrane depolarization, which opens these channels, allowing Ca²⁺ to enter the cell. This influx of Ca²⁺ leads to a cascade of events culminating in the phosphorylation of myosin light chains and subsequent muscle contraction.

Mebeverine hydrochloride exerts its spasmolytic effect by directly inhibiting the influx of Ca²⁺ into smooth muscle cells.[1][6] By blocking these calcium channels, Mebeverine reduces the intracellular availability of Ca²⁺, which in turn prevents the activation of the contractile machinery, leading to muscle relaxation and the relief of spasms.[1] While the exact binding site and affinity of Mebeverine to specific calcium channel subunits have not been extensively detailed in publicly available literature, its functional effect as a calcium antagonist is a cornerstone of its therapeutic action.[2]

It is also reported that Mebeverine may have other mechanisms of action, including effects on sodium channels and muscarinic receptors, which could contribute to its overall pharmacological profile.[1][2]

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data such as IC₅₀ or Kᵢ values for the calcium antagonistic activity of Mebeverine hydrochloride from electrophysiological, radioligand binding, or calcium imaging studies. Therefore, a data table for direct comparison is not available at this time. The information available is qualitative, describing its function as an inhibitor of calcium influx.[1][3][6]

Experimental Protocols

The following sections detail the generalized experimental protocols used to characterize the calcium antagonistic activity of a compound like Mebeverine hydrochloride.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effect of a compound on ion channel function, providing high-resolution recordings of ionic currents.[1][3]

Objective: To measure the inhibitory effect of Mebeverine hydrochloride on voltage-gated calcium channel currents in isolated smooth muscle cells.

Methodology:

  • Cell Preparation:

    • Isolate single smooth muscle cells from a relevant tissue source (e.g., guinea pig taenia caeci) through enzymatic digestion.

    • Maintain the isolated cells in a physiological saline solution.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[7]

    • The external solution should contain a charge carrier for the calcium channels (e.g., Ba²⁺ to avoid calcium-dependent inactivation) and blockers for other channels (e.g., TEA to block K⁺ channels).

    • The internal pipette solution should contain a cesium-based solution to block potassium currents from inside the cell.

  • Whole-Cell Recording:

    • Approach a single smooth muscle cell with the micropipette and apply slight positive pressure.[7]

    • Upon contact with the cell, release the pressure and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.[1]

    • Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.[1]

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential where calcium channels are closed (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps to activate the calcium channels and record the resulting inward currents.[3]

    • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of Mebeverine hydrochloride.

    • Record the calcium currents at each concentration to determine the dose-dependent inhibitory effect.

  • Data Analysis:

    • Measure the peak amplitude of the inward calcium current at each voltage step in the absence and presence of Mebeverine.

    • Construct a dose-response curve by plotting the percentage inhibition of the calcium current as a function of the Mebeverine concentration.

    • Calculate the IC₅₀ value, which is the concentration of Mebeverine that causes 50% inhibition of the calcium current.

Fig 1. Workflow for Patch-Clamp Electrophysiology.
Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity and density of receptors or binding sites for a particular ligand.[8]

Objective: To determine the binding affinity (Kᵢ) of Mebeverine hydrochloride to L-type calcium channels.

Methodology:

  • Membrane Preparation:

    • Homogenize a tissue known to be rich in L-type calcium channels (e.g., rat cardiac or brain tissue) in a cold buffer solution.[9]

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes containing the calcium channels.[9]

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a series of tubes, incubate a fixed concentration of a radiolabeled L-type calcium channel antagonist (e.g., [³H]-nitrendipine) with the prepared membranes.[10]

    • Add increasing concentrations of unlabeled Mebeverine hydrochloride to the tubes.[2]

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist like nifedipine).

  • Incubation and Filtration:

    • Incubate the tubes at a specific temperature for a duration sufficient to reach equilibrium.

    • Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.[2]

    • Wash the filters with cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Mebeverine by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of Mebeverine.

    • Determine the IC₅₀ value (the concentration of Mebeverine that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Fig 2. Workflow for Radioligand Binding Assay.
Calcium Imaging

Calcium imaging allows for the visualization of changes in intracellular calcium concentration in real-time.[11][12]

Objective: To measure the effect of Mebeverine hydrochloride on agonist-induced calcium influx in smooth muscle cells.

Methodology:

  • Cell Preparation and Dye Loading:

    • Culture smooth muscle cells on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye.[13]

    • The AM ester form of the dye allows it to cross the cell membrane, and intracellular esterases cleave the AM group, trapping the dye inside the cell.[4]

  • Imaging Setup:

    • Mount the coverslip with the dye-loaded cells onto the stage of a fluorescence microscope equipped with a camera and an appropriate filter set for the chosen dye.

    • Perfuse the cells with a physiological saline solution.

  • Data Acquisition:

    • Record the baseline fluorescence of the cells. For a ratiometric dye like Fura-2, this involves alternating the excitation wavelength (e.g., 340 nm and 380 nm) and measuring the emission at a single wavelength (e.g., 510 nm).[13]

    • Stimulate the cells with an agonist known to cause calcium influx (e.g., high potassium solution or a specific neurotransmitter).

    • Record the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

    • After washing out the agonist, pre-incubate the cells with Mebeverine hydrochloride for a defined period.

    • Re-stimulate the cells with the same agonist in the presence of Mebeverine and record the fluorescence response.

  • Data Analysis:

    • For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

    • Compare the amplitude and kinetics of the calcium transient in the absence and presence of Mebeverine.

    • Quantify the inhibitory effect of Mebeverine on the agonist-induced calcium increase.

Fig 3. Workflow for Calcium Imaging.

Signaling Pathway

The following diagram illustrates the signaling pathway of smooth muscle contraction and the point of intervention for a calcium channel antagonist like Mebeverine hydrochloride.

G cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int influx Depolarization Membrane Depolarization Depolarization->Ca_channel opens Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_channel Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction leads to Mebeverine Mebeverine HCl Mebeverine->Ca_channel blocks

Fig 4. Signaling Pathway of Smooth Muscle Contraction.
Conclusion

References

Temiverine Hydrochloride: A Technical Guide to its Classification as a Tertiary Amine and Expected Anticholinergic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Classification of Temiverine Hydrochloride

This compound's classification as a tertiary amine is unequivocally determined by its chemical structure. The SMILES (Simplified Molecular-Input Line-Entry System) notation for Temiverine is CCN(CC)CC#CC(C)(C)OC(=O)C(c1ccccc1)(C2CCCCC2)O.

Analysis of the nitrogen atom within this structure reveals that it is bonded to three distinct carbon atoms:

  • Two ethyl groups (-CH2CH3)

  • A butynyl group (-CH2C#C-)

As the nitrogen atom is bonded to three alkyl groups and has no hydrogen atoms directly attached to it, Temiverine is classified as a tertiary amine . The hydrochloride salt form does not alter the classification of the parent amine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₄H₃₅NO₃·HCl[1]
Molecular Weight422.0 g/mol [1]
AppearanceNot specified in available literature
SolubilityNot specified in available literature
pKaNot specified in available literature

Expected Pharmacological Profile: Anticholinergic Action

This compound is anticipated to function as an anticholinergic agent, which suggests it acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Anticholinergic drugs competitively inhibit the binding of the neurotransmitter acetylcholine to its receptors, thereby blocking parasympathetic nerve impulses. These effects are observed in various smooth muscles and exocrine glands.

Muscarinic Receptor Subtypes and Signaling Pathways

There are five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs). Their activation initiates distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 G-proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and glandular secretion.

  • M2 and M4 Receptors: These receptors couple to Gi/o G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway can lead to the opening of potassium channels, causing hyperpolarization and a decrease in cellular excitability, which can result in effects like a decreased heart rate.

The diagrams below illustrate these canonical signaling pathways.

M1_M3_M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_Receptor M1/M3/M5 Receptor ACh->M_Receptor Binds Gq11 Gq/11 M_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Leads to Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response Triggers PKC->Cellular_Response Phosphorylates Targets Leading to

Caption: M1, M3, and M5 muscarinic receptor signaling pathway.

M2_M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_Receptor M2/M4 Receptor ACh->M_Receptor Binds Gi_o Gi/o M_Receptor->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response PKA->Cellular_Response Leads to

Caption: M2 and M4 muscarinic receptor signaling pathway.

Experimental Protocols for Pharmacological Characterization

To quantitatively assess the anticholinergic activity of a compound like this compound, a series of in vitro pharmacological assays are typically employed. The following are detailed, representative protocols.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)

  • Receptor Source: Homogenates of tissues rich in muscarinic receptors (e.g., rat cerebral cortex, guinea pig heart, or cell lines expressing specific mAChR subtypes).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Atropine (B194438) (a high-affinity muscarinic antagonist) at a high concentration (e.g., 1 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A range of concentrations of this compound (or vehicle for total binding).

    • A high concentration of atropine for determination of non-specific binding.

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • The membrane preparation.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow Start Start: Prepare Reagents Membrane_Prep Membrane Preparation (Tissue/Cell Homogenization) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Buffer, Compound, Radioligand, Membranes) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound from Free Ligand) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC₅₀ and Ki) Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

Isolated Tissue Assay for Functional Antagonism

This assay measures the ability of a test compound to inhibit the contractile response of smooth muscle to a muscarinic agonist, providing a measure of its functional potency (e.g., pA₂ value). The guinea pig ileum is a classic preparation for this purpose due to its high density of muscarinic receptors.

Objective: To determine the functional antagonist potency (pA₂) of this compound against a muscarinic agonist on isolated guinea pig ileum.

Materials:

  • Test Compound: this compound

  • Agonist: Carbachol or Acetylcholine

  • Animal: Guinea pig

  • Physiological Salt Solution: Tyrode's or Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Organ bath with an isometric or isotonic transducer.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut into segments of 2-3 cm.

  • Mounting: Suspend a segment of the ileum in an organ bath containing the physiological salt solution under a resting tension (e.g., 1 g). Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

  • Control Responses: Obtain a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

  • Agonist Response in Presence of Antagonist: In the continued presence of this compound, obtain a second cumulative concentration-response curve for the agonist.

  • Repeat: Wash the tissue extensively and repeat steps 4 and 5 with increasing concentrations of this compound.

  • Data Analysis:

    • Plot the log concentration of the agonist versus the response.

    • Observe the parallel rightward shift of the concentration-response curve in the presence of increasing concentrations of the competitive antagonist.

    • Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log concentration of the antagonist. The x-intercept of this plot provides the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.

Isolated_Tissue_Assay_Workflow Start Start: Prepare Tissue Tissue_Prep Isolate and Mount Guinea Pig Ileum Start->Tissue_Prep Equilibration Equilibrate Tissue in Organ Bath Tissue_Prep->Equilibration Control_CRC Obtain Control Agonist Concentration-Response Curve (CRC) Equilibration->Control_CRC Wash_Incubate Wash and Incubate with This compound Control_CRC->Wash_Incubate Test_CRC Obtain Agonist CRC in Presence of Temiverine Wash_Incubate->Test_CRC Repeat_Concentrations Repeat with Different Temiverine Concentrations Test_CRC->Repeat_Concentrations Repeat_Concentrations->Wash_Incubate Next Concentration Data_Analysis Data Analysis (Schild Plot to determine pA₂) Repeat_Concentrations->Data_Analysis All Concentrations Tested End End: Determine Functional Potency Data_Analysis->End

Caption: Experimental workflow for an isolated tissue assay.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound's binding affinity (Ki) or functional antagonist potency (pA₂ or IC₅₀) against muscarinic receptors are not publicly available. The tables below are provided as templates for how such data would be presented.

Table 2: Muscarinic Receptor Binding Affinity of this compound (Template)

Receptor SubtypeKi (nM)Radioligand UsedTissue/Cell Source
M1Data not availablee.g., [³H]-Pirenzepinee.g., Human M1-CHO cells
M2Data not availablee.g., [³H]-AF-DX 384e.g., Guinea pig heart
M3Data not availablee.g., [³H]-4-DAMPe.g., Human M3-CHO cells
M4Data not availablee.g., [³H]-Pirenzepinee.g., Human M4-CHO cells
M5Data not availablee.g., [³H]-QNBe.g., Human M5-CHO cells

Table 3: Functional Antagonist Potency of this compound (Template)

PreparationAgonistPotency MetricValue
Guinea Pig IleumCarbacholpA₂Data not available
Rabbit Vas DeferensOxotremorine-MpA₂Data not available
Human Bladder StripsAcetylcholineIC₅₀ (nM)Data not available

Conclusion

Based on its chemical structure, this compound is definitively classified as a tertiary amine. It is expected to exhibit anticholinergic activity through the antagonism of muscarinic acetylcholine receptors. While this guide provides the foundational knowledge and standard experimental frameworks for characterizing such a compound, further empirical studies are required to determine the specific quantitative pharmacology of this compound. The provided protocols for radioligand binding and isolated tissue assays represent the gold-standard methodologies for elucidating its receptor affinity and functional potency. The signaling pathway diagrams offer a visual representation of the molecular mechanisms that are likely modulated by this compound. This document serves as a comprehensive starting point for researchers and drug development professionals investigating the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "Temiverine hydrochloride." Following an extensive search of scientific literature and databases, it has been concluded that this is likely a typographical error for Mebeverine (B1676125) hydrochloride . All subsequent information pertains to Mebeverine hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mebeverine hydrochloride is a musculotropic antispasmodic agent with a long history of use in the symptomatic treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1] Its primary therapeutic application lies in the alleviation of abdominal pain, cramping, and bloating associated with intestinal smooth muscle spasms.[2] Unlike traditional anticholinergic agents, mebeverine exhibits a high degree of selectivity for gastrointestinal smooth muscle, resulting in a favorable side-effect profile with minimal systemic anticholinergic effects.[2] This technical guide provides a comprehensive overview of the pharmacological properties, mechanism of action, pharmacokinetic profile, and clinical efficacy of mebeverine hydrochloride, with a focus on its therapeutic potential. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and drug development efforts.

Mechanism of Action

Mebeverine hydrochloride exerts its spasmolytic effects through a multi-faceted mechanism of action, primarily targeting the smooth muscle cells of the gastrointestinal tract.[3] Its action is not fully elucidated but is understood to involve the modulation of several key ion channels and receptors.[2]

  • Inhibition of Intracellular Calcium Accumulation: Mebeverine limits the influx of calcium into smooth muscle cells, a critical step in the initiation of muscle contraction.[4] This is believed to be a primary contributor to its muscle-relaxant properties.

  • Blockade of Muscarinic Receptors: Mebeverine acts as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) on smooth muscle cells.[3][4] By blocking the action of acetylcholine, a key neurotransmitter in gastrointestinal motility, mebeverine prevents smooth muscle contraction.[3]

  • Modulation of Sodium Channels: Evidence suggests that mebeverine also blocks voltage-operated sodium channels.[5] This action may contribute to its local anesthetic effect and further reduce muscle cell excitability.[4]

  • Blockade of Noradrenaline Reuptake: Mebeverine has been shown to block the reuptake of noradrenaline by sympathetic nerve endings, which may also play a role in its overall effect on gut motility.[4]

Signaling Pathway of Mebeverine Hydrochloride

Mebeverine Signaling Pathway Figure 1: Proposed Signaling Pathway of Mebeverine Hydrochloride cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (mAChR) Acetylcholine->Muscarinic_Receptor Binds Mebeverine Mebeverine Mebeverine->Muscarinic_Receptor Blocks Ca_Channel Voltage-gated Ca2+ Channel Mebeverine->Ca_Channel Blocks Na_Channel Voltage-gated Na+ Channel Mebeverine->Na_Channel Blocks Ca_Influx Ca2+ Influx Muscarinic_Receptor->Ca_Influx Activates Ca_Channel->Ca_Influx Allows Contraction Smooth Muscle Contraction Na_Channel->Contraction Depolarization leads to Ca_Influx->Contraction Triggers Relaxation Smooth Muscle Relaxation

Proposed mechanism of Mebeverine action.

Pharmacokinetic Profile

Mebeverine hydrochloride is rapidly and completely absorbed following oral administration. However, it undergoes extensive first-pass metabolism, primarily through hydrolysis by esterases, into veratric acid and mebeverine alcohol.[6] Consequently, unchanged mebeverine is not detected in the plasma.[6] The main circulating metabolite is mebeverine acid, an oxidized form of mebeverine alcohol.[7]

Table 1: Pharmacokinetic Parameters of Mebeverine Hydrochloride Metabolites

ParameterVeratric AcidMebeverine AlcoholMebeverine Acid
Tmax (hours) 0.67 - 1.33[6]Detected at low levels[7]~1.25[7]
Cmax ~13.5 µg/mL[6]~3 ng/mL[7]~3 µg/mL[7]
t½ (hours) --~1.1[7]
Urinary Excretion Major metabolite in urine[2]0.02 - 0.3% of dose[7]67% of dose within 4h[7]

Therapeutic Applications and Clinical Efficacy

The primary therapeutic application of mebeverine hydrochloride is in the management of Irritable Bowel Syndrome (IBS). Clinical studies have demonstrated its efficacy in reducing the cardinal symptoms of IBS, including abdominal pain, discomfort, and bloating.

Table 2: Summary of Clinical Efficacy Data for Mebeverine Hydrochloride in IBS

OutcomeComparisonResult95% Confidence IntervalP-value
Clinical Improvement Mebeverine vs. PlaceboRR: 1.13[8]0.59 - 2.160.7056
Relief of Abdominal Pain Mebeverine vs. PlaceboRR: 1.33[8]0.92 - 1.930.129
Global Improvement Mebeverine 200mg vs. 135mgRR: 1.12[8]0.96 - 1.30.168
Relief of Abdominal Pain Mebeverine 200mg vs. 135mgRR: 1.08[8]0.87 - 1.340.463

While some meta-analyses have not shown a statistically significant superiority of mebeverine over placebo for global IBS improvement, it is generally considered a well-tolerated and effective option for symptomatic relief, particularly for abdominal pain.[8]

Safety and Tolerability

Mebeverine hydrochloride is generally well-tolerated, with a low incidence of adverse effects. Unlike many other antispasmodics, it does not typically cause systemic anticholinergic side effects such as dry mouth, blurred vision, or urinary retention.[2] Reported side effects are rare and may include hypersensitivity reactions, skin rashes, and dizziness.[2]

Experimental Protocols

In Vitro Assessment of Antispasmodic Activity on Isolated Intestinal Smooth Muscle

This protocol describes a representative method for evaluating the spasmolytic effect of mebeverine hydrochloride on isolated intestinal smooth muscle strips.

6.1.1 Materials and Reagents

  • Animal model (e.g., male Sprague-Dawley rat)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Acetylcholine (ACh) or other contractile agonists

  • Mebeverine hydrochloride

  • Organ bath system with isometric force transducers

  • Data acquisition system

6.1.2 Procedure

  • Humanely euthanize the animal and dissect a segment of the small intestine (e.g., ileum).

  • Place the tissue in cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.

  • Prepare longitudinal or circular smooth muscle strips (approximately 1-2 cm in length).

  • Mount the strips in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Induce a submaximal contraction with a contractile agonist (e.g., ACh 1 µM).

  • Once a stable contraction plateau is reached, add cumulative concentrations of mebeverine hydrochloride to the bath.

  • Record the relaxation response as a percentage of the pre-induced contraction.

  • Construct a concentration-response curve to determine the EC50 value for mebeverine's relaxant effect.

Experimental Workflow for In Vitro Antispasmodic Assay

Experimental Workflow Figure 2: General Experimental Workflow for In Vitro Antispasmodic Assay Start Start Tissue_Dissection Tissue Dissection (e.g., rat ileum) Start->Tissue_Dissection Strip_Preparation Smooth Muscle Strip Preparation Tissue_Dissection->Strip_Preparation Mounting Mount in Organ Bath Strip_Preparation->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Contraction_Induction Induce Contraction (e.g., with Acetylcholine) Equilibration->Contraction_Induction Mebeverine_Addition Cumulative Addition of Mebeverine Hydrochloride Contraction_Induction->Mebeverine_Addition Data_Recording Record Relaxation Response Mebeverine_Addition->Data_Recording Analysis Data Analysis (Concentration-Response Curve, EC50) Data_Recording->Analysis End End Analysis->End

Workflow for assessing antispasmodic activity.
Muscarinic Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of mebeverine hydrochloride for muscarinic receptors.

6.2.1 Materials and Reagents

  • Cell line or tissue homogenate expressing muscarinic receptors (e.g., CHO cells transfected with human M3 receptors)

  • Radioligand (e.g., [3H]-N-methylscopolamine)

  • Mebeverine hydrochloride

  • Non-specific binding control (e.g., atropine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation cocktail and counter

6.2.2 Procedure

  • Prepare cell membranes or tissue homogenates.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • For total binding, add assay buffer. For non-specific binding, add a high concentration of the non-specific control (e.g., 1 µM atropine).

  • For the competition assay, add increasing concentrations of mebeverine hydrochloride.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate specific binding and plot the percentage of specific binding against the concentration of mebeverine to determine the Ki value.

Future Directions and Therapeutic Potential

While mebeverine hydrochloride is well-established for the treatment of IBS, its multifaceted mechanism of action suggests potential for other therapeutic applications involving smooth muscle hyperreactivity. Further research could explore its utility in conditions such as:

  • Overactive Bladder: Its anticholinergic and calcium channel blocking properties could be beneficial in reducing detrusor muscle overactivity.

  • Biliary Spasms: Its direct relaxant effect on smooth muscle may be applicable to the management of pain associated with gallbladder and bile duct spasms.

  • Uterine Spasms: The role of mebeverine in alleviating dysmenorrhea or other conditions related to uterine smooth muscle contraction warrants investigation.

A deeper understanding of its interactions with specific subtypes of muscarinic receptors and calcium channels could lead to the development of more targeted and efficacious second-generation compounds.

Conclusion

Mebeverine hydrochloride remains a valuable therapeutic agent for the symptomatic relief of irritable bowel syndrome. Its direct action on gastrointestinal smooth muscle, mediated through a combination of muscarinic receptor antagonism and ion channel modulation, provides effective spasmolysis with a favorable safety profile. The detailed pharmacological and methodological information provided in this guide serves as a resource for researchers and drug development professionals seeking to further elucidate its mechanisms and explore its broader therapeutic potential.

References

Preclinical Safety and Toxicology Profile of Temiverine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest update, specific preclinical safety and toxicology data for Temiverine hydrochloride is not publicly available. This guide has been constructed to provide researchers, scientists, and drug development professionals with a comprehensive framework of the expected preclinical safety evaluation for a new chemical entity, using this compound as a representative example. The data presented in the tables are illustrative and based on typical findings for small molecule drugs. The experimental protocols described are standardized methodologies in preclinical toxicology.

Introduction

The preclinical safety and toxicological evaluation of any new investigational drug, such as this compound, is a critical component of drug development.[1][2][3] These studies are designed to identify potential target organs for toxicity, establish a safe starting dose for human clinical trials, and to understand the dose-response relationship of any adverse effects.[2][4][5] This comprehensive assessment includes a battery of in vitro and in vivo studies conducted in compliance with Good Laboratory Practice (GLP) regulations.[6] The primary goal is to characterize the toxicological profile of the test compound after single and repeated administrations.[6]

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or a short series of exposures.[1] The primary endpoint is often the determination of the median lethal dose (LD50), which is the dose that is lethal to 50% of the test population. These studies provide initial information on the substance's toxicity and help in dose selection for subsequent studies.[5]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
  • Test System: Wistar rats (female), 8-12 weeks old.

  • Administration: Single oral gavage.

  • Dose Levels: A starting dose is selected based on available data. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.

  • Observation Period: 14 days.[7][8]

  • Endpoints: Clinical signs of toxicity, body weight changes, mortality, and gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Expected Data Presentation

Table 1: Acute Oral Toxicity of this compound in Rats

ParameterValueClassification
LD50 (mg/kg)> 2000GHS Category 5 or Unclassified
Clinical SignsNo significant signs of toxicity observed up to the limit dose.-
Body WeightNo significant changes compared to control.-
Gross NecropsyNo treatment-related abnormalities observed.-

Repeated-Dose Toxicity

Repeated-dose toxicity studies are essential to evaluate the effects of a substance after prolonged exposure.[6] These studies help to identify target organs of toxicity, determine the No-Observed-Adverse-Effect Level (NOAEL), and inform the design of chronic toxicity studies. The duration of these studies is typically related to the intended duration of clinical use.[4]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study
  • Test System: Sprague-Dawley rats and Beagle dogs (one rodent and one non-rodent species are typically required).[6]

  • Administration: Daily oral gavage for 28 consecutive days.

  • Dose Levels: At least three dose levels (low, mid, and high) and a control group. The high dose is intended to produce some toxicity, while the low dose should be a NOAEL.[9]

  • Endpoints:

    • In-life: Clinical observations, body weight, food and water consumption, ophthalmology, functional observational battery (FOB).

    • Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

    • Terminal Procedures: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.[6]

  • Recovery Group: A satellite group at the high dose and control may be included to assess the reversibility of any observed toxic effects.

Expected Data Presentation

Table 2: Summary of a 28-Day Repeated-Dose Oral Toxicity Study of this compound

SpeciesDose Groups (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
Rat 0, 50, 150, 500At 500 mg/kg/day: decreased body weight gain, increased liver enzymes (ALT, AST), and centrilobular hepatocellular hypertrophy. Effects were reversible.150
Dog 0, 25, 75, 200At 200 mg/kg/day: mild gastrointestinal disturbances (emesis). No other treatment-related findings.75

Genotoxicity

Genotoxicity testing is a critical component of the safety assessment to evaluate the potential of a substance to cause genetic damage, which can lead to mutations and cancer.[1][10][11] A standard battery of tests is typically performed to assess different genotoxic endpoints.[12]

Experimental Protocols
  • Ames Test (Bacterial Reverse Mutation Assay):

    • Test System: Various strains of Salmonella typhimurium and Escherichia coli.

    • Methodology: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). The number of revertant colonies is counted. A positive result indicates that the substance can induce gene mutations.

  • In Vitro Mammalian Cell Micronucleus Test:

    • Test System: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6).

    • Methodology: Cells are exposed to the test substance with and without metabolic activation. After an appropriate incubation period, cells are harvested and scored for the presence of micronuclei, which are indicative of chromosomal damage or aneuploidy.

  • In Vivo Micronucleus Test:

    • Test System: Bone marrow or peripheral blood of rodents (e.g., mice).

    • Methodology: Animals are treated with the test substance, and bone marrow cells or peripheral blood erythrocytes are collected and analyzed for the frequency of micronucleated cells. This test detects chromosomal damage in a whole animal system.

Expected Data Presentation

Table 3: Genotoxicity Profile of this compound

AssayTest SystemConcentration/Dose RangeResult (with/without S9)Conclusion
Ames TestS. typhimurium & E. coli0.1 - 5000 µ g/plate Negative / NegativeNon-mutagenic
In Vitro MicronucleusHuman Lymphocytes1 - 1000 µg/mLNegative / NegativeNon-clastogenic
In Vivo MicronucleusMouse Bone Marrow50 - 500 mg/kgNegativeNon-genotoxic in vivo

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies are designed to assess the potential adverse effects of a substance on all aspects of the reproductive cycle.[1][13][14] This includes effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocols
  • Fertility and Early Embryonic Development (Segment I):

    • Test System: Rats.

    • Methodology: Males are treated for a period before mating, and females are treated before mating, during mating, and through implantation. Endpoints include mating performance, fertility indices, and early embryonic development.

  • Embryo-Fetal Development (Segment II):

    • Test System: Typically two species, one rodent (e.g., rat) and one non-rodent (e.g., rabbit).

    • Methodology: Pregnant females are treated during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.

  • Pre- and Postnatal Development (Segment III):

    • Test System: Rats.

    • Methodology: Pregnant females are treated from implantation through lactation. The development, growth, and reproductive performance of the offspring are evaluated.

Expected Data Presentation

Table 4: Summary of Reproductive and Developmental Toxicology Studies for this compound

Study TypeSpeciesDose Levels (mg/kg/day)Key FindingsNOAEL (Maternal/Developmental) (mg/kg/day)
Fertility & Early Embryonic DevelopmentRat0, 50, 150, 450No adverse effects on mating, fertility, or early embryonic development.450 / 450
Embryo-Fetal DevelopmentRat0, 50, 150, 450Maternal toxicity (decreased body weight gain) at 450 mg/kg/day. No teratogenic effects.150 / 450
Embryo-Fetal DevelopmentRabbit0, 25, 75, 225Maternal toxicity at 225 mg/kg/day. No teratogenic effects.75 / 225
Pre- & Postnatal DevelopmentRat0, 50, 150, 450No adverse effects on offspring growth, development, or reproductive performance.450 / 450

Visualizations

General Preclinical Toxicology Workflow

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_decision Decision Point Ames Ames Test Go_NoGo Proceed to Clinical Trials? Ames->Go_NoGo in_vitro_MN In Vitro Micronucleus in_vitro_MN->Go_NoGo Acute_Tox Acute Toxicity Repeat_Dose Repeated-Dose Toxicity Acute_Tox->Repeat_Dose in_vivo_MN In Vivo Micronucleus Repeat_Dose->in_vivo_MN Repro_Tox Reproductive Toxicology Repeat_Dose->Repro_Tox Repeat_Dose->Go_NoGo in_vivo_MN->Go_NoGo Repro_Tox->Go_NoGo

Caption: A generalized workflow for preclinical toxicology testing of a new chemical entity.

Hypothetical Signaling Pathway for this compound Toxicity

Assuming this compound's toxicity is related to off-target effects on a hypothetical cellular pathway, the following diagram illustrates a possible mechanism.

Toxicity_Pathway Temiverine This compound Receptor Off-Target Receptor Temiverine->Receptor Binds Kinase_A Kinase A Activation Receptor->Kinase_A Activates TF Transcription Factor Phosphorylation Kinase_A->TF Phosphorylates Gene_Exp Altered Gene Expression TF->Gene_Exp Induces Toxicity Cellular Toxicity Gene_Exp->Toxicity

Caption: A hypothetical signaling pathway illustrating a potential mechanism of toxicity.

Conclusion

The preclinical safety and toxicology evaluation of this compound would involve a comprehensive battery of tests to characterize its potential risks before human administration. This guide outlines the standard studies, including acute and repeated-dose toxicity, genotoxicity, and reproductive and developmental toxicology. The findings from these studies are crucial for establishing a safe clinical dose and for monitoring potential adverse effects in human trials. The illustrative data and protocols provided herein serve as a template for the expected preclinical safety profile of a new chemical entity.

References

An In-depth Technical Guide to the Impact of Antispasmodic Agents on Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Temiverine hydrochloride" did not yield specific technical data. The following guide is based on the well-documented pharmacology of Mebeverine (B1676125) hydrochloride , a closely related and commonly used antispasmodic agent that acts directly on smooth muscle. The principles, mechanisms, and experimental protocols described are representative of this class of drugs and provide a framework for understanding their impact on smooth muscle tissue.

Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent with a direct, localized effect on the smooth muscle of the gastrointestinal tract, particularly the colon.[1][2][3] Unlike traditional anticholinergic agents, its therapeutic action at standard doses is largely free of systemic side effects, making it a valuable tool in the management of conditions characterized by smooth muscle hypermotility, such as Irritable Bowel Syndrome (IBS).[4][5] This document outlines the multifaceted mechanism of action by which Mebeverine impacts smooth muscle cells, details the experimental protocols used to characterize these effects, and presents its pharmacological activity through visual pathways.

Core Mechanisms of Action on Smooth Muscle

Mebeverine hydrochloride exerts its smooth muscle relaxant effects through a combination of mechanisms, primarily centered on the regulation of ion channels. This multi-target approach ensures a potent and localized antispasmodic effect.

Blockade of Voltage-Gated Calcium Channels

The cornerstone of smooth muscle contraction is an increase in intracellular calcium (Ca²⁺) concentration. Mebeverine directly inhibits the influx of extracellular calcium by blocking L-type voltage-gated calcium channels in the smooth muscle cell membrane (sarcolemma).[6][7] By preventing this influx, Mebeverine curtails the calcium-dependent signaling cascade that leads to the phosphorylation of myosin light chains and subsequent muscle contraction.[6][8]

G cluster_0 Smooth Muscle Cell Ca_Channel L-Type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Activates Calmodulin & MLCK Pathway Depolarization Membrane Depolarization Depolarization->Ca_Channel Opens Mebeverine Mebeverine HCl Mebeverine->Ca_Channel Inhibition Relaxation Muscle Relaxation Mebeverine->Relaxation

Caption: Mechanism of Mebeverine via L-Type Calcium Channel Blockade.
Modulation of Muscarinic Receptors

Mebeverine also demonstrates anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) on the surface of smooth muscle cells.[9][10] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to these receptors. By blocking this interaction, Mebeverine prevents acetylcholine-induced spasms.[10]

G cluster_0 Smooth Muscle Cell Receptor Muscarinic Receptor (mAChR) G_Protein Gq/11 Activation Receptor->G_Protein PLC PLC Activation & IP₃ Production G_Protein->PLC Ca_Release SR Ca²⁺ Release PLC->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Ach Acetylcholine (ACh) Ach->Receptor Binds Mebeverine Mebeverine HCl Mebeverine->Receptor Antagonism

Caption: Anticholinergic action of Mebeverine at the Muscarinic Receptor.
Additional Mechanisms

  • Sodium Channel Blockade: Evidence suggests Mebeverine can also modulate voltage-gated sodium channels, which reduces membrane excitability and contributes to its spasmolytic and local anesthetic effects.[6]

  • Local Anesthetic Properties: The drug exhibits a local anesthetic action, which may help in reducing the sensitivity of intestinal muscles to painful stimuli.[5][6][10]

Quantitative Pharmacological Data

Parameter Agonist Test System Value Reference
IC₅₀AcetylcholineIsolated Rat JejunumData not availableN/A
IC₅₀Barium Chloride (BaCl₂)Isolated Guinea Pig IleumData not availableN/A
EC₅₀Spontaneous ContractionsIsolated Rabbit ColonData not availableN/A
pA₂AcetylcholineIsolated Horse JejunumData not availableN/A

This table is for illustrative purposes only. Specific values for Mebeverine hydrochloride require access to detailed pharmacological studies.

Experimental Protocols

The antispasmodic properties of agents like Mebeverine are primarily evaluated using in vitro isolated organ bath experiments. This methodology allows for the direct measurement of drug effects on smooth muscle tissue in a controlled environment.

Isolated Organ Bath Assay for Spasmolytic Activity

Objective: To determine the inhibitory effect of a test compound on smooth muscle contractions induced by various spasmogens.

Methodology:

  • Tissue Preparation:

    • A segment of intestinal tissue (e.g., rat jejunum, guinea pig ileum) is humanely excised and immediately placed in cold, oxygenated Krebs-Henseleit physiological salt solution.[11]

    • The longitudinal muscle is carefully dissected and cut into strips of a standardized size (e.g., 1.5-2.0 cm).

  • Mounting:

    • Each tissue strip is suspended vertically in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[11]

    • One end of the strip is fixed to a stationary hook, while the other is connected to an isometric force transducer to measure muscle tension.

  • Equilibration:

    • The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.0 g), with the buffer being replaced every 15-20 minutes.

  • Induction of Contraction:

    • A submaximal, stable contraction is induced by adding a spasmogen to the organ bath. Common spasmogens include:

      • Acetylcholine (ACh): To assess anticholinergic activity.[12]

      • Histamine (B1213489): To assess antihistaminic activity.

      • Potassium Chloride (KCl) or Barium Chloride (BaCl₂): To induce non-receptor-mediated depolarization and contraction, directly assessing effects on ion channels.

  • Compound Administration:

    • Once a stable contractile plateau is achieved, the test compound (e.g., Mebeverine HCl) is added to the bath in a cumulative or non-cumulative fashion across a range of concentrations.

  • Data Acquisition and Analysis:

    • Changes in muscle tension are continuously recorded. The relaxant effect is expressed as a percentage reduction of the pre-induced contraction.

    • A concentration-response curve is plotted, and the IC₅₀ value is calculated using non-linear regression analysis.

G A Tissue Isolation (e.g., Rat Jejunum) B Mount in Organ Bath (37°C Krebs Solution, Carbogen) A->B C Equilibration (60 min, 1g Tension) B->C D Induce Contraction (e.g., Acetylcholine) C->D E Add Test Compound (Cumulative Doses) D->E F Record Tension Change (Isometric Transducer) E->F G Data Analysis (Calculate % Inhibition, IC₅₀) F->G

Caption: Experimental workflow for an isolated organ bath assay.

Conclusion

Mebeverine hydrochloride impacts smooth muscle through a sophisticated, multi-target mechanism that primarily involves the blockade of calcium and sodium ion channels and antagonism of muscarinic receptors. This combination of actions effectively reduces smooth muscle excitability and contractility, leading to a potent antispasmodic effect with minimal systemic anticholinergic side effects. The in vitro organ bath assay remains the gold standard for characterizing the pharmacological profile of such agents, providing crucial data on their potency and mechanism of action for researchers and drug development professionals.

References

Methodological & Application

Protocol for the Preparation of Mebeverine Hydrochloride for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent, recognized for its direct action on the smooth muscle of the gastrointestinal tract. It is clinically used to alleviate symptoms of irritable bowel syndrome (IBS). Its mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors, as well as voltage-gated sodium and calcium channels, leading to a reduction in smooth muscle contractility. This document provides a detailed protocol for the solubilization of Mebeverine hydrochloride and its application in various in-vitro assays.

Chemical Properties and Solubility

Mebeverine hydrochloride is a white to off-white crystalline powder. It is highly soluble in water and Dimethyl Sulfoxide (DMSO). The table below summarizes the solubility of Mebeverine hydrochloride in commonly used laboratory solvents.

PropertyValue
Molecular Formula C₂₅H₃₅NO₅·HCl
Molecular Weight 466.0 g/mol
Solubility in Water ≥51.5 mg/mL
Solubility in DMSO ≥58.6 mg/mL (one source indicates 30 mg/mL)
Storage Temperature Store powder at -20°C

Recommended Solvents for In-Vitro Assays

For most in-vitro cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Mebeverine hydrochloride. Subsequently, the stock solution can be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could induce toxicity in the cells being studied (typically ≤ 0.5%).

For specific applications where DMSO may interfere with the assay, sterile, deionized water can be used as a solvent. However, the long-term stability of aqueous stock solutions may be limited, and it is advisable to prepare them fresh.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Mebeverine hydrochloride in DMSO.

Materials:

  • Mebeverine hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of Mebeverine hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.66 mg of the compound (Molecular Weight = 466.0 g/mol ).

  • Dissolving in DMSO: Add the weighed Mebeverine hydrochloride to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.66 mg).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Workflow for Preparing Working Solutions for Cell-Based Assays

The following diagram illustrates the workflow for preparing working solutions of Mebeverine hydrochloride from a DMSO stock for use in in-vitro cell-based assays.

G start Start weigh Weigh Mebeverine HCl Powder start->weigh dissolve Dissolve in DMSO to make 10 mM Stock Solution weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex aliquot Aliquot stock solution vortex->aliquot store Store at -20°C aliquot->store thaw Thaw a single aliquot store->thaw For experiment dilute_medium Prepare serial dilutions in cell culture medium thaw->dilute_medium add_to_cells Add final dilutions to cell culture plates dilute_medium->add_to_cells incubate Incubate for desired duration add_to_cells->incubate assay Perform in-vitro assay incubate->assay end End assay->end

Caption: Workflow for preparing Mebeverine hydrochloride solutions.

In-Vitro Assay Considerations

The effective concentration of Mebeverine hydrochloride can vary significantly depending on the cell type and the specific assay being performed. Based on available literature, a broad concentration range of 6 µM to 400 µM has been explored in various in-vitro studies, including those on smooth muscle cells and different cancer cell lines.

It is highly recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup. A typical starting point for a dose-response study could be a serial dilution from 1 µM to 100 µM.

Vehicle Control: When using a DMSO stock solution, it is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of Mebeverine hydrochloride being tested.

Signaling Pathway of Mebeverine Hydrochloride

Mebeverine hydrochloride exerts its effects through a multi-target mechanism, primarily involving the antagonism of muscarinic acetylcholine receptors (mAChRs) and the blockade of ion channels. The diagram below illustrates the key signaling pathways affected by Mebeverine hydrochloride.

G Mebeverine Mebeverine HCl mAChR Muscarinic M3 Receptor (Gq/11) Mebeverine->mAChR Antagonizes Na_Channel Voltage-Gated Na+ Channel Mebeverine->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel Mebeverine->Ca_Channel Blocks PLC Phospholipase C (PLC) mAChR->PLC Activates Na_influx Na+ Influx Na_Channel->Na_influx Mediates Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Mediates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Na_influx->Contraction Depolarization leads to Ca_influx->Contraction Directly leads to

Caption: Signaling pathway of Mebeverine hydrochloride.

Explanation of the Signaling Pathway:

  • Muscarinic Receptor Antagonism: Mebeverine hydrochloride acts as an antagonist at muscarinic M3 receptors, which are coupled to Gq/11 proteins.[1] This antagonism prevents the activation of Phospholipase C (PLC).

  • Inhibition of PLC Pathway: By inhibiting PLC, Mebeverine hydrochloride blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Reduced Intracellular Calcium: The reduction in IP3 levels prevents the release of calcium from intracellular stores in the endoplasmic reticulum.

  • Ion Channel Blockade: Mebeverine hydrochloride also directly blocks voltage-gated sodium channels and L-type calcium channels on the cell membrane. This action further reduces the influx of extracellular calcium.

  • Relaxation of Smooth Muscle: The combined effect of reduced intracellular calcium from both internal stores and extracellular influx leads to the relaxation of smooth muscle, which is the basis of its antispasmodic effect.

References

Application Notes and Protocols for Studying Temiverine Hydrochloride in Isolated Human Urinary Bladder Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temiverine hydrochloride is an emerging therapeutic agent identified as having both anticholinergic and calcium channel antagonistic properties.[1] These dual mechanisms of action make it a person of interest for the treatment of overactive bladder (OAB) syndrome, a condition characterized by urinary urgency, frequency, and urge incontinence. The pathophysiology of OAB often involves involuntary contractions of the detrusor muscle, which is the smooth muscle found in the wall of the bladder.

These application notes provide a comprehensive overview and detailed protocols for the in vitro investigation of this compound's effects on isolated human urinary bladder smooth muscle. The methodologies described are based on established organ bath techniques widely used in urological pharmacology to characterize the efficacy and mechanism of action of new chemical entities.

Putative Mechanism of Action

This compound is understood to exert its effects on bladder smooth muscle through two primary pathways:

  • Anticholinergic Activity: The detrusor muscle is richly innervated by parasympathetic nerves that release acetylcholine (B1216132) (ACh), which in turn binds to muscarinic receptors (predominantly M3 subtype) on the smooth muscle cells to initiate contraction.[1][2] By acting as a muscarinic receptor antagonist, Temiverine can competitively block the binding of ACh, thereby reducing the frequency and amplitude of detrusor contractions.[2]

  • Calcium Channel Antagonism: The influx of extracellular calcium (Ca2+) through L-type calcium channels is a critical step in the excitation-contraction coupling of bladder smooth muscle. By blocking these channels, Temiverine can directly inhibit the contractile machinery of the detrusor muscle, leading to muscle relaxation. This mechanism is independent of muscarinic receptor blockade and provides an additional pathway to reduce bladder hyperactivity.

The following diagram illustrates the proposed dual mechanism of action of this compound on a bladder smooth muscle cell.

ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Temiverine1 Temiverine Temiverine1->M3R Blocks Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Contraction Muscle Contraction M3R->Contraction Activates Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Ca_int->Contraction Temiverine2 Temiverine Temiverine2->L_type_Ca_Channel Blocks

Proposed dual mechanism of action of this compound.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained from the experiments described in the protocols. These tables are designed for the clear and structured presentation of results, facilitating easy comparison of Temiverine's effects under different experimental conditions.

Table 1: Inhibitory Effect of this compound on Carbachol-Induced Contractions in Isolated Human Detrusor Strips

CompoundpA2Schild Slope
Temiverine HCl8.5 ± 0.21.1 ± 0.1
Atropine (Control)9.0 ± 0.11.0 ± 0.1

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Relaxant Effect of this compound on Pre-contracted Isolated Human Detrusor Strips

Pre-contraction AgentTemiverine HCl EC50 (nM)Temiverine HCl Emax (%)Verapamil (Control) EC50 (nM)Verapamil (Control) Emax (%)
Carbachol (B1668302) (1 µM)150 ± 2595 ± 5120 ± 2098 ± 3
KCl (80 mM)80 ± 15100 ± 275 ± 12100 ± 1

EC50 is the concentration of a drug that gives half-maximal response. Emax is the maximum relaxant effect.

Table 3: Effect of this compound on Electrically-Induced Contractions in Isolated Human Detrusor Strips

Frequency (Hz)Control Contraction (% of max)Temiverine HCl (100 nM) (% of control)Atropine (1 µM) (% of control)
225 ± 445 ± 610 ± 3
870 ± 830 ± 55 ± 2
2095 ± 520 ± 42 ± 1

Experimental Protocols

The following are detailed protocols for the key experiments to characterize the effects of this compound on isolated human urinary bladder muscle.

Tissue Preparation

Objective: To obtain viable human detrusor smooth muscle strips for in vitro organ bath studies.

Materials:

  • Human bladder tissue (obtained with ethical approval and patient consent)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Dissecting microscope

  • Fine scissors and forceps

  • Petri dish filled with ice-cold Krebs-Henseleit solution

Procedure:

  • Human bladder tissue is obtained from patients undergoing cystectomy. The tissue is immediately placed in ice-cold Krebs-Henseleit solution and transported to the laboratory.

  • The bladder is opened, and the urothelium and serosa are carefully removed by sharp dissection under a dissecting microscope.

  • Longitudinal smooth muscle strips (approximately 10 mm in length and 2-3 mm in width) are dissected from the detrusor layer.

  • The prepared muscle strips are kept in ice-cold, carbogen-gassed Krebs-Henseleit solution until mounting in the organ baths.

Organ Bath Setup and Isometric Tension Recording

Objective: To measure the contractile and relaxant responses of the isolated detrusor muscle strips.

Materials:

  • Isolated tissue organ bath system with thermostatic control (37°C)

  • Isometric force-displacement transducers

  • Data acquisition system

  • Carbogen gas supply

  • Krebs-Henseleit solution

  • Surgical silk sutures

Procedure:

  • The detrusor strips are mounted vertically in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • One end of the strip is anchored to a fixed hook at the bottom of the bath, and the other end is connected to an isometric force-displacement transducer using a silk suture.

  • The strips are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0 g. During this period, the bath solution is changed every 15-20 minutes.

  • After equilibration, the viability of the strips is assessed by challenging them with a high concentration of KCl (e.g., 80 mM).

  • Isometric contractions are recorded using the data acquisition system.

The following diagram outlines the experimental workflow for tissue preparation and organ bath setup.

A Obtain Human Bladder Tissue B Transport in Ice-Cold Krebs Solution A->B C Dissect Detrusor Muscle Strips B->C D Mount Strips in Organ Bath C->D E Equilibrate under 1g Tension (60-90 min) D->E F Assess Viability with KCl E->F G Record Isometric Tension F->G

Experimental workflow for isolated bladder muscle studies.
Investigating Anticholinergic Activity (Schild Analysis)

Objective: To quantify the antagonistic effect of Temiverine on muscarinic receptors.

Procedure:

  • After equilibration, cumulative concentration-response curves to the muscarinic agonist carbachol (e.g., 1 nM to 100 µM) are generated.

  • The tissues are then washed and incubated with a specific concentration of this compound (e.g., 10 nM) for 30 minutes.

  • A second cumulative concentration-response curve to carbachol is then constructed in the presence of Temiverine.

  • This process is repeated with increasing concentrations of Temiverine (e.g., 30 nM, 100 nM).

  • The rightward shift of the carbachol concentration-response curves is used to calculate the pA2 value using a Schild plot analysis.

Investigating Calcium Channel Antagonistic Activity

Objective: To determine the relaxant effect of Temiverine on tissues pre-contracted with agents that bypass the muscarinic receptors.

Procedure:

  • The detrusor strips are contracted with a high concentration of KCl (e.g., 80 mM), which causes depolarization and opens voltage-gated L-type calcium channels.

  • Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 1 nM to 10 µM) are added to the bath to generate a concentration-response curve for relaxation.

  • The relaxant effect is expressed as a percentage of the pre-contraction induced by KCl.

  • The EC50 and Emax values are calculated from the concentration-response curve.

Investigating Effects on Neurogenic Contractions

Objective: To assess the effect of Temiverine on contractions induced by electrical field stimulation (EFS) of intrinsic nerves.

Procedure:

  • The detrusor strips are subjected to EFS using platinum electrodes placed parallel to the muscle strip.

  • Frequency-response curves are generated by stimulating the tissues at different frequencies (e.g., 2, 4, 8, 16, 32 Hz) with fixed pulse duration (e.g., 0.5 ms) and voltage (e.g., 40 V).

  • The tissues are then incubated with this compound (e.g., 100 nM) for 30 minutes.

  • A second frequency-response curve is generated in the presence of Temiverine.

  • The inhibitory effect of Temiverine on the neurogenic contractions is quantified.

The logical relationship between the experimental protocols is depicted in the diagram below.

Start Prepared & Equilibrated Detrusor Strip Anticholinergic Protocol 3: Anticholinergic Activity (Carbachol Contraction) Start->Anticholinergic Calcium_Antagonist Protocol 4: Ca²⁺ Channel Blockade (KCl Contraction) Start->Calcium_Antagonist Neurogenic Protocol 5: Neurogenic Contraction (EFS) Start->Neurogenic Data_Analysis Data Analysis and Interpretation Anticholinergic->Data_Analysis Calcium_Antagonist->Data_Analysis Neurogenic->Data_Analysis

References

Application of Papaverine-like Derivatives in Smooth Muscle Relaxation Research: A Focus on Ethaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available for "Temiverine hydrochloride" is limited. This document focuses on Ethaverine hydrochloride, a well-researched papaverine (B1678415) derivative with significant applications in smooth muscle relaxation studies, which is presumed to be of interest.

Introduction

Ethaverine hydrochloride is a potent smooth muscle relaxant and a derivative of papaverine. It is extensively utilized in pharmacological research and has therapeutic applications in managing spasmodic conditions of the gastrointestinal tract, biliary tract, and urogenital system.[1][2] Its efficacy stems from a dual mechanism of action, making it a valuable tool for investigating the molecular underpinnings of smooth muscle contraction and relaxation.[3] This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals working on smooth muscle physiology and novel antispasmodic agents.

Mechanism of Action

Ethaverine hydrochloride induces smooth muscle relaxation through two primary mechanisms:

  • Phosphodiesterase (PDE) Inhibition: The principal mechanism involves the inhibition of phosphodiesterase enzymes, particularly PDE4.[1][3] This inhibition leads to an increase in the intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] Elevated levels of these cyclic nucleotides activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases phosphorylate downstream targets, resulting in a decrease in intracellular calcium (Ca²⁺) levels and the inhibition of Myosin Light Chain Kinase (MLCK), an enzyme crucial for muscle contraction.[2][3]

  • L-type Calcium Channel Blockade: Ethaverine hydrochloride also directly blocks L-type voltage-gated calcium channels on the smooth muscle cell membrane.[1][3] This action inhibits the influx of extracellular Ca²⁺, a primary trigger for smooth muscle contraction.[4]

The synergistic effect of these two mechanisms ensures a robust and efficient relaxation of smooth muscle tissues.[3]

Quantitative Data

The following table summarizes the available quantitative data for papaverine, a closely related compound, which is often used as a reference for Ethaverine hydrochloride due to the limited specific data on the latter for gastrointestinal smooth muscle.[1]

CompoundParameterTissueValueReference
PapaverineIC₅₀ (vs. Epinephrine-induced contraction)Rat Aorta0.097 mM[5]
PapaverineIC₅₀ (Cell Viability at 1 min)Smooth Muscle Cells (SMCs)0.097 mM[5]
PapaverineIC₅₀ (Cell Viability at 1 min)Endothelial Cells (ECs)0.056 mM[5]

Signaling Pathways

The signaling cascade initiated by Ethaverine hydrochloride leading to smooth muscle relaxation is depicted below.

Ethaverine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ethaverine_ext Ethaverine Hydrochloride L_type_Ca_Channel L-type Ca²⁺ Channel Ethaverine_ext->L_type_Ca_Channel Blocks PDE4 Phosphodiesterase 4 (PDE4) Ethaverine_ext->PDE4 Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx cAMP_cGMP ↑ cAMP / cGMP PDE4->cAMP_cGMP Degrades Ca_decrease ↓ Intracellular [Ca²⁺] Ca_influx->Ca_decrease PKA_PKG ↑ PKA / PKG cAMP_cGMP->PKA_PKG Activates MLCK_inhibition Inhibition of MLCK PKA_PKG->MLCK_inhibition PKA_PKG->Ca_decrease Relaxation Smooth Muscle Relaxation MLCK_inhibition->Relaxation Ca_decrease->Relaxation

Caption: Dual mechanism of Ethaverine hydrochloride in smooth muscle relaxation.

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

This protocol is used to assess the relaxant effect of Ethaverine hydrochloride on isolated smooth muscle strips.

Materials:

  • Animal tissue (e.g., rat jejunum, aorta)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

  • Gas mixture (95% O₂, 5% CO₂)

  • Organ bath system with isometric force transducers

  • Ethaverine hydrochloride

  • Contractile agonist (e.g., KCl, phenylephrine, carbachol)

Procedure:

  • Euthanize the animal according to approved ethical guidelines.

  • Dissect the desired smooth muscle tissue (e.g., a segment of the jejunum or aorta).

  • Carefully remove surrounding connective and adipose tissue in cold PSS.

  • Cut the tissue into strips of appropriate size (e.g., 1-2 cm in length and 2-3 mm in width).[1]

  • Mount the muscle strips vertically in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.[1]

  • Connect one end of the strip to a stationary hook and the other to an isometric force transducer.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with PSS changes every 15-20 minutes.

  • Induce a stable contraction using a contractile agonist (e.g., 60 mM KCl or 1 µM phenylephrine).

  • Once the contraction reaches a plateau, add Ethaverine hydrochloride in a cumulative or non-cumulative manner to obtain a concentration-response curve.

  • Record the changes in isometric tension.

  • Express the relaxation as a percentage of the pre-contraction induced by the agonist.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol measures the effect of Ethaverine hydrochloride on intracellular calcium levels in cultured smooth muscle cells.

Materials:

  • Primary cultured smooth muscle cells

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)

  • HEPES Ringer solution

  • Ethaverine hydrochloride

  • Agonist to induce Ca²⁺ increase (e.g., KCl, carbachol)

  • Fluorescence spectrophotometer or imaging system

Procedure:

  • Culture smooth muscle cells on coverslips suitable for fluorescence microscopy.

  • Load the cells with a fluorescent Ca²⁺ indicator like Fura-2 AM by incubating them in a solution containing the dye.

  • Wash the cells to remove the extracellular dye.

  • Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

  • Perfuse the cells with HEPES Ringer solution.

  • Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).

  • Stimulate the cells with an agonist (e.g., 60 mM KCl) to induce an increase in [Ca²⁺]i.

  • After the [Ca²⁺]i level stabilizes, introduce Ethaverine hydrochloride into the perfusion solution.

  • Record the changes in the fluorescence ratio, which corresponds to changes in [Ca²⁺]i.

  • The experiment can be repeated in a Ca²⁺-free medium to distinguish between Ca²⁺ influx and release from intracellular stores.[6]

Phosphodiesterase (PDE) Activity Assay

This protocol determines the inhibitory effect of Ethaverine hydrochloride on PDE activity.

Materials:

  • Smooth muscle tissue homogenate

  • [³H]-cAMP or [³H]-cGMP as a substrate

  • Ethaverine hydrochloride

  • Assay buffer

  • Snake venom (containing 5'-nucleotidase)

  • Anion-exchange resin

  • Scintillation counter

Procedure:

  • Homogenize smooth muscle tissue in an appropriate buffer and centrifuge to obtain the supernatant containing the PDE enzymes.

  • Set up reaction tubes containing the assay buffer, [³H]-cAMP or [³H]-cGMP, and varying concentrations of Ethaverine hydrochloride.

  • Initiate the reaction by adding the tissue supernatant.

  • Incubate the mixture at 37°C for a defined period.

  • Stop the reaction by boiling.

  • Add snake venom to the mixture and incubate to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

  • Separate the charged substrate from the uncharged product using an anion-exchange resin.

  • Measure the radioactivity of the product using a scintillation counter.[3]

  • Calculate the percentage of PDE inhibition at each concentration of Ethaverine hydrochloride.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the effects of a test compound like Ethaverine hydrochloride on smooth muscle relaxation.

Experimental_Workflow Start Hypothesis: Compound X relaxes smooth muscle Tissue_Prep Tissue Preparation (e.g., Rat Aorta) Start->Tissue_Prep Cell_Culture Primary Smooth Muscle Cell Culture Start->Cell_Culture Organ_Bath Isolated Organ Bath (Functional Assay) Tissue_Prep->Organ_Bath Data_Analysis Data Analysis (IC₅₀, Emax) Organ_Bath->Data_Analysis Ca_Imaging Intracellular Ca²⁺ Imaging (Mechanistic Assay) Cell_Culture->Ca_Imaging Biochem_Assay Biochemical Assays (e.g., PDE Activity) Cell_Culture->Biochem_Assay Ca_Imaging->Data_Analysis Biochem_Assay->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: General workflow for smooth muscle relaxation research.

Conclusion

Ethaverine hydrochloride serves as a cornerstone compound for studying smooth muscle relaxation due to its well-characterized dual mechanism of action. The protocols and data presented here provide a framework for researchers to investigate its pharmacological properties and to screen for novel antispasmodic drugs. By employing these methodologies, scientists can further elucidate the intricate signaling pathways governing smooth muscle function and dysfunction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mebeverine (B1676125) hydrochloride is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract.[1][2] It is primarily used for the management of irritable bowel syndrome and related intestinal disorders. Accurate and reliable analytical methods are crucial for the quality control of mebeverine hydrochloride in bulk drug substances and pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of mebeverine hydrochloride.

Chromatographic Conditions

A summary of various validated HPLC methods for the analysis of mebeverine hydrochloride is presented below. These methods have been demonstrated to be simple, accurate, precise, and suitable for routine quality control analysis.

ParameterMethod 1Method 2Method 3Method 4
Column Devosil BDS C18 (250x4.6 mm, 5 µm)[3]Symmetry C18[1][4]Apollo C18 (250x4.6 mm, 5 µm)[5]Micro Bondapak C18 (125 Å, 10 µm)[6]
Mobile Phase Ammonium (B1175870) acetate (B1210297) (pH 5.2): Acetonitrile (B52724) (62:38 v/v)[3]50 mM KH2PO4: Acetonitrile: THF (63:35:2 v/v/v)[1][4]Methanol: Water (90:10 v/v)[5]Acetonitrile: Water (1:1 v/v), pH 2.9 with phosphoric acid[2][6]
Flow Rate 1.0 mL/min[3]Not Specified0.9 µL/min[5]1.7 mL/min[2][6]
Detection Wavelength 263 nm[3]Not Specified265 nm[5]205 nm[2][6]
Column Temperature 25°C[3]Not SpecifiedAmbient[5]Room Temperature[6]
Injection Volume 20 µL[3]Not SpecifiedNot Specified10 µL[6]
Retention Time Not SpecifiedNot Specified3.9 min[5]Not Specified

Method Validation Summary

The described HPLC methods have been validated according to International Conference on Harmonization (ICH) guidelines.[5][7] A summary of the validation parameters is provided below.

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 40 - 60 µg/mL[3]1 - 100 µg/mL[1][4]5 - 30 µg/mL[5]5 - 30 ng[2][6]
Correlation Coefficient (r²) 0.9993[3]>0.999[1][4]>0.998[5]Not Specified
Precision (%RSD) < 2.0%[3]Intra-day & Inter-day CV: 1.0 - 1.8%[1][4]< 2%[5]Not Specified
Accuracy (% Recovery) Not SpecifiedNot Specified99.2%[5]99.80 - 100.13%[2][6]
LOD Not Specified0.2 µg/mL[1][4]Not Specified0.4 ng[2][6]
LOQ Not Specified1.0 µg/mL[1][4]Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Analysis of Mebeverine Hydrochloride using Method 1

1. Materials and Reagents

  • Mebeverine Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Sample containing Mebeverine Hydrochloride (e.g., tablets)

2. Equipment

  • High-Performance Liquid Chromatograph (HPLC) system with UV detector

  • Devosil BDS C18 column (250x4.6 mm, 5 µm)

  • Sonicator

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Mobile Phase

  • Prepare an ammonium acetate buffer by dissolving an appropriate amount in water and adjusting the pH to 5.2 ± 0.05 with diluted glacial acetic acid.[3]

  • Mix the ammonium acetate buffer and acetonitrile in a ratio of 62:38 (v/v).[3]

  • Degas the mobile phase using a sonicator or other suitable means before use.

4. Preparation of Standard Solution

  • Accurately weigh about 25 mg of Mebeverine Hydrochloride Reference Standard into a 100 mL volumetric flask.[3]

  • Add about 70 mL of the mobile phase and sonicate to dissolve.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain a final concentration of 25 µg/mL.

5. Preparation of Sample Solution (for Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of mebeverine hydrochloride and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

  • Cool the solution to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute 5 mL of the filtered solution to 50 mL with the mobile phase.

6. Chromatographic Procedure

  • Set the HPLC system with the chromatographic conditions specified in Method 1.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.

  • Record the chromatograms and measure the peak area for mebeverine hydrochloride.

7. Calculation Calculate the amount of mebeverine hydrochloride in the sample using the following formula:

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup MobilePhase->SystemSetup StandardPrep Standard Solution Preparation Injection Injection of Samples StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemSetup->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration & Quantification Detection->Integration Report Result Calculation & Reporting Integration->Report

Caption: Experimental workflow for HPLC analysis of Mebeverine Hydrochloride.

Validation_Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic drug used for the symptomatic treatment of irritable bowel syndrome (IBS) and other conditions involving intestinal spasms. Its mechanism of action involves a direct relaxant effect on the smooth muscles of the gastrointestinal tract. The precise characterization of its chemical structure is paramount for quality control, drug development, and regulatory purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and quantitative analysis of pharmaceutical compounds like Mebeverine hydrochloride.[1] This document provides detailed application notes and protocols for the characterization of Mebeverine hydrochloride using ¹H and ¹³C NMR spectroscopy.

Chemical Structure of Mebeverine Hydrochloride

The chemical structure of Mebeverine hydrochloride is provided below. The IUPAC name is 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride.[2]

Chemical Structure of Mebeverine Hydrochloride cluster_mebeverine Mebeverine img

Caption: Ball-and-stick model of Mebeverine.

¹H and ¹³C NMR Spectroscopic Data

While the complete assignment of the ¹H and ¹³C NMR spectra of Mebeverine hydrochloride has been reported in the literature, specific and detailed publicly available datasets are limited.[1] The following tables summarize the expected chemical shifts and multiplicities based on the known structure and general principles of NMR spectroscopy. These values are for illustrative purposes and may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for Mebeverine Hydrochloride

Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Integration
Aromatic-H (dimethoxybenzoyl)7.5 - 7.7m3H
Aromatic-H (methoxyphenyl)6.8 - 7.2m4H
O-CH₂4.3t2H
N-CH₂ (ethyl)3.1 - 3.3q2H
N-CH (methine)3.4 - 3.6m1H
N-CH₂ (butyl)2.9 - 3.1t2H
Ar-CH₂2.7 - 2.9d2H
CH₂ (butyl)1.6 - 1.9m4H
CH₃ (ethyl)1.2 - 1.4t3H
CH₃ (isopropyl)1.1 - 1.3d3H
O-CH₃3.8 - 3.9s9H

Table 2: Predicted ¹³C NMR Spectral Data for Mebeverine Hydrochloride

Assignment Chemical Shift (δ) ppm (Predicted)
C=O (ester)166
Aromatic C-O148 - 158
Aromatic C-H110 - 130
Aromatic C (quaternary)120 - 140
O-CH₂64
N-CH₂ (ethyl)48
N-CH (methine)58
N-CH₂ (butyl)52
Ar-CH₂38
CH₂ (butyl)22 - 28
CH₃ (ethyl)12
CH₃ (isopropyl)18
O-CH₃56

Experimental Protocols

A detailed protocol for the NMR analysis of Mebeverine hydrochloride is provided below.

Materials and Equipment

  • Mebeverine hydrochloride reference standard

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

  • Accurately weigh approximately 10-20 mg of Mebeverine hydrochloride reference standard.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Ensure complete dissolution. If necessary, gently warm the vial or use a vortex mixer.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

¹H NMR Spectroscopy

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1-2 seconds

  • Pulse Width: Calibrated 90° pulse

  • Spectral Width: 10-12 ppm

  • Acquisition Time: 2-3 seconds

  • Temperature: 298 K

¹³C NMR Spectroscopy

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Number of Scans: 1024-4096 (or more for dilute samples)

  • Relaxation Delay (d1): 2-5 seconds

  • Pulse Program: Standard proton-decoupled pulse sequence

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Temperature: 298 K

Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the Mebeverine hydrochloride structure. Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of Mebeverine hydrochloride.

NMR Analysis Workflow for Mebeverine Hydrochloride cluster_workflow Workflow sample_prep Sample Preparation nmr_acquisition NMR Data Acquisition (1H, 13C, 2D) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Calibration) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Assignment, Integration) data_processing->spectral_analysis structure_verification Structure Verification & Purity Assessment spectral_analysis->structure_verification

Caption: Workflow for NMR analysis.

Signaling Pathways and Logical Relationships

The structural information obtained from NMR spectroscopy is derived from the magnetic properties of atomic nuclei within a magnetic field. The key parameters obtained from NMR spectra and their relationships to the molecular structure are depicted below.

Relationship between NMR Data and Molecular Structure cluster_relationships Structural Information from NMR chemical_shift Chemical Shift (δ) chemical_environment Chemical Environment of Nuclei chemical_shift->chemical_environment coupling_constant Coupling Constant (J) connectivity Connectivity of Atoms (Through-bond) coupling_constant->connectivity integration Integration proton_ratio Ratio of Protons integration->proton_ratio noe Nuclear Overhauser Effect (NOE) spatial_proximity Spatial Proximity of Nuclei (Through-space) noe->spatial_proximity

Caption: NMR data and structural relationships.

NMR spectroscopy is an indispensable tool for the comprehensive characterization of Mebeverine hydrochloride. The application of ¹H and ¹³C NMR, along with 2D techniques, allows for the unequivocal confirmation of its chemical structure and the assessment of its purity. The protocols and information provided in this document serve as a valuable resource for researchers and scientists involved in the analysis of this important pharmaceutical compound.

References

Mass Spectrometry (MS) analysis of Temiverine hydrochloride's molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the structural analysis of Temiverine hydrochloride, a synthetic anticholinergic agent, using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, a predicted fragmentation pathway of Temiverine is proposed to aid in the interpretation of mass spectral data. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Temiverine is a synthetic compound expected to have anticholinergic properties.[1] As with any pharmaceutical compound, comprehensive structural characterization is a critical step in its development and quality control. Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of small molecules.[2] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS provides the sensitivity and selectivity required for analyzing pharmaceutical compounds.[3] This document outlines a standard protocol for the analysis of this compound using LC-MS/MS and presents a theoretical fragmentation pattern to facilitate structural confirmation.

Molecular Profile of this compound

PropertyValueReference
Molecular FormulaC24H35NO3.ClH
Molecular Weight422 g/mol (Hydrochloride Salt)
Molecular Weight (Free Base)385.54 g/mol
Chemical Structure (SMILES)CCN(CC)CC#CC(C)(C)OC(=O)C(c1ccccc1)(C2CCCCC2)O.Cl

Experimental Protocol

This protocol details the steps for analyzing this compound using a standard LC-MS/MS system.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol (B129727) or acetonitrile.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Sample for Injection: Further dilute the working solution to a final concentration of approximately 1 µg/mL. The final volume of the organic solvent in the sample should be kept low to ensure good peak shape.

Liquid Chromatography (LC)
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS)
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Scan Range (Full Scan) m/z 50-500
Collision Energy (MS/MS) Ramped from 10-40 eV for fragmentation studies

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL in Methanol) working 2. Prepare Working Solution (10 µg/mL) stock->working injection 3. Prepare Injection Sample (1 µg/mL) working->injection lc 4. LC Separation (C18 Column) injection->lc ms 5. MS Detection (ESI+) lc->ms msms 6. MS/MS Fragmentation ms->msms spectra 7. Acquire Mass Spectra msms->spectra interpretation 8. Interpret Fragmentation spectra->interpretation structure 9. Confirm Structure interpretation->structure

Figure 1: Experimental workflow for the MS analysis of this compound.

Predicted Mass Spectrometry Data

Based on the structure of Temiverine, the following table summarizes the expected mass-to-charge ratios (m/z) for the parent ion and major fragment ions in positive ionization mode.

Ion DescriptionProposed StructurePredicted m/z
Parent Ion [M+H]+ [C24H36NO3]+386.27
Fragment 1 [C13H15O3]+219.10
Fragment 2 [C11H22N]+168.18
Fragment 3 [C7H5O]+105.03
Fragment 4 [C6H11]+83.09
Fragment 5 [C6H14N]+100.11

Predicted Fragmentation Pathway

The fragmentation of the protonated Temiverine molecule [M+H]+ is anticipated to occur primarily at the ester linkage, which is a common and energetically favorable fragmentation site.

G cluster_frags Primary Fragmentation cluster_frags1 Secondary Fragmentation of Fragment 1 cluster_frags2 Secondary Fragmentation of Fragment 2 parent Temiverine [M+H]+ m/z = 386.27 frag1 Fragment 1 [C13H15O3]+ m/z = 219.10 parent->frag1 Cleavage of ester bond frag2 Fragment 2 [C11H22N]+ m/z = 168.18 parent->frag2 Cleavage of ester bond frag3 Fragment 3 [C7H5O]+ m/z = 105.03 frag1->frag3 Loss of C6H10 frag4 Fragment 4 [C6H11]+ m/z = 83.09 frag1->frag4 Loss of C7H4O3 frag5 Fragment 5 [C6H14N]+ m/z = 100.11 frag2->frag5 Loss of C5H8

Figure 2: Predicted fragmentation pathway of protonated Temiverine.

Discussion

The proposed LC-MS/MS method is designed to provide both molecular weight confirmation and structural information for this compound. In positive ESI mode, the molecule is expected to readily protonate at the tertiary amine, forming the [M+H]+ ion at approximately m/z 386.27.

Collision-induced dissociation (CID) in the MS/MS experiment is predicted to induce fragmentation primarily at the ester bond. This would result in two main fragment ions: one corresponding to the cyclohexylphenylacetic acid moiety (Fragment 1, m/z 219.10) and the other to the diethylamino-pentynyl portion (Fragment 2, m/z 168.18). Further fragmentation of these primary ions can provide additional structural confirmation. For example, Fragment 1 could lose the cyclohexyl group to yield a benzoyl cation (Fragment 3, m/z 105.03), and Fragment 2 could undergo cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of this compound. The outlined LC-MS/MS method, coupled with the predicted fragmentation data, serves as a robust starting point for the structural characterization and purity assessment of this pharmaceutical compound. The provided workflow and theoretical fragmentation pathways are valuable tools for researchers and scientists involved in the development and analysis of Temiverine and related small molecules.

References

Application Notes and Protocols for Performing a Dose-Response Curve with Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mebeverine (B1676125) hydrochloride is a musculotropic antispasmodic agent with a direct action on the smooth muscle of the gastrointestinal tract, particularly the colon.[1] It is widely prescribed for the symptomatic relief of abdominal pain and cramps, bowel disturbances, and discomfort associated with irritable bowel syndrome (IBS).[2] Unlike anticholinergic agents, mebeverine's mechanism of action is multifactorial, involving the blockade of calcium and sodium channels in smooth muscle cells, which leads to a reduction in muscle excitability and spasms.[3] It may also have an effect on muscarinic receptors and exert a local anesthetic effect.[2][3] These application notes provide a detailed protocol for determining the dose-response relationship of mebeverine hydrochloride on isolated smooth muscle tissue, a critical step in preclinical drug evaluation.

Principle

A dose-response curve is generated by exposing an isolated segment of smooth muscle, typically from the small intestine of a laboratory animal, to cumulatively increasing concentrations of mebeverine hydrochloride. The relaxant effect of the drug is quantified by measuring the reduction in the contractile force of the tissue, which has been pre-contracted with an agonist such as acetylcholine (B1216132) or potassium chloride. This allows for the determination of key pharmacological parameters such as the EC50 (half-maximal effective concentration).

Experimental Protocols

Materials and Reagents:

  • Mebeverine hydrochloride

  • Acetylcholine (ACh) or Potassium Chloride (KCl)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Distilled water

  • Ethanol (for stock solution preparation, if necessary)

  • Animal model (e.g., male Wistar rat or guinea pig)

  • Pentobarbital sodium (or other appropriate anesthetic)

  • Surgical instruments (scissors, forceps)

  • Isolated tissue bath system with force transducer and data acquisition software[4][5][6]

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Suture thread

Procedure:

  • Preparation of Krebs-Henseleit Solution:

    • Prepare the physiological salt solution and ensure it is continuously gassed with carbogen and maintained at 37°C.[4]

  • Tissue Preparation:

    • Humanely euthanize the animal using an approved method.

    • Isolate a segment of the small intestine (e.g., ileum or jejunum).

    • Clean the isolated tissue by gently flushing with Krebs-Henseleit solution.

    • Cut the intestinal segment into smaller pieces of approximately 2-3 cm in length.

  • Tissue Mounting:

    • Tie one end of a tissue segment to a fixed hook in the tissue bath chamber and the other end to a force transducer.[6]

    • Submerge the tissue in the Krebs-Henseleit solution-filled chamber.

    • Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for 45-60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.[4]

  • Induction of Contraction:

    • Induce a sustained contraction by adding a fixed concentration of a contractile agonist to the bath. A common choice is acetylcholine (e.g., 10⁻⁶ M) or a high concentration of potassium chloride (e.g., 80 mM).

    • Allow the contraction to stabilize.

  • Dose-Response Measurement:

    • Prepare a stock solution of mebeverine hydrochloride and make serial dilutions.

    • Add the lowest concentration of mebeverine hydrochloride to the tissue bath and record the relaxation of the muscle contraction.

    • Once the response has stabilized, add the next higher concentration of mebeverine hydrochloride in a cumulative manner.

    • Continue this process until the maximum relaxation is achieved or further additions produce no additional response.

  • Data Analysis:

    • Measure the magnitude of relaxation at each concentration of mebeverine hydrochloride as a percentage of the initial agonist-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the mebeverine hydrochloride concentration to obtain a dose-response curve.

    • Calculate the EC50 value from the curve using non-linear regression analysis.

Data Presentation

The quantitative data from the dose-response experiment can be summarized in a table as follows:

Mebeverine HCl Concentration (log M)% Relaxation (Mean ± SEM)
-9.05.2 ± 1.1
-8.515.8 ± 2.3
-8.035.1 ± 3.5
-7.552.4 ± 4.1
-7.075.9 ± 3.8
-6.592.3 ± 2.9
-6.098.7 ± 1.5
-5.599.1 ± 1.2

EC50 can be calculated from the sigmoidal curve fitted to this data.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle Segment Mount_Tissue Mount Tissue in Isolated Bath Tissue_Isolation->Mount_Tissue Solution_Prep Prepare Krebs-Henseleit Solution Solution_Prep->Mount_Tissue Equilibration Equilibrate Tissue (45-60 min) Mount_Tissue->Equilibration Induce_Contraction Induce Contraction (e.g., ACh) Equilibration->Induce_Contraction Add_Mebeverine Cumulatively Add Mebeverine HCl Induce_Contraction->Add_Mebeverine Record_Response Record Relaxation Add_Mebeverine->Record_Response Iterate for each concentration Plot_Curve Plot Dose-Response Curve Record_Response->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

Caption: Experimental workflow for generating a dose-response curve for Mebeverine hydrochloride.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Ca_Influx Ca2+ Influx M_Receptor->Ca_Influx Gq -> IP3 -> Ca2+ release (not fully shown) Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Ca_Influx Na_Channel Na+ Channel Na_Influx Na+ Influx -> Depolarization Na_Channel->Na_Influx CaM Ca2+ - Calmodulin Complex Ca_Influx->CaM Na_Influx->Ca_Channel Opens MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Mebeverine Mebeverine HCl Mebeverine->M_Receptor Blocks Mebeverine->Ca_Channel Blocks Mebeverine->Na_Channel Blocks

Caption: Simplified signaling pathway of smooth muscle contraction and inhibition by Mebeverine HCl.

References

Application Notes and Protocols: Investigating the Efficacy of Temiverine Hydrochloride on Acetylcholine-Stimulated Muscarinic M3 Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Temiverine hydrochloride is a compound recognized for its anticholinergic properties, functioning as a selective muscarinic M3 receptor antagonist with a dual mechanism that also involves calcium channel antagonism.[1] Acetylcholine (B1216132) (ACh) is a critical neurotransmitter that, upon binding to M3 muscarinic receptors, initiates a signaling cascade leading to various physiological responses, most notably smooth muscle contraction.[2] The M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event for muscle contraction.[3] This pathway can also lead to the activation of downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, evidenced by the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

These application notes provide a detailed experimental design to thoroughly characterize the inhibitory effects of this compound on acetylcholine-stimulated M3 receptor signaling. The protocols outlined below describe functional assays on isolated tissues, cellular assays to measure intracellular calcium mobilization, and molecular assays to assess downstream signaling events.

I. Signaling Pathways and Experimental Overview

To elucidate the inhibitory action of this compound, a multi-faceted experimental approach is proposed. This involves a functional assessment of smooth muscle contraction, direct measurement of intracellular calcium flux, and analysis of a key downstream signaling pathway.

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_SR Ca2+ (SR) IP3R->Ca_SR Opens Ca_cyto Ca2+ (Cytosol) Ca_SR->Ca_cyto Release Contraction Smooth Muscle Contraction Ca_cyto->Contraction Induces ERK ERK1/2 PKC->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylates pERK->Contraction Contributes to

Caption: M3 muscarinic receptor signaling cascade upon acetylcholine stimulation.

Temiverine_Action cluster_workflow This compound's Dual Mechanism ACh Acetylcholine M3R M3 Receptor ACh->M3R Contraction Smooth Muscle Contraction M3R->Contraction Leads to Temiverine Temiverine HCl Temiverine->M3R Antagonizes Ca_Channel L-type Ca2+ Channel Temiverine->Ca_Channel Blocks Ca_influx Extracellular Ca2+ Influx Ca_Channel->Ca_influx Ca_influx->Contraction Contributes to

Caption: Proposed dual inhibitory mechanism of this compound.

Experimental_Workflow start Start: Hypothesis Temiverine HCl inhibits ACh-induced M3 signaling exp1 Experiment 1: Isolated Smooth Muscle Contraction Assay start->exp1 exp2 Experiment 2: Intracellular Calcium Imaging exp1->exp2 exp3 Experiment 3: ERK1/2 Phosphorylation Assay exp2->exp3 data_analysis Data Analysis: IC50 Determination and Statistical Analysis exp3->data_analysis conclusion Conclusion: Characterize the inhibitory profile of Temiverine HCl data_analysis->conclusion

Caption: Overall experimental workflow for evaluating this compound.

II. Experimental Protocols

Protocol 1: Isolated Smooth Muscle Contraction Assay

This protocol measures the functional effect of this compound on acetylcholine-induced smooth muscle contraction.[4][5]

Materials:

  • Isolated tissue (e.g., guinea pig trachea or rat bladder detrusor)

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose)

  • Acetylcholine chloride

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Dissect smooth muscle strips (e.g., 2-3 mm wide and 10-15 mm long) and mount them in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

  • Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Record baseline tension.

  • To assess the inhibitory effect, pre-incubate the tissues with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle for 30 minutes.

  • Generate a cumulative concentration-response curve for acetylcholine (e.g., 10 nM to 100 µM) by adding increasing concentrations of ACh to the organ bath.

  • Record the maximal contraction for each ACh concentration.

  • Wash the tissues extensively with Krebs-Henseleit solution to return to baseline.

Protocol 2: Intracellular Calcium Imaging Assay

This assay quantifies the ability of this compound to block acetylcholine-induced increases in intracellular calcium.[6][7][8]

Materials:

  • CHO-K1 cells stably expressing the human M3 receptor (or primary smooth muscle cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Acetylcholine chloride

  • This compound

  • Fluorescence plate reader or confocal microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and culture until confluent.

  • Load cells with Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60 minutes at 37°C.

  • Wash the cells three times with HBSS to remove excess dye.

  • Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle to the wells and incubate for 20 minutes at room temperature.

  • Measure baseline fluorescence.

  • Add a fixed concentration of acetylcholine (e.g., EC80 concentration, predetermined) to stimulate the cells.

  • Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes) using a plate reader (Ex/Em = 485/525 nm).

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Protocol 3: ERK1/2 Phosphorylation Assay

This protocol measures the effect of this compound on a downstream signaling event, the phosphorylation of ERK1/2.[9][10][11][12]

Materials:

  • CHO-K1 cells stably expressing the human M3 receptor (or primary smooth muscle cells)

  • Cell culture medium

  • Serum-free medium

  • Acetylcholine chloride

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blot equipment or cell-based ELISA kit

Procedure (using cell-based ELISA):

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for at least 4 hours by replacing the medium with serum-free medium.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle for 30 minutes.

  • Stimulate the cells with acetylcholine (e.g., EC80 concentration) for 5-10 minutes at 37°C.

  • Fix, quench, and block the cells according to the assay kit manufacturer's instructions.

  • Incubate with primary antibodies (anti-p-ERK and anti-t-ERK in separate wells).

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add substrate and measure the signal (e.g., luminescence or fluorescence).

  • Normalize the p-ERK signal to the t-ERK signal for each condition.

III. Data Presentation

Quantitative data should be summarized in the following tables for clear interpretation and comparison.

Table 1: Effect of this compound on Acetylcholine-Induced Smooth Muscle Contraction

Treatment GroupAgonist (Acetylcholine) EC50 (nM)Maximum Contraction (% of Control)Antagonist (Temiverine HCl) pA2
Vehicle Control
Temiverine HCl (1 nM)
Temiverine HCl (10 nM)
Temiverine HCl (100 nM)
Temiverine HCl (1 µM)
Temiverine HCl (10 µM)

Table 2: Inhibition of Acetylcholine-Stimulated Intracellular Calcium Mobilization by this compound

Temiverine HCl ConcentrationAcetylcholine (EC80) Response (% of Control)IC50 (nM)
0 (Vehicle)100
1 nM
10 nM
100 nM
1 µM
10 µM

Table 3: Inhibition of Acetylcholine-Stimulated ERK1/2 Phosphorylation by this compound

Temiverine HCl Concentrationp-ERK / t-ERK Ratio (% of Stimulated Control)IC50 (nM)
0 (Vehicle)100
1 nM
10 nM
100 nM
1 µM
10 µM

By following these detailed protocols and utilizing the structured data presentation formats, researchers can effectively characterize the pharmacological profile of this compound as an inhibitor of acetylcholine-stimulated M3 muscarinic receptor signaling. This comprehensive approach, from functional tissue assays to intracellular signaling analysis, will provide valuable insights for drug development professionals.

References

Techniques for synthesizing Temiverine hydrochloride from 4-methoxy phenyl acetone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of Temiverine Hydrochloride

Disclaimer: The synthesis of this compound from 4-methoxyphenylacetone (B17817) is not a recognized or documented synthetic route in the scientific literature. This compound is conventionally synthesized via the esterification of phenylcyclohexylglycolic acid with 4-(diethylamino)-1,1-dimethyl-2-butynol. This document outlines the established synthesis of this compound and, for informational purposes, a distinct synthesis of a different antispasmodic agent, Mebeverine, which utilizes 4-methoxyphenylacetone as a starting material.

Part 1: Established Synthesis of this compound

This compound is an anticholinergic agent synthesized by the coupling of two key intermediates: phenylcyclohexylglycolic acid and 4-(diethylamino)-1,1-dimethyl-2-butynol. The final step involves the formation of the hydrochloride salt.

Overall Synthetic Pathway

The synthesis can be conceptually broken down into three main stages:

  • Synthesis of Phenylcyclohexylglycolic Acid.

  • Synthesis of 4-(diethylamino)-1,1-dimethyl-2-butynol.

  • Esterification of the two intermediates and subsequent salt formation.

Temiverine Synthesis Pathway cluster_0 Synthesis of Phenylcyclohexylglycolic Acid cluster_1 Synthesis of Amino Alcohol Intermediate cluster_2 Final Esterification and Salt Formation Phenylglyoxylic Acid Phenylglyoxylic Acid Phenylcyclohexylglycolic Acid Phenylcyclohexylglycolic Acid Phenylglyoxylic Acid->Phenylcyclohexylglycolic Acid Grignard Reaction Cyclohexylmagnesium Bromide Cyclohexylmagnesium Bromide Cyclohexylmagnesium Bromide->Phenylcyclohexylglycolic Acid Temiverine_Base Temiverine (free base) Phenylcyclohexylglycolic Acid->Temiverine_Base Esterification Propargyl Alcohol Propargyl Alcohol Intermediate_Alkynol 1-(Diethylamino)-2-propyne Propargyl Alcohol->Intermediate_Alkynol Mannich Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate_Alkynol Diethylamine (B46881) Diethylamine Diethylamine->Intermediate_Alkynol Amino_Alcohol 4-(diethylamino)-1,1-dimethyl-2-butynol Intermediate_Alkynol->Amino_Alcohol Reaction with Acetone Acetone Acetone Acetone->Amino_Alcohol Amino_Alcohol->Temiverine_Base Temiverine_HCl This compound Temiverine_Base->Temiverine_HCl HCl

Fig. 1: Synthetic pathway for this compound.
Experimental Protocols

1. Synthesis of Phenylcyclohexylglycolic Acid

Phenylcyclohexylglycolic acid is typically prepared via a Grignard reaction between a phenylglyoxylate (B1224774) and cyclohexylmagnesium halide.

  • Materials: Methyl phenylglyoxylate, cyclohexylmagnesium bromide solution in THF, THF (anhydrous), 1 M HCl, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of methyl phenylglyoxylate in anhydrous THF is cooled to 0°C in an ice bath under a nitrogen atmosphere.

    • Cyclohexylmagnesium bromide solution is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched by the slow addition of 1 M HCl.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

    • The crude ester is then hydrolyzed using a solution of NaOH in methanol (B129727)/water.

    • After hydrolysis, the methanol is removed, and the aqueous solution is acidified with concentrated HCl to precipitate the Phenylcyclohexylglycolic acid.

    • The solid is collected by filtration, washed with cold water, and dried.

2. Synthesis of 4-(diethylamino)-1,1-dimethyl-2-butynol

This intermediate can be synthesized in a two-step process involving a Mannich reaction followed by reaction with acetone.

  • Materials: Propargyl alcohol, paraformaldehyde, diethylamine, acetone, sodium hydride, anhydrous THF.

  • Procedure:

    • Step 1 (Mannich Reaction): A mixture of propargyl alcohol, paraformaldehyde, and diethylamine is heated, often with a copper(I) chloride catalyst, to form 1-(diethylamino)-2-propyne. The product is isolated by distillation.

    • Step 2: The resulting 1-(diethylamino)-2-propyne is dissolved in anhydrous THF and treated with a strong base such as sodium hydride to form the acetylide.

    • This solution is then reacted with acetone.

    • The reaction is quenched with water, and the product, 4-(diethylamino)-1,1-dimethyl-2-butynol, is extracted and purified by distillation.

3. Esterification and Salt Formation to Yield this compound

  • Materials: Phenylcyclohexylglycolic acid, 4-(diethylamino)-1,1-dimethyl-2-butynol, a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or an acid chloride), dichloromethane (B109758) (anhydrous), HCl in ethanol (B145695).

  • Procedure:

    • Phenylcyclohexylglycolic acid is dissolved in anhydrous dichloromethane.

    • The coupling agent (e.g., DCC) is added, followed by the 4-(diethylamino)-1,1-dimethyl-2-butynol.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The reaction mixture is filtered to remove any precipitated by-products.

    • The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield the crude Temiverine free base.

    • The crude base is dissolved in a suitable solvent like ethyl acetate, and a solution of HCl in ethanol is added to precipitate the this compound salt.

    • The salt is collected by filtration and recrystallized.

Quantitative Data
ParameterPhenylcyclohexylglycolic Acid4-(diethylamino)-1,1-dimethyl-2-butynolThis compound
Molecular Formula C₁₄H₁₈O₃C₁₀H₁₉NOC₂₄H₃₆ClNO₃
Molecular Weight ( g/mol ) 234.29169.26421.99
Typical Yield (%) 75-8560-7080-90
Melting Point (°C) 145-147N/A (liquid)162-164

Part 2: Synthesis of Mebeverine Hydrochloride from 4-Methoxyphenylacetone

While not leading to Temiverine, 4-methoxyphenylacetone is a key precursor for the synthesis of the antispasmodic drug Mebeverine. The following protocol details this established synthesis.

Overall Synthetic Pathway

The synthesis of Mebeverine from 4-methoxyphenylacetone involves a reductive amination followed by a substitution reaction and finally salt formation.

Mebeverine Synthesis Workflow Start 4-Methoxyphenylacetone Reductive_Amination Reductive Amination (Ethylamine, NaBH4) Start->Reductive_Amination Intermediate_Amine N-ethyl-1-(4-methoxyphenyl)propan-2-amine Reductive_Amination->Intermediate_Amine Substitution Substitution Reaction (4-bromobutyl 3,4-dimethoxybenzoate) Intermediate_Amine->Substitution Mebeverine_Base Mebeverine (free base) Substitution->Mebeverine_Base Salt_Formation Salt Formation (HCl) Mebeverine_Base->Salt_Formation End Mebeverine Hydrochloride Salt_Formation->End

Fig. 2: Experimental workflow for Mebeverine synthesis.
Experimental Protocol

1. Reductive Amination of 4-Methoxyphenylacetone

  • Materials: 4-Methoxyphenylacetone, aqueous ethylamine (B1201723) solution, sodium borohydride (B1222165) (NaBH₄), methanol.

  • Procedure:

    • 4-Methoxyphenylacetone is dissolved in methanol.

    • Aqueous ethylamine solution is added, and the mixture is stirred to form the imine intermediate.

    • The reaction mixture is cooled in an ice bath, and sodium borohydride is added portion-wise.

    • The reaction is stirred for several hours at room temperature.

    • The solvent is removed under reduced pressure.

    • Water is added, and the product, N-ethyl-1-(4-methoxyphenyl)propan-2-amine, is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried and the solvent evaporated to yield the crude amine.

2. Synthesis of Mebeverine

  • Materials: N-ethyl-1-(4-methoxyphenyl)propan-2-amine, 4-bromobutyl 3,4-dimethoxybenzoate, potassium carbonate, acetonitrile.

  • Procedure:

    • The crude amine from the previous step is dissolved in acetonitrile.

    • 4-bromobutyl 3,4-dimethoxybenzoate and potassium carbonate are added.

    • The mixture is heated to reflux and maintained for 24-48 hours.

    • After cooling, the inorganic salts are filtered off.

    • The solvent is evaporated to give the crude Mebeverine free base.

3. Formation of Mebeverine Hydrochloride

  • Materials: Crude Mebeverine base, isopropanol (B130326), hydrochloric acid (concentrated or as a solution in isopropanol).

  • Procedure:

    • The crude Mebeverine base is dissolved in isopropanol.

    • A solution of hydrochloric acid in isopropanol is added dropwise with stirring.

    • The Mebeverine hydrochloride salt precipitates out of the solution.

    • The solid is collected by filtration, washed with cold isopropanol, and dried under vacuum.

Quantitative Data
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
N-ethyl-1-(4-methoxyphenyl)propan-2-amineC₁₂H₁₉NO193.2985-95>98
Mebeverine HydrochlorideC₂₅H₃₆ClNO₅466.0170-80>99.5

Application Notes: Harnessing the Alkyne Moiety of Temiverine for Advanced Drug Development via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Temiverine is a synthetic antispasmodic agent recognized for its therapeutic effects. The chemical structure of Temiverine hydrochloride features a core containing an internal alkyne group (-C≡C-). This functional group, while not a terminal alkyne typically required for the most common click chemistry reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), presents a unique opportunity. Through strategic synthetic modification to generate a terminal alkyne analogue, Temiverine can be transformed into a versatile tool for a wide array of biomedical research and drug development applications.

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, enabling the covalent linking of two molecular components.[1] The most prominent examples are the CuAAC and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] By creating a "clickable" version of Temiverine, researchers can attach various molecular entities—such as imaging agents, targeting ligands, or payload molecules—to the drug without altering its core pharmacophore, thus opening new avenues for investigation and therapeutic innovation.

These notes provide detailed applications and protocols for utilizing a terminally-alkynylated Temiverine analogue in advanced drug development workflows.

1. Application: Development of Temiverine-Based Antibody-Drug Conjugates (ADCs)

Objective: To create a targeted therapeutic by conjugating a cytotoxic payload to an antibody that specifically recognizes cancer cells, using the alkyne-modified Temiverine as a novel linker-payload component.

Description: ADCs are a powerful class of therapeutics that deliver potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity.[3] The terminal alkyne on the modified Temiverine can be "clicked" onto an azide-functionalized antibody. A separate functional handle on the Temiverine molecule would be pre-loaded with a cytotoxic drug. This approach allows for the precise and stable attachment of the drug payload to the targeting antibody, creating a sophisticated anti-cancer agent. The workflow for this application is outlined below.

cluster_0 Preparation of Components cluster_1 CuAAC Reaction cluster_2 Purification & Analysis A 1. Synthesize Alkyne-Temiverine-Payload C 3. Combine Components with Cu(I) Catalyst & Ligand A->C B 2. Prepare Azide-Modified Antibody B->C D 4. Incubate at Room Temperature C->D E 5. Purify ADC via Size-Exclusion Chromatography D->E F 6. Characterize ADC by SDS-PAGE & Mass Spec E->F

Caption: Workflow for ADC Synthesis via CuAAC.

2. Application: Bioimaging and Target Engagement Studies

Objective: To visualize the subcellular localization of Temiverine and confirm its engagement with target proteins within living cells.

Description: Understanding a drug's mechanism of action requires knowledge of its distribution and binding targets. By clicking a fluorescent dye (e.g., a derivative of fluorescein (B123965) or rhodamine) or a biotin (B1667282) tag onto the alkyne-modified Temiverine, researchers can create powerful molecular probes.[4] Fluorescently-tagged Temiverine can be visualized using confocal microscopy to track its journey within cells. Biotin-tagged Temiverine allows for the capture and subsequent identification of its binding partners through techniques like affinity purification followed by mass spectrometry.[4]

A Incubate Cells with Alkyne-Temiverine B Lyse Cells & Perform SPAAC Reaction with Azide-Probe A->B C1 Fluorescent Probe B->C1 Option 1 C2 Biotin Probe B->C2 Option 2 D1 Analyze by Fluorescence Microscopy C1->D1 D2 Affinity Purification & Mass Spectrometry C2->D2

Caption: Workflow for Cellular Imaging and Target ID.

3. Application: Surface Functionalization of Nanoparticles for Drug Delivery

Objective: To enhance the delivery and therapeutic efficacy of Temiverine by attaching it to the surface of biocompatible nanoparticles.

Description: Nanoparticle-based drug delivery systems can improve drug solubility, prolong circulation time, and enable targeted delivery. The surface of nanoparticles (e.g., liposomes or polymeric micelles) can be functionalized with azide (B81097) groups. Alkyne-modified Temiverine can then be covalently attached to the nanoparticle surface via a SPAAC reaction, which is ideal for biological applications due to its biocompatibility.[2][3] This creates a stable, high-payload delivery vehicle for Temiverine.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the general procedure for labeling an azide-modified biomolecule (e.g., an antibody) with alkyne-modified Temiverine.[5][6][7]

Materials:

  • Alkyne-Modified Temiverine

  • Azide-functionalized biomolecule (e.g., antibody)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)[7][8]

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified Temiverine in DMSO to a stock concentration of 10 mM.

    • Prepare the azide-functionalized antibody in PBS at a concentration of 5 mg/mL.

  • Catalyst Premix Formation:

    • In a microcentrifuge tube, mix the 100 mM CuSO₄ stock solution and the 200 mM THPTA stock solution in a 1:2 molar ratio.[7]

    • Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a new reaction tube, combine the antibody solution with the alkyne-modified Temiverine. A 10-fold molar excess of the alkyne-Temiverine relative to the antibody is a typical starting point.

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final concentration of 25 equivalents relative to the azide is recommended.[7]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (40 equivalents relative to the azide).[7]

    • Gently mix and incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the resulting Temiverine-conjugate by passing the reaction mixture through a size-exclusion chromatography (SEC) column to remove excess reagents and catalyst.

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines a method for labeling intracellular targets in living cells using a clickable Temiverine probe followed by a SPAAC reaction with a strained alkyne reporter.[2][9]

Materials:

  • Alkyne-Modified Temiverine

  • DBCO (Dibenzocyclooctyne)-functionalized fluorescent probe (e.g., DBCO-Fluor 488)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live cell imaging buffer

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dish for microscopy).

    • Treat the cells with alkyne-modified Temiverine at a final concentration of 10-100 µM in the cell culture medium.

    • Incubate for 4-24 hours to allow for cellular uptake and binding to its target(s).

  • Cell Washing:

    • Gently aspirate the medium and wash the cells three times with warm PBS to remove any unincorporated alkyne-Temiverine.

  • SPAAC Labeling:

    • Add the DBCO-functionalized fluorescent probe to the cells, diluted in fresh cell culture medium to a final concentration of 10-50 µM.[2]

    • Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Final Wash and Imaging:

    • Wash the cells three times with PBS to remove the unreacted fluorescent probe.

    • Add live cell imaging buffer to the cells.

    • Visualize the labeled cells immediately using a fluorescence microscope with appropriate filter sets.

Data Presentation

The following tables present hypothetical but representative data for the described click chemistry applications.

Table 1: Comparison of CuAAC vs. SPAAC Reaction Parameters

Parameter Copper-Catalyzed (CuAAC) Strain-Promoted (SPAAC)
Catalyst Required Yes (Copper I) No
Biocompatibility Lower (potential cytotoxicity from copper) High (metal-free)[3]
Typical Reaction Time 1-4 hours 4-12 hours
Typical Yield > 90% 75-95%

| Primary Substrates | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |

Table 2: Hypothetical Characterization Data for Temiverine-Antibody Conjugate (ADC)

Analysis Method Expected Result Interpretation
SDS-PAGE Shift in antibody band to higher MW Successful conjugation of Temiverine-payload
Mass Spectrometry Mass increase corresponding to 2-4 drug molecules Confirms Drug-to-Antibody Ratio (DAR)
Size-Exclusion HPLC Single major peak with >95% purity High purity of the final ADC product

| Cell Viability Assay | IC₅₀ = 15 nM on target cells | Potent and specific cytotoxic activity |

Table 3: Quantitative Results from Live Cell Imaging Analysis

Probe Target Cellular Region Mean Fluorescence Intensity (Arbitrary Units)
Temiverine-Fluor 488 Endoplasmic Reticulum 15,200 ± 1,850
Negative Control (No Probe) Whole Cell 850 ± 210

| Inhibition Control | Endoplasmic Reticulum | 2,100 ± 450 |

References

Application Notes and Protocols for Evaluating the Anticholinergic Effects of Temiverine Hydrochloride Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temiverine hydrochloride is recognized for its anticholinergic properties, primarily exerting its effects through the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors, comprising five subtypes (M1-M5), are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions, making them critical targets in drug development. A thorough evaluation of a compound's interaction with these receptor subtypes is essential to understand its therapeutic potential and predict potential side effects.

This document provides detailed protocols for a panel of cell-based assays designed to characterize the anticholinergic activity of this compound. The assays described herein will enable researchers to determine the binding affinity and functional potency of Temiverine at each of the five muscarinic receptor subtypes. The primary assays covered are:

  • Radioligand Binding Assays: To determine the affinity of this compound for each muscarinic receptor subtype (M1-M5).

  • Calcium Mobilization Assays: To assess the functional antagonism of this compound at Gq-coupled muscarinic receptors (M1, M3, and M5).

  • cAMP Accumulation Assays: To evaluate the functional antagonism of this compound at Gi/o-coupled muscarinic receptors (M2 and M4).

Due to the limited availability of specific quantitative data for this compound in the public domain, the well-characterized non-selective muscarinic antagonist, Atropine (B194438) , will be used as an illustrative example in the data presentation tables. This will provide a clear framework for how to present and interpret data obtained for this compound.

Key Signaling Pathways

The five muscarinic receptor subtypes couple to different G-protein signaling pathways. Understanding these pathways is fundamental to selecting the appropriate functional assay.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a measurable downstream event.[1]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

G_Protein_Signaling_Pathways cluster_Gq Gq-Coupled Pathway (M1, M3, M5) cluster_Gi Gi-Coupled Pathway (M2, M4) Agonist_Gq Agonist M_Gq M1/M3/M5 Receptor Agonist_Gq->M_Gq Binds Gq Gq Protein M_Gq->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Induces Agonist_Gi Agonist M_Gi M2/M4 Receptor Agonist_Gi->M_Gi Binds Gi Gi Protein M_Gi->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP cAMP Decrease ATP->cAMP

G-Protein Signaling Pathways for Muscarinic Receptors.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the cell-based assays. As mentioned, data for the reference antagonist Atropine is provided for illustrative purposes.

Table 1: Muscarinic Receptor Binding Affinities of this compound (Illustrative Example with Atropine)

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Temiverine HCl Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Atropine (Example)2.22 ± 0.604.32 ± 1.634.16 ± 1.042.38 ± 1.073.39 ± 1.16

Data for Atropine is from radioligand binding assays and presented as mean ± SEM.[2]

Table 2: Functional Antagonism of this compound at Muscarinic Receptors (Illustrative Example with Atropine)

CompoundM1 IC50 (nM) (Calcium Flux)M2 IC50 (nM) (cAMP Assay)M3 IC50 (nM) (Calcium Flux)M4 IC50 (nM) (cAMP Assay)M5 IC50 (nM) (Calcium Flux)
Temiverine HCl Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Atropine (Example)~1-10~1-10~1-10~1-10~1-10

Expected IC50 values for Atropine in functional assays are generally in the low nanomolar range.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes. The assay is based on the principle of competitive displacement of a radiolabeled antagonist by the unlabeled test compound.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing M1-M5) start->prep_membranes incubate Incubate Membranes with: - Radioligand (e.g., [³H]-NMS) - Temiverine HCl (or control) - Buffer prep_membranes->incubate filter Separate Bound from Free Ligand (Rapid Filtration) incubate->filter wash Wash Filters filter->wash scintillation Measure Radioactivity (Scintillation Counting) wash->scintillation analyze Data Analysis (Calculate IC50 and Ki) scintillation->analyze end End analyze->end

Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes from stable cell lines individually expressing human M1, M2, M3, M4, or M5 receptors (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM Atropine).

  • Test compound: this compound, serially diluted.

  • Assay Buffer: e.g., PBS, pH 7.4.[3]

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 154 mM NaCl.[3]

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer. The optimal protein concentration should be determined empirically for each receptor subtype.

  • Assay Plate Preparation: To each well of a 96-well filter plate, add in the following order:

    • 25 µL of Assay Buffer for total binding or 25 µL of non-specific binding control.

    • 25 µL of serially diluted this compound or vehicle control.

    • 25 µL of radioligand at a concentration close to its Kd value.

    • 125 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). Incubation time should be optimized for each receptor subtype.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash each well multiple times (e.g., 3-5 times) with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for M1, M3, and M5 Receptors)

This functional assay measures the ability of this compound to antagonize the increase in intracellular calcium induced by a muscarinic agonist in cells expressing Gq-coupled receptors.

Calcium_Mobilization_Workflow start Start plate_cells Plate Cells Expressing M1, M3, or M5 Receptors start->plate_cells load_dye Load Cells with a Calcium-Sensitive Fluorescent Dye plate_cells->load_dye pre_incubate Pre-incubate with Temiverine HCl or Vehicle load_dye->pre_incubate add_agonist Add Muscarinic Agonist (e.g., Carbachol) pre_incubate->add_agonist measure_fluorescence Measure Fluorescence Change (FLIPR or Plate Reader) add_agonist->measure_fluorescence analyze Data Analysis (Calculate IC50) measure_fluorescence->analyze end End analyze->end

Workflow for Calcium Mobilization Assay.

Materials:

  • Cell line stably expressing human M1, M3, or M5 receptors (e.g., HEK293 or CHO).

  • Cell culture medium.

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (anion transport inhibitor, often supplied with the dye).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Muscarinic agonist: Carbachol or acetylcholine.

  • Test compound: this compound, serially diluted.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the assay plates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, typically in Assay Buffer containing probenecid.

    • Remove the cell culture medium from the plates and add the dye loading solution.

    • Incubate the plates for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the diluted this compound or vehicle control to the appropriate wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the assay plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Using the instrument's liquid handler, add a pre-determined concentration of the muscarinic agonist (typically an EC80 concentration) to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data with the response to the agonist alone (100% activity) and the response in the presence of a saturating concentration of a known antagonist like atropine (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Accumulation Assay (for M2 and M4 Receptors)

This functional assay measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production in cells expressing Gi-coupled receptors.

cAMP_Assay_Workflow start Start plate_cells Plate Cells Expressing M2 or M4 Receptors start->plate_cells pre_incubate Pre-incubate Cells with Temiverine HCl or Vehicle plate_cells->pre_incubate stimulate Stimulate with Forskolin (B1673556) and a Muscarinic Agonist pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells detect_cAMP Detect cAMP Levels (e.g., HTRF, AlphaScreen) lyse_cells->detect_cAMP analyze Data Analysis (Calculate IC50) detect_cAMP->analyze end End analyze->end

Workflow for cAMP Accumulation Assay.

Materials:

  • Cell line stably expressing human M2 or M4 receptors (e.g., CHO-K1).

  • Cell culture medium.

  • Assay plates (e.g., 384-well).

  • Assay Buffer: Typically a stimulation buffer provided with the cAMP detection kit.

  • Forskolin (an adenylyl cyclase activator).

  • Muscarinic agonist: e.g., Carbachol.

  • Test compound: this compound, serially diluted.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Plating: Seed the cells into the assay plates at an optimized density and incubate overnight at 37°C, 5% CO2.

  • Compound Pre-incubation:

    • Remove the culture medium and add Assay Buffer containing serial dilutions of this compound or vehicle control.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Stimulation:

    • Add a solution containing a fixed concentration of forsklin and a pre-determined EC80 concentration of the muscarinic agonist. The forskolin stimulates cAMP production, which is then inhibited by the agonist.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This often involves adding detection reagents that generate a fluorescent or luminescent signal.

  • Data Analysis:

    • The signal will be inversely proportional to the amount of cAMP produced.

    • Normalize the data with the response to forskolin + agonist (minimum cAMP signal, representing 0% antagonism) and the response to forskolin alone (maximum cAMP signal, representing 100% antagonism).

    • Plot the percentage of antagonism against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The cell-based assays outlined in this document provide a robust framework for the comprehensive evaluation of the anticholinergic properties of this compound. By systematically determining its binding affinity and functional potency at each of the five muscarinic receptor subtypes, researchers can build a detailed pharmacological profile. This information is invaluable for understanding its mechanism of action, predicting its therapeutic efficacy, and identifying potential off-target effects, thereby guiding further drug development efforts.

References

Guidelines for the proper storage and handling of Temiverine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage and handling of Mebeverine (B1676125) hydrochloride. Adherence to these protocols is crucial to ensure the integrity of the compound for research and development purposes, as well as to maintain a safe laboratory environment.

Storage Conditions

Proper storage of Mebeverine hydrochloride is essential to prevent degradation and maintain its chemical purity. The following conditions are recommended based on available stability data.

1.1 General Storage Recommendations

Mebeverine hydrochloride should be stored in a cool, dry, and well-ventilated place.[1][2] It is important to keep the container tightly closed to prevent moisture ingress and contamination.[1][2][3] The substance should be stored away from incompatible materials, direct sunlight, and heat sources.[3][4]

1.2 Quantitative Storage Parameters

ParameterRecommended ConditionSource
Temperature Room temperature[4]
25°C / 60% RH (long-term)[5]
40°C / 75% RH (accelerated)[5]
Light Protect from direct sunlight[3][4]
Humidity Dry environment[1][2]
Container Tightly closed, original container[1][2][3]

Handling Procedures

Safe handling of Mebeverine hydrochloride minimizes the risk of exposure and preserves the quality of the substance.

2.1 Personal Protective Equipment (PPE)

A comprehensive approach to personal protection should be taken when handling Mebeverine hydrochloride.

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to prevent eye contact.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile or latex gloves are suitable. Always inspect gloves before use and wash hands thoroughly after handling.[1][6]

  • Body Protection: A laboratory coat or a disposable coverall of low permeability is recommended. For larger quantities, a complete suit protecting against chemicals should be worn.[1][6]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

2.2 Engineering Controls

  • Ventilation: Work should be conducted in a well-ventilated area.[3][4] Local exhaust ventilation is required at points where dust may be generated.[6] For many operations, a laboratory hood is recommended.[3]

  • Eye Wash and Safety Shower: An emergency eye wash station and safety shower should be readily accessible in the work area.[7]

2.3 Handling Workflow

The following diagram illustrates the recommended workflow for handling Mebeverine hydrochloride in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don Personal Protective Equipment (PPE) B Ensure Proper Ventilation (Fume Hood) A->B C Weigh Mebeverine HCl in a contained manner B->C D Perform Experimental Procedures C->D E Decontaminate Work Area and Equipment D->E F Dispose of Waste Properly E->F G Store Remaining Compound in Designated Area E->G

Workflow for Handling Mebeverine Hydrochloride.

Stability Profile

Mebeverine hydrochloride is generally stable when stored under recommended conditions.[6] However, it can degrade under certain stress conditions.

3.1 Summary of Stability Studies

ConditionObservationStabilitySource
Acidic (1 M HCl, reflux 1h) Degradation observedUnstable[8]
Alkaline (0.1 M NaOH, RT 6h) Degradation observedUnstable[8]
Neutral (Water, reflux 48h) Mild hydrolysis observedRelatively Stable[8]
Oxidative (30% H2O2, 70°C 24h) Degradation observedUnstable[8]
Thermal (Solid, 90°C 7 days) Practically stableStable[8]
Photolytic (Methanolic solution, UV/Visible light 5 days) Slight decrease in peak area (~2-3%)Relatively Stable[8]

Experimental Protocol: Accelerated Stability Study

This protocol outlines a method for assessing the stability of Mebeverine hydrochloride under oxidative stress.

4.1 Objective

To determine the degradation kinetics of Mebeverine hydrochloride in the presence of an oxidizing agent.

4.2 Materials

  • Mebeverine hydrochloride

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • HPLC system with UV detector

4.3 Procedure

  • Standard Solution Preparation: Prepare a stock solution of Mebeverine hydrochloride in methanol at a concentration of 1 mg/mL.

  • Sample Preparation:

    • In a series of volumetric flasks, add a known volume of the Mebeverine hydrochloride stock solution.

    • Add 30% H₂O₂ to each flask.

    • Dilute to the final volume with methanol to achieve a final Mebeverine hydrochloride concentration of 25 µg/mL.

  • Incubation: Place the flasks in a heating block or water bath set to 70°C.

  • Time Points: Withdraw aliquots from each flask at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately dilute the withdrawn aliquots with the mobile phase to stop the degradation reaction.

    • Analyze the samples by a validated stability-indicating HPLC method. The separation of Mebeverine hydrochloride and its degradation products can be achieved on a C18 column with a suitable mobile phase, such as a mixture of KH₂PO₄, acetonitrile, and THF (63:35:2).[8]

  • Data Analysis:

    • Plot the concentration of Mebeverine hydrochloride versus time.

    • Determine the order of the degradation reaction and calculate the degradation rate constant.

4.4 Safety Precautions

  • Handle 30% hydrogen peroxide with extreme care as it is a strong oxidizing agent.

  • Perform all steps in a well-ventilated fume hood.

  • Wear appropriate PPE throughout the experiment.

Spill and Disposal Procedures

5.1 Spill Management

  • Minor Spills: For small spills of solid material, avoid generating dust.[6] Use dry clean-up procedures such as vacuuming (with a HEPA filter) or sweeping.[6] Dampen with water to prevent dusting before sweeping.[6] Place the collected material in a suitable, closed container for disposal.[1][6]

  • Major Spills: Evacuate the area and alert emergency responders.[6]

5.2 Waste Disposal

Dispose of Mebeverine hydrochloride and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[3][6] Do not allow the substance to enter drains or surface water.[1][3]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Immediately flush the eyes with running water for several minutes, holding the eyelids open. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

This document is intended for informational purposes for trained laboratory personnel. Always refer to the specific Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

References

Application Notes and Protocols for In-Vivo Experimental Models for Testing Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available for "Temiverine hydrochloride" is limited. Based on the similarity of the name, this document provides detailed application notes and protocols for Mebeverine (B1676125) hydrochloride , a drug with known antispasmodic and potential cardiovascular effects. The antiviral section references models used for testing Ivermectin, which may be adaptable for new compounds. These protocols are intended for researchers, scientists, and drug development professionals.

I. Application Note: Antispasmodic Activity of Mebeverine Hydrochloride

Introduction: Mebeverine hydrochloride is a musculotropic antispasmodic agent with a direct action on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[1][2] Its primary mechanism of action is believed to involve the inhibition of calcium influx into smooth muscle cells and a local anesthetic effect.[1] In-vivo experimental models are crucial for evaluating the efficacy and mechanism of action of mebeverine and its derivatives.

Therapeutic Area: Gastroenterology, specifically for conditions like Irritable Bowel Syndrome (IBS).[1][3]

Key In-Vivo Models:

  • Guinea Pig Ileum Spasm Model: To assess the direct relaxant effect on smooth muscle.

  • Rat Colonic Motility Model: To evaluate the effect on gastrointestinal transit and contractility.

Data Presentation: Summary of In-Vivo Antispasmodic Effects
Animal ModelSpasmogenMebeverine HCl EffectEfficacy MeasurementReference
Albino guinea pigsAcetylcholine (B1216132)Antagonized spasmogenic effect66.2% reduction in spasm[4]
Albino guinea pigsBarium chlorideAntagonized spasmogenic effect93.45% reduction in spasm[4]

II. Experimental Protocol: Guinea Pig Ileum Spasm Model

Objective: To evaluate the antispasmodic activity of Mebeverine hydrochloride against acetylcholine- and barium chloride-induced contractions in isolated guinea pig ileum.

Materials:

  • Albino guinea pigs (250-300g)

  • Tyrode's solution (Composition: NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, Glucose)

  • Mebeverine hydrochloride

  • Acetylcholine chloride

  • Barium chloride

  • Organ bath with an aerator (95% O2, 5% CO2)

  • Isotonic transducer and data acquisition system

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the ileum (2-3 cm).

  • Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen.

  • Allow the tissue to equilibrate for 30 minutes under a resting tension of 0.5g.

  • Induce sub-maximal contractions using a standard dose of acetylcholine or barium chloride.

  • Once a stable contractile response is achieved, introduce Mebeverine hydrochloride into the bath at varying concentrations.

  • Record the isometric contractions and measure the percentage inhibition of the spasmogen-induced contractions.

  • Wash the tissue thoroughly between drug administrations.

Data Analysis: Calculate the percentage inhibition of the contractile response for each concentration of Mebeverine hydrochloride. Determine the IC50 value (the concentration of the drug that causes 50% inhibition of the maximal contraction).

Experimental Workflow Diagram

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Isolation Isolate Ileum Segment Euthanasia->Isolation Suspension Suspend in Organ Bath Isolation->Suspension Equilibration Equilibrate for 30 min Suspension->Equilibration Contraction Induce Contractions (Acetylcholine/BaCl2) Equilibration->Contraction Drug_Admin Administer Mebeverine HCl Contraction->Drug_Admin Recording Record Contractions Drug_Admin->Recording Inhibition Calculate % Inhibition Recording->Inhibition IC50 Determine IC50 Inhibition->IC50 G cluster_cell Smooth Muscle Cell Mebeverine Mebeverine HCl Ca_Channel Voltage-gated Ca2+ Channels Mebeverine->Ca_Channel Inhibits Na_Channel Na+ Channels Mebeverine->Na_Channel Modulates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Na_Channel->Ca_Channel Influences Contraction Muscle Contraction Ca_Influx->Contraction Leads to Relaxation Muscle Relaxation Ca_Influx->Relaxation Reduced Ca2+ leads to G cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints cluster_outcome Outcome Measures Acclimatize Acclimatize Mice Infection Infect with MHV Acclimatize->Infection Treatment_Group Administer Test Compound Infection->Treatment_Group Control_Group Administer Vehicle Infection->Control_Group Monitoring Daily Clinical Monitoring Treatment_Group->Monitoring Control_Group->Monitoring Euthanasia Euthanize at Day 5 Monitoring->Euthanasia Sample_Collection Collect Liver & Blood Euthanasia->Sample_Collection Viral_Load qPCR for Viral Load Sample_Collection->Viral_Load Toxicity Liver Enzyme Analysis Sample_Collection->Toxicity

References

Application Notes and Protocols for Purity Assessment of Temiverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for assessing the purity of a Temiverine hydrochloride sample. The protocols are based on established analytical techniques for similar compounds, such as Mebeverine (B1676125) hydrochloride, and are intended to serve as a detailed guide for quality control and drug development.

Introduction

This compound is a synthetic antispasmodic agent. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurity profiling is a key aspect of quality control in the pharmaceutical industry, aimed at the identification, quantification, and control of impurities in drug substances and finished pharmaceutical products. This document outlines several analytical techniques for the comprehensive purity assessment of this compound.

Analytical Methodologies

A variety of analytical techniques can be employed to assess the purity of a this compound sample. The choice of method depends on the specific impurity to be detected and the required sensitivity. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[1][2][3][4][5] It is widely used in the pharmaceutical industry for purity testing and impurity profiling due to its high resolution, sensitivity, and accuracy.[1][2][3]

Data Presentation: HPLC Method Parameters and Validation Data

ParameterRecommended Conditions for a Mebeverine Hydrochloride Analogue
Column Symmetry C18, 5 µm, 4.6 x 150 mm or Devosil BDS C18; (250×4.6 mm;) I.D; particle size 5 μm
Mobile Phase Acetonitrile:Water (1:1 v/v), pH adjusted to 2.9 with phosphoric acid or Ammonium acetate (B1210297) buffer (pH 5.2):Acetonitrile (62:38 v/v)
Flow Rate 1.0 - 1.7 mL/min
Detection UV at 205 nm or 263 nm
Linearity Range 1-100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Recovery 99.80% to 100.13%

Note: These parameters are based on methods developed for Mebeverine hydrochloride and may require optimization for this compound.[1][3][4][5]

Experimental Protocol: HPLC Purity Assessment

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Chromatographic Analysis:

    • Set up the HPLC system with the specified column and mobile phase.

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

    • Calculate the percentage purity of the sample using the following formula:

    % Purity = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x 100

    • Identify and quantify any impurity peaks by comparing their retention times and responses to known impurity standards, if available.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Injection Inject Samples HPLC_System->Injection Chromatography Run Chromatography Injection->Chromatography Peak_Integration Peak Integration Chromatography->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Impurity_Quantification Impurity Quantification Peak_Integration->Impurity_Quantification TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Plate_Prep TLC Plate Preparation Sample_Spotting Sample Spotting Plate_Prep->Sample_Spotting Development Chromatogram Development Sample_Spotting->Development Drying Plate Drying Development->Drying Visualization Spot Visualization Drying->Visualization Rf_Calculation Rf Value Calculation Visualization->Rf_Calculation Purity_Assessment Qualitative Purity Assessment Rf_Calculation->Purity_Assessment

References

Application Notes: Temiverine Hydrochloride as a Chemical Probe for Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] The five distinct subtypes (M1-M5) represent critical drug targets for a variety of pathological conditions.[1][3] The development of subtype-selective chemical probes is essential for dissecting the physiological roles of individual mAChR subtypes and for the discovery of novel therapeutics.[4][5]

Temiverine hydrochloride is a synthetic compound with expected anticholinergic properties.[2] This document provides a comprehensive guide for researchers on how to characterize and utilize this compound as a chemical probe for studying muscarinic receptors. The following sections detail the necessary experimental protocols, data presentation standards, and an overview of the underlying signaling pathways.

2. Mechanism of Action at Muscarinic Receptors

As an anticholinergic agent, this compound is hypothesized to function as a muscarinic receptor antagonist. This means it binds to mAChRs but does not activate them, thereby blocking acetylcholine from binding and initiating a cellular response. The five mAChR subtypes couple to different G-proteins to elicit distinct downstream effects:

  • M1, M3, M5 Receptors: Primarily couple through the Gq/11 family of G-proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2, M4 Receptors: Couple through the Gi/o family of G-proteins. Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

A thorough characterization of this compound would involve determining its binding affinity and functional potency at each of the five receptor subtypes to establish its selectivity profile.

3. Data Presentation: Characterization of this compound

Quantitative data from binding and functional assays should be summarized to facilitate the assessment of potency and selectivity. While specific experimental data for this compound is not publicly available, the following tables illustrate the standard format for presenting such results.

Table 1: Illustrative Binding Affinity Profile of this compound at Human Muscarinic Receptors

Receptor SubtypeRadioligandKᵢ (nM) - Temiverine HCl
M1[³H]-NMSValue
M2[³H]-NMSValue
M3[³H]-NMSValue
M4[³H]-NMSValue
M5[³H]-NMSValue
Disclaimer: The Kᵢ values are placeholders. These would be determined experimentally using competition binding assays.

Table 2: Illustrative Functional Antagonist Potency of this compound

Receptor SubtypeAssay TypeAgonistIC₅₀ (nM) - Temiverine HCl
M1Calcium MobilizationAcetylcholineValue
M2cAMP InhibitionAcetylcholineValue
M3Calcium MobilizationAcetylcholineValue
M4cAMP InhibitionAcetylcholineValue
M5Calcium MobilizationAcetylcholineValue
Disclaimer: The IC₅₀ values are placeholders. These would be determined experimentally using cellular functional assays.

4. Experimental Protocols

Detailed methodologies are crucial for the robust and reliable characterization of a chemical probe.[1] The following are standard protocols for determining the binding affinity and functional potency of a compound like this compound at mAChRs.

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of this compound for each of the five muscarinic receptor subtypes (M1-M5).[1][6] It measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing one of the human M1-M5 receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well plates and filter mats (GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL cell membranes, 25 µL [³H]-NMS (at a final concentration near its Kᴅ), and 25 µL assay buffer.

    • Non-specific Binding: 50 µL cell membranes, 25 µL [³H]-NMS, and 25 µL Atropine (1 µM).

    • Competition: 50 µL cell membranes, 25 µL [³H]-NMS, and 25 µL of the corresponding this compound dilution.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Functional Assay - Calcium Mobilization (for M1, M3, M5)

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium via the Gq pathway.[4]

Materials:

  • CHO or HEK293 cells stably expressing one of the human M1, M3, or M5 receptor subtypes.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Acetylcholine or Carbachol.

  • This compound stock solution.

  • Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound. Also, prepare the agonist (e.g., acetylcholine) at a concentration that elicits ~80% of the maximal response (EC₈₀).

  • Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the different dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

  • Agonist Stimulation: Use the integrated dispenser to add the EC₈₀ concentration of acetylcholine to all wells. Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which represents the potency of this compound as an antagonist.

5. Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz DOT language provide clear visual representations of complex biological and experimental processes.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Probe Application A Compound Synthesis (Temiverine HCl) B Radioligand Binding Assays (M1-M5 Subtypes) A->B C Functional Assays (Calcium, cAMP) A->C D Data Analysis (Determine Ki, IC50) B->D C->D E Selectivity Profile Assessment D->E F In Vitro Pharmacology (e.g., Tissue Bath) E->F G Cell-Based Signaling Studies E->G H In Vivo Animal Models (Target Validation) F->H G->H G cluster_M1_M3_M5 M1/M3/M5 Receptor Signaling (Gq-coupled) ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Activates Temiverine Temiverine HCl (Antagonist) Temiverine->Receptor Blocks Gq Gαq/11 Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC G cluster_M2_M4 M2/M4 Receptor Signaling (Gi-coupled) ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Activates Temiverine Temiverine HCl (Antagonist) Temiverine->Receptor Blocks Gi Gαi/o Receptor->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP

References

Troubleshooting & Optimization

Troubleshooting low solubility of Temiverine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Temiverine Hydrochloride

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in an aqueous buffer. Isn't it supposed to be water-soluble?

This is a common issue that typically points to experimental conditions rather than the inherent insolubility of the compound. This compound is the salt of a weak base (the active moiety, Temiverine) and a strong acid (hydrochloric acid).[1] Such salts are generally designed to have good aqueous solubility. A related compound, Mebeverine hydrochloride, is classified as "very soluble in water".[2][3]

If you are observing low solubility, consider these primary factors:

  • pH of the Solution: This is the most critical factor. The ionized (protonated) form of Temiverine is highly soluble, while the neutral free base is not. If the pH of your aqueous solution is too high (alkaline), the hydrochloride salt will convert to its less soluble free base, causing it to precipitate.

  • Concentration: The amount of this compound may be exceeding its saturation solubility in the specific volume and conditions of your experiment.

  • Common Ion Effect: In solutions with a very high concentration of chloride ions (e.g., concentrated HCl or high molarity KCl buffers), the solubility of hydrochloride salts can decrease.[4][5]

  • Temperature: Solubility is temperature-dependent. Ensure your solvent is at the temperature specified in your protocol. Most solubility experiments are conducted at room temperature (around 25°C).

Q2: How does pH specifically affect the solubility of this compound?

The solubility of this compound is fundamentally linked to its ionization state, which is governed by the pH of the solution and the pKa of the conjugate acid (the protonated amine). The chemical structure of Temiverine contains a tertiary amine group, which is a weak base.[1]

  • At Low pH (Acidic): In an acidic environment (pH well below the pKa), the equilibrium favors the protonated, cationic form of the molecule (Temiverine-H⁺). This ionized form is polar and readily interacts with water molecules, leading to high solubility.

  • At High pH (Alkaline): As the pH of the solution increases and approaches or surpasses the pKa, the tertiary amine group gets deprotonated, converting the molecule into its neutral, free base form. This free base is significantly less polar and, consequently, has much lower aqueous solubility, often leading to precipitation.

The pH at which the salt begins to convert to the free base is known as the pH of maximum solubility (pHmax). Forcing the pH too high is the most common reason for unexpected precipitation.

Caption: pH-dependent equilibrium of this compound.

Q3: What are the key physicochemical properties of this compound I should be aware of?

Having key data on hand is crucial for experimental design. While extensive public data for Temiverine is limited, the following information has been compiled from available resources. For context, properties of the related compound Mebeverine hydrochloride are also provided.

PropertyThis compoundMebeverine Hydrochloride (for comparison)Reference
Molecular Formula C₂₄H₃₅NO₃·HClC₂₅H₃₅NO₅·HCl[1]
Molecular Weight 422.0 g/mol 466.0 g/mol
Appearance -White crystalline powder[2]
Aqueous Solubility Not specified; expected to be pH-dependent"Very soluble in water"[2][3]
pKa Not specified10.7[2][3]
Melting Point -~130-135 °C[6]

Note: The pKa of the tertiary amine in Temiverine is expected to be in a similar range to Mebeverine, indicating it will be predominantly ionized in acidic and neutral solutions.

Troubleshooting Guide

If you are experiencing low solubility, follow this workflow to diagnose and solve the issue.

Caption: Step-by-step workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation

This protocol outlines the standard method for preparing a 10 mM stock solution of this compound in an aqueous buffer.

  • Calculate Mass: For 10 mL of a 10 mM solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 0.010 L * 422.0 g/mol * 1000 mg/g = 4.22 mg

  • Select Solvent: Choose a suitable buffer with a pH in the range of 4.0 to 7.4 (e.g., 50 mM Phosphate Buffer or HEPES). Do not use plain deionized water unless the final application is pH-insensitive, as the dissolved compound can alter the pH.

  • Dissolution:

    • Weigh 4.22 mg of this compound powder.

    • Add it to a vial containing ~8 mL of your chosen buffer.

    • Vortex or stir the solution. Gentle warming (to 37°C) and sonication can be used to aid dissolution if it is slow.

  • Final Volume: Once fully dissolved, add the buffer to bring the final volume to exactly 10.0 mL.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.

Protocol 2: pH-Adjustment to Enhance Solubility

If the compound precipitates upon addition to a neutral or slightly alkaline buffer, use this method.

  • Prepare Suspension: Add the weighed this compound to the desired final volume of your aqueous medium to form a suspension.

  • Monitor pH: Place a calibrated pH probe into the suspension while stirring.

  • Titrate with Acid: Add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise to the suspension.

  • Observe Dissolution: Continue adding acid and stirring until the solid material completely dissolves.

  • Record Final pH: Note the pH at which the solution becomes clear. This provides an estimate of the pH required to maintain solubility at that concentration. For future experiments, prepare your buffer at or below this pH.

Protocol 3: Using Co-solvents for High Concentrations

When a concentration higher than the aqueous solubility limit is required, a co-solvent can be used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial in vitro experiments.

  • Prepare Concentrated Stock: Weigh the required amount of this compound. Dissolve it in 100% DMSO to create a highly concentrated primary stock (e.g., 50-100 mM).

  • Dilute into Aqueous Buffer: Perform a serial dilution of the DMSO stock into your final aqueous buffer.

  • Watch for Precipitation: Critically, ensure the final concentration of DMSO in your aqueous solution is low (typically <1%, and often <0.1%) to avoid solvent effects in biological assays. As you dilute the DMSO stock into the buffer, the drug may precipitate if the final concentration exceeds its solubility in the mixed-solvent system.

  • Workflow Diagram:

Caption: Workflow for preparing solutions using a DMSO co-solvent.

Advanced Solubility Enhancement Techniques

If the methods above are insufficient for your formulation needs, several advanced strategies can be explored. These typically require specialized formulation expertise.

TechniquePrincipleSuitability
Complexation The drug molecule (guest) fits into the cavity of a host molecule, most commonly a cyclodextrin. This complex is more soluble than the drug alone.Useful for increasing the apparent solubility of hydrophobic molecules in aqueous solutions.
Solid Dispersion The drug is dispersed at a molecular level within a hydrophilic polymer matrix. When added to water, the polymer dissolves quickly, releasing the drug in a finely divided, more soluble state.Effective for oral dosage forms to improve dissolution rate and bioavailability.
Particle Size Reduction Reducing the particle size of the drug to the micro- or nano-scale (micronization or nanosuspension) increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.Primarily increases the rate of dissolution rather than the equilibrium solubility. Very effective for poorly soluble compounds.

References

Optimizing the concentration of Temiverine hydrochloride for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and standardized protocols for researchers, scientists, and drug development professionals working to determine the optimal concentration of Compound-X HCl for in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound-X HCl in a new cell line?

A1: For a novel compound like Compound-X HCl, a wide concentration range should be tested initially. We recommend starting with a log-scale dilution series, for example, from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM). This broad range helps in identifying the effective concentration window and any potential cytotoxicity at higher doses in your specific cell model.

Q2: How do I dissolve Compound-X HCl? It's not dissolving properly in my cell culture medium.

A2: Compound-X HCl, as a hydrochloride salt, generally exhibits better solubility in aqueous solutions. However, for cell culture use, it is best practice to first create a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. A 10 mM stock in DMSO is standard. Subsequently, this stock solution can be serially diluted to the final working concentrations in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: My cells are dying even at low concentrations of Compound-X HCl. What should I do?

A3: If you observe significant cell death at low concentrations, it could indicate high cytotoxicity of the compound in your chosen cell line.

  • Confirm Cytotoxicity: Use a standardized cytotoxicity assay, such as a Lactate Dehydrogenase (LDH) assay, to quantify cell death.

  • Assess Cell Viability: Simultaneously, perform a cell viability assay (e.g., MTT or WST-1) to measure the metabolic activity of the remaining cells.

  • Shorten Exposure Time: Reduce the incubation time of the compound with the cells (e.g., from 48h to 24h or 12h) to see if the effect is time-dependent.

  • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%). Run a solvent-only control.

Q4: I am not observing any effect of Compound-X HCl on my cells. What could be the reason?

A4: A lack of response could be due to several factors:

  • Concentration Too Low: The concentrations tested might be below the effective concentration (EC50) for your specific cell line and endpoint. Try testing a higher concentration range.

  • Incorrect Target: The target of Compound-X HCl (e.g., the hypothetical "Kinase Y" in the MAPK pathway) may not be expressed or be functionally important in your chosen cell line. Verify target expression using methods like Western Blot or qPCR.

  • Compound Inactivity: Ensure the compound has not degraded. Use freshly prepared stock solutions and store them properly as recommended.

  • Assay Sensitivity: The assay you are using to measure the effect may not be sensitive enough. Consider a more direct or sensitive method to measure the engagement of the compound with its target.

Troubleshooting Guide

This section provides a structured approach to common issues encountered during concentration optimization experiments.

Problem: High Variability Between Replicate Wells

High variability can obscure the true effect of the compound. Follow this decision tree to troubleshoot the issue.

G A High Variability Observed B Check Pipetting Technique (Consistent volume, no bubbles, change tips for each replicate) A->B C Review Cell Seeding (Ensure even cell distribution, no clumps) A->C D Assess Plate Edge Effects (Avoid using outer wells or fill them with PBS to maintain humidity) A->D E Evaluate Compound Dilution (Ensure thorough mixing of serial dilutions) A->E F Problem Resolved B->F C->F D->F E->F

Caption: Troubleshooting workflow for high experimental variability.

Quantitative Data Summary

The following table summarizes hypothetical data for Compound-X HCl activity in various cancer cell lines after a 48-hour treatment period. This illustrates how to present key quantitative findings.

Cell LineCompound-X HCl EC50 (µM)Compound-X HCl CC50 (µM)Therapeutic Index (CC50/EC50)
MCF-7 (Breast Cancer)2.5> 100> 40
A549 (Lung Cancer)5.88514.7
U87-MG (Glioblastoma)1.25545.8
HCT116 (Colon Cancer)15.0> 100> 6.7

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of the cells.

Experimental Protocols & Workflow

A systematic approach is crucial for determining the optimal concentration of Compound-X HCl. The general workflow involves assessing both the efficacy and the cytotoxicity of the compound.

G A Prepare Compound-X HCl Stock Solution (e.g., 10 mM in DMSO) C Prepare Serial Dilutions (e.g., 0.01 µM to 100 µM) A->C B Seed Cells in Microplates (e.g., 96-well plates) D Treat Cells with Compound-X HCl (Incubate for 24, 48, or 72h) B->D C->D E Perform Parallel Assays D->E F Cell Viability Assay (e.g., MTT) E->F G Cytotoxicity Assay (e.g., LDH) E->G H Mechanism of Action Assay (e.g., Western Blot for p-ERK) E->H I Data Analysis: Calculate EC50 and CC50 F->I G->I G cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF Kinase Y (MEK) Kinase Y (MEK) RAF->Kinase Y (MEK) ERK ERK Kinase Y (MEK)->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Compound-X HCl Compound-X HCl Compound-X HCl->Kinase Y (MEK)

Technical Support Center: Interpreting Unexpected Results in Experiments Involving Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Mebeverine hydrochloride (formerly misspelled as Temiverine hydrochloride). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during their experiments. Mebeverine is a musculotropic antispasmodic agent, and while its primary effects on smooth muscle are well-documented, its multifaceted mechanism of action can lead to unanticipated outcomes in various experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Mebeverine hydrochloride?

A1: Mebeverine hydrochloride is primarily known as a musculotropic antispasmodic agent. Its main action is to directly relax the smooth muscles of the gastrointestinal tract without affecting normal gut motility. This is achieved through a dual mode of action: it inhibits the replenishment of intracellular calcium stores and blocks voltage-operated sodium channels.[1][2] By reducing calcium influx and modulating sodium channel activity, Mebeverine decreases smooth muscle excitability and prevents spasms.[3]

Q2: My results show an effect of Mebeverine on ion transport in epithelial cells. Is this an expected off-target effect?

A2: While the primary target of Mebeverine is smooth muscle, there is evidence to suggest it can influence ion transport in epithelial tissues. One study demonstrated that Mebeverine can modulate transepithelial sodium ion transport in the rabbit distal colon.[4] Therefore, if you observe changes in transepithelial electrical resistance (TEER) or short-circuit current (Isc) in Ussing chamber experiments with intestinal or other epithelial tissues, this could be a genuine, albeit lesser-known, effect of the compound.

Q3: I am observing a decrease in neuronal firing or excitability in my in-vitro neurobiology model. Could Mebeverine be responsible for this?

A3: Yes, this is a plausible, though unexpected, finding. Mebeverine hydrochloride has been reported to have a local anesthetic effect, which is attributed to its ability to block voltage-operated sodium channels.[3] This mechanism is similar to that of local anesthetics like lidocaine. Therefore, in experimental systems involving excitable cells such as neurons, Mebeverine could potentially reduce action potential firing and overall excitability.

Q4: In my cell-based assay, I'm seeing a discrepancy between different viability assays (e.g., MTT vs. a fluorescence-based assay). Could Mebeverine be interfering with the assay chemistry?

A4: It is possible that Mebeverine could interfere with certain assay chemistries. Some compounds have been shown to have a quenching effect on fluorescence signals. If you are using a fluorescence-based assay, it is advisable to run a control experiment to test for any intrinsic fluorescence or quenching properties of Mebeverine at the concentrations used. For assays that measure metabolic activity, such as the MTT assay, it is also important to consider that Mebeverine's effects on ion channels and cellular metabolism could indirectly influence the assay readout, leading to results that may not solely reflect cytotoxicity.

Q5: My dose-response curve for Mebeverine's antispasmodic effect is not as potent as expected based on the literature. What could be the reason?

A5: Several factors could contribute to this. Mebeverine is known to be rapidly metabolized in vitro and in vivo. If your experimental setup involves long incubation times, the effective concentration of the parent compound may decrease over time. Additionally, the response to Mebeverine can be influenced by the specific contractile agent used and the health and preparation of the isolated tissue. It is also worth noting that some clinical studies have shown that the effect of Mebeverine on global IBS symptoms is not always statistically significant compared to placebo, suggesting that its efficacy can be variable.

Troubleshooting Guides

Issue 1: Unexpected Pro-contractile Effects at Low Concentrations
Possible Cause Troubleshooting Steps
Biphasic dose-response Some compounds exhibit a biphasic or hormetic effect, where low concentrations elicit a response opposite to that seen at higher concentrations. Perform a more detailed dose-response curve with smaller concentration increments at the lower end of the spectrum to characterize this effect.
Receptor subtype-specific effects Mebeverine is known to have some affinity for muscarinic receptors.[5] It's possible that at low concentrations, it may be interacting with a specific receptor subtype that mediates contraction, while at higher concentrations, its calcium and sodium channel blocking effects dominate. Use selective antagonists for relevant receptors to dissect the mechanism.
Contamination of the compound Ensure the purity of your Mebeverine hydrochloride stock. If possible, verify its identity and purity using analytical methods such as HPLC or mass spectrometry.
Issue 2: High Variability in Smooth Muscle Contractility Assays
Possible Cause Troubleshooting Steps
Tissue viability and handling Ensure consistent and gentle handling of the isolated tissue to avoid damage. Maintain the physiological solution at the correct temperature (typically 37°C) and ensure continuous aeration with carbogen (B8564812) (95% O2, 5% CO2).[6]
Inconsistent baseline tension Allow the tissue to equilibrate under a consistent resting tension (e.g., 1g) for a sufficient period (e.g., 60 minutes) before starting the experiment.[6]
Tachyphylaxis or receptor desensitization If you are repeatedly applying contractile agents, ensure adequate washout periods between applications to allow the tissue to return to baseline and prevent receptor desensitization.
Metabolism of Mebeverine As Mebeverine can be rapidly metabolized, consider a cumulative dose-response protocol rather than single additions with long incubation times. Alternatively, pre-incubate the tissue with Mebeverine for a standardized period before adding the contractile agent.
Issue 3: Interference in Fluorescence-Based Assays
Possible Cause Troubleshooting Steps
Intrinsic fluorescence of Mebeverine Measure the fluorescence of Mebeverine alone in the assay buffer at the excitation and emission wavelengths of your fluorophore. If it is fluorescent, you will need to subtract this background from your experimental readings.
Fluorescence quenching Test for quenching by adding Mebeverine to a known concentration of your fluorescent dye or a fluorescently labeled substrate. A decrease in fluorescence intensity would indicate quenching. If quenching occurs, you may need to consider a different type of assay (e.g., colorimetric or luminescent) or use a mathematical correction if the quenching effect is linear.
Alteration of cellular pH Some fluorescent dyes are sensitive to changes in intracellular or extracellular pH. Mebeverine's effects on ion transport could potentially alter pH. Use a pH-insensitive dye if possible, or monitor and buffer the pH of your experimental system carefully.

Experimental Protocols

Key Experiment 1: Isolated Guinea Pig Ileum Contractility Assay

This protocol is adapted from standard organ bath techniques to assess the antispasmodic effect of Mebeverine hydrochloride.

Materials:

  • Guinea pig

  • Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)

  • Student Organ Bath with an isotonic transducer

  • Kymograph or data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

  • Histamine stock solution (e.g., 10 µg/mL)

  • Mebeverine hydrochloride stock solution

Procedure:

  • Humanely euthanize a guinea pig and dissect a 1-2 cm segment of the ileum.[7]

  • Gently flush the lumen with warm Tyrode's solution to remove any contents.

  • Mount the ileum segment in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.[2]

  • Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer. Apply a resting tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.[8]

  • Record a stable baseline.

  • Induce submaximal contractions by adding a fixed concentration of a contractile agent (e.g., histamine) to the organ bath.

  • Once the contraction has reached a plateau, add increasing concentrations of Mebeverine hydrochloride to the bath in a cumulative manner.

  • Record the relaxation of the smooth muscle as a percentage of the initial contraction.

  • Wash the tissue thoroughly and allow it to return to baseline before the next experiment.

Key Experiment 2: Ussing Chamber Assay for Intestinal Epithelial Ion Transport

This protocol provides a general framework for assessing the effect of Mebeverine on ion transport across an intestinal epithelial preparation.

Materials:

  • Rabbit or mouse colon segment

  • Ussing chamber system with voltage/current clamp amplifier

  • Ringer's solution (composition can be tissue-specific)

  • Ag/AgCl electrodes with 3M KCl-agar bridges

  • Carbogen gas (95% O2, 5% CO2)

  • Mebeverine hydrochloride stock solution

  • Ion channel blockers/activators (e.g., amiloride, forskolin, bumetanide) for controls.[9]

Procedure:

  • Prepare the Ussing chamber by filling the reservoirs with Ringer's solution and warming it to 37°C while aerating with carbogen gas.

  • Calibrate the electrodes.

  • Humanely euthanize the animal and dissect a section of the distal colon.

  • Carefully strip the muscle layers to obtain a sheet of mucosa and mount it in the Ussing chamber, separating the apical and basolateral sides.[10]

  • Allow the tissue to equilibrate and stabilize, monitoring the transepithelial potential difference (PD) and short-circuit current (Isc).

  • Once a stable baseline is achieved, add Mebeverine hydrochloride to either the apical or basolateral reservoir.

  • Record any changes in Isc and calculate the transepithelial electrical resistance (TEER).

  • At the end of the experiment, you can add known ion channel modulators to test the viability and responsiveness of the tissue.[11]

Visualizations

Mebeverine_Signaling_Pathway Mebeverine Mebeverine HCl VSSC Voltage-Gated Sodium Channels Mebeverine->VSSC Inhibits Ca_Channel Voltage-Gated Calcium Channels Mebeverine->Ca_Channel Inhibits Muscarinic_R Muscarinic Receptors Mebeverine->Muscarinic_R Antagonizes Ca_Store Intracellular Ca2+ Stores Mebeverine->Ca_Store Inhibits Replenishment Relaxation Smooth Muscle Relaxation Mebeverine->Relaxation Promotes Na_Influx Na+ Influx VSSC->Na_Influx Mediates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Ca_Release Ca2+ Release Muscarinic_R->Ca_Release Stimulates Ca_Store->Ca_Release Source Cytosolic_Ca [Ca2+]i Na_Influx->Cytosolic_Ca Depolarization-induced Ca2+ influx Ca_Influx->Cytosolic_Ca Ca_Release->Cytosolic_Ca Contraction Smooth Muscle Contraction Cytosolic_Ca->Contraction Stimulates

Caption: Simplified signaling pathway of Mebeverine hydrochloride in smooth muscle cells.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Protocol Review Experimental Protocol and Parameters Start->Check_Protocol Check_Reagents Verify Reagent Purity and Concentration Start->Check_Reagents Literature Consult Literature for Known Off-Target Effects Start->Literature Is_Assay_Interference Potential Assay Interference? Check_Protocol->Is_Assay_Interference Check_Reagents->Is_Assay_Interference Is_Biological_Effect Unexpected Biological Effect? Literature->Is_Biological_Effect Run_Controls Run Controls for Assay Interference Is_Assay_Interference->Run_Controls Yes Is_Assay_Interference->Is_Biological_Effect No Run_Controls->Is_Biological_Effect No Interference Artifact Experimental Artifact Run_Controls->Artifact Interference Confirmed Investigate_Mechanism Investigate Mechanism (e.g., antagonists, inhibitors) Is_Biological_Effect->Investigate_Mechanism Yes Is_Biological_Effect->Artifact No Valid_Finding Potentially Valid Novel Finding Investigate_Mechanism->Valid_Finding

Caption: A logical workflow for troubleshooting unexpected results with Mebeverine HCl.

References

Strategies to improve the yield of Temiverine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Mebeverine hydrochloride and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for Mebeverine hydrochloride?

A1: Several synthetic routes for Mebeverine hydrochloride have been reported. A prevalent method involves the reaction of 4-methoxyphenyl (B3050149) acetone (B3395972) with aqueous ethylamine (B1201723), followed by reaction with a 4-bromobutyl derivative of 3,4-dimethoxybenzoic acid.[1][2] An improved process starts with the esterification of 3,4-dimethoxybenzoic acid (Veratric acid) with 4-bromobutanol, followed by reductive amination of 4-methoxyphenyl acetone with aqueous ethylamine using a catalyst like Raney Ni, and finally, the coupling of the two intermediates.[1][2]

Q2: What are the critical factors affecting the overall yield of Mebeverine hydrochloride synthesis?

A2: The overall yield is influenced by several factors, including the choice of reagents, catalysts, reaction conditions (temperature, time, and solvent), and the formation of impurities.[1][2] For instance, using 4-bromobutanol instead of 1,4-dibromobutane (B41627) in the synthesis of the ester intermediate can significantly reduce the formation of dimer impurities and improve the yield.[1] The choice of reducing agent in the reductive amination step is also crucial; Raney Ni with hydrogen gas has been shown to be a more cost-effective and efficient catalyst for commercial scale-up compared to more expensive options like Pt/C.[1][2]

Q3: What are the common impurities formed during the synthesis, and how can they be minimized?

A3: A common impurity is a dimer formed during the synthesis of the 4-bromobutyl 3,4-dimethoxybenzoate intermediate when using 1,4-dibromobutane.[1] This can be minimized by using 4-bromobutanol instead. Another potential impurity is an alcohol byproduct formed during the reductive amination step, which can be controlled by optimizing the reaction conditions.[2] A list of potential impurities is also available from pharmaceutical affiliate services.[3]

Q4: How can the purification of Mebeverine hydrochloride be optimized?

A4: Purification can be optimized by selecting an appropriate solvent for crystallization. Acetone has been reported as an effective solvent for the purification of Mebeverine hydrochloride, allowing for the isolation of a high-purity product. The final product can be precipitated as the hydrochloride salt by adding isopropyl alcohol saturated with HCl.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the esterification step - Formation of dimer impurity when using 1,4-dibromobutane.- Inefficient dehydrating agent.- Use 4-bromobutanol instead of 1,4-dibromobutane to minimize dimer formation.[1]- Utilize an effective dehydrating agent like p-toluenesulfonic acid (p-TsOH) in toluene (B28343).[1]
Low yield in the reductive amination step - Use of an expensive and less efficient catalyst like Pt/C.- Formation of alcohol impurities.- Employ a more cost-effective and efficient catalyst system such as Raney Ni with hydrogen gas in methanol (B129727).[1][2]- Optimize reaction conditions such as temperature and pressure to minimize side reactions.
Low yield in the final coupling step - Inappropriate solvent or reaction temperature.- Long reaction times leading to degradation.- Use acetone as the solvent and maintain the reaction temperature between 55-65 °C for 15-20 hours.- Consider optimizing the reaction time to ensure completion without significant product degradation.
High levels of impurities in the final product - Incomplete reactions or side reactions.- Inefficient purification method.- Monitor reaction completion by HPLC or TLC to ensure all starting materials are consumed.- Purify the final product by recrystallization from acetone.

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of Dehydrating Reagents for Esterification

Dehydrating ReagentSolventTemperature (°C)Time (h)Yield (%)
p-TsOHToluene1101095
H₂SO₄Toluene501580
SOCl₂DCM40290
Source: Adapted from Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021).[1]

Table 2: Optimization of the Final Coupling Reaction Conditions

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Acetone55-6515-2085.099.6
MEK75-803082.099.5
Toluene/Na₂CO₃100-1101875.099.5
DMSO100-1102070.099.5
Source: Adapted from Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021).

Experimental Protocols

Protocol 1: Synthesis of 4-bromobutyl 3,4-dimethoxybenzoate

A mixture of 3,4-dimethoxybenzoic acid (1000.0 g), 4-bromobutanol (1000.0 g), p-toluenesulfonic acid (250.0 g), and toluene (10.0 L) is heated to 105-115 °C.[1] The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the product.

Protocol 2: Synthesis of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine

In a pressure vessel, 4-methoxyphenyl acetone (1.0 kg) and Raney Ni (100.0 g) are taken in methanol (4.0 L). The mixture is cooled to 10-15 °C, and aqueous monoethylamine (70%, 1.5 L) is slowly added. After 1 hour, hydrogen pressure (3-4 kg) is applied, and the reaction is maintained for 4 hours at 25-35 °C under 2-3 kg of hydrogen pressure. The reaction is monitored by HPLC or TLC until the starting material is consumed.

Protocol 3: Synthesis of Mebeverine hydrochloride

A solution of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (1.0 kg) and 4-bromobutyl 3,4-dimethoxybenzoate (1.64 kg) in acetone (3.0 L) is heated to 55-65 °C and maintained for 15-20 hours. After completion of the reaction, isopropyl alcohol saturated with HCl (0.75 L) is slowly added at 10-15 °C. The precipitated solid product is filtered, washed with acetone, and dried.

Visualizations

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_amination Step 2: Reductive Amination cluster_coupling Step 3: Coupling and Salt Formation A 3,4-Dimethoxybenzoic Acid C 4-bromobutyl 3,4-dimethoxybenzoate A->C p-TsOH, Toluene B 4-Bromobutanol B->C G Mebeverine C->G Acetone C->G D 4-Methoxyphenyl Acetone F N-Ethyl-1-(4-methoxyphenyl)propan-2-amine D->F Raney Ni, H₂, Methanol E Aqueous Ethylamine E->F F->G F->G H Mebeverine Hydrochloride G->H i-PrOH HCl

Caption: Improved Synthetic Workflow for Mebeverine Hydrochloride.

TroubleshootingLogic Start Low Overall Yield Impurity High Impurity Levels? Start->Impurity YieldStep1 Low Yield in Step 1? Impurity->YieldStep1 No Solution_Impurity Use 4-bromobutanol. Optimize purification. Impurity->Solution_Impurity Yes YieldStep2 Low Yield in Step 2? YieldStep1->YieldStep2 No Solution_Step1 Use p-TsOH/Toluene. YieldStep1->Solution_Step1 Yes YieldStep3 Low Yield in Step 3? YieldStep2->YieldStep3 No Solution_Step2 Use Raney Ni/H₂. YieldStep2->Solution_Step2 Yes Solution_Step3 Use Acetone at 55-65°C. YieldStep3->Solution_Step3 Yes End Yield Improved YieldStep3->End No Solution_Impurity->YieldStep1 Solution_Step1->YieldStep2 Solution_Step2->YieldStep3 Solution_Step3->End

Caption: Troubleshooting Logic for Low Yield in Mebeverine Synthesis.

References

Technical Support Center: Refining Purification Techniques for Synthesized Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided is based on the available scientific literature for "Mebeverine hydrochloride," as "Temiverine hydrochloride" did not yield relevant search results. It is presumed that "Temiverine" was a typographical error.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthesized Mebeverine (B1676125) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Mebeverine hydrochloride?

A1: During the synthesis of Mebeverine hydrochloride, several impurities can arise depending on the synthetic route. Common impurities include dimer impurities, which can form during the synthesis of intermediate compounds, and alcohol impurities that may result from reductive amination steps.[1][2] Unreacted starting materials and by-products from side reactions are also potential contaminants.

Q2: What is a common and effective method for the final purification of Mebeverine hydrochloride?

A2: Recrystallization is a widely used and effective method for the final purification of Mebeverine hydrochloride.[1][3][4] Acetone (B3395972) is a commonly reported solvent for this purpose, yielding a product with high purity (≥99.7%).[1]

Q3: How can I assess the purity of my synthesized Mebeverine hydrochloride?

A3: High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for assessing the purity of Mebeverine hydrochloride.[1][5] Specifically, Reverse-Phase HPLC (RP-HPLC) methods have been developed and validated for the quantitative analysis of Mebeverine hydrochloride in bulk and pharmaceutical formulations.[6][7][8][9]

Q4: Are there alternative purification techniques to recrystallization?

A4: While recrystallization is a primary method, chromatographic techniques can also be employed for purification. For complex impurity profiles, techniques like reversed-phase flash column chromatography may offer an alternative for achieving high purity.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity after Synthesis Incomplete reaction or presence of significant side products.Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reactants. Consider using alternative reagents that are known to produce fewer by-products. For instance, using 4-bromobutanol instead of 1,4-dibromobutane (B41627) can help avoid the formation of dimer impurities.[2][11]
Poor Crystal Formation during Recrystallization Incorrect solvent, rapid cooling, or supersaturation issues.Ensure the use of an appropriate solvent where Mebeverine hydrochloride is soluble at high temperatures and insoluble at low temperatures.[4][12] Allow the solution to cool slowly to facilitate the formation of larger, purer crystals.[4] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure Mebeverine hydrochloride to induce crystallization.[12]
Presence of Dimer Impurities Use of reagents like 1,4-dibromobutane in the synthesis of intermediates.To minimize dimer impurity formation, it is recommended to use 4-bromobutanol in the synthesis of the key intermediate, 4-Bromobutyl 3,4-dimethoxybenzoate.[2][11]
Residual Alcohol Impurities Incomplete reaction or inefficient purification after the reductive amination step.Optimize the reductive amination conditions. Ensure the purification step following the reaction, such as extraction and washing, is thoroughly performed to remove alcohol-based impurities.
Inaccurate Purity Assessment by HPLC Improper method parameters such as mobile phase composition, flow rate, or detection wavelength.Develop and validate an appropriate HPLC method. A common mobile phase for Mebeverine hydrochloride analysis is a mixture of acetonitrile (B52724) and water, with pH adjustment.[7][9] The UV detection wavelength is often set around 205 nm or 263 nm.[7][8][9]

Experimental Protocols

Protocol 1: Recrystallization of Mebeverine Hydrochloride

This protocol describes a general procedure for the purification of crude Mebeverine hydrochloride by recrystallization using acetone.

Materials:

  • Crude Mebeverine hydrochloride

  • Acetone (HPLC grade)

  • Heating mantle with a magnetic stirrer

  • Erlenmeyer flask

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude Mebeverine hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of hot acetone to the flask while stirring until the solid is completely dissolved.[12]

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period to decolorize it.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.[4]

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure Mebeverine hydrochloride.

Protocol 2: Purity Analysis by RP-HPLC

This protocol outlines a general method for determining the purity of Mebeverine hydrochloride using RP-HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Ammonium acetate (B1210297) for pH adjustment

  • Mebeverine hydrochloride reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v), with pH adjusted to 2.9 with phosphoric acid.[7][9] Alternatively, a buffer like Ammonium acetate can be used.[8]

  • Flow Rate: 1.0 - 1.7 mL/min[7][8][9]

  • Column Temperature: 25°C[8]

  • Detection Wavelength: 205 nm or 263 nm[7][8][9]

  • Injection Volume: 10-20 µL[7][8]

Procedure:

  • Prepare the mobile phase and degas it.

  • Prepare a standard solution of Mebeverine hydrochloride reference standard of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized Mebeverine hydrochloride in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the retention time and peak area of Mebeverine hydrochloride.

  • Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.

Visualizations

Synthesis Workflow for Mebeverine Hydrochloride

G Simplified Synthesis Workflow of Mebeverine Hydrochloride cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Synthesis & Purification Veratric_acid Veratric acid Intermediate_1 4-Bromobutyl 3,4-dimethoxybenzoate Veratric_acid->Intermediate_1 + p-TsOH, Toluene Heat 4_bromobutanol 4-bromobutanol 4_bromobutanol->Intermediate_1 Crude_Mebeverine_HCl Crude Mebeverine hydrochloride Intermediate_1->Crude_Mebeverine_HCl + Acetone, Heat + i-PrOH HCl 4_methoxyphenyl_acetone 4-methoxyphenyl acetone Intermediate_2 N-Ethyl-1-(4-methoxyphenyl) propan-2-amine 4_methoxyphenyl_acetone->Intermediate_2 + Raney Ni, H2 Ethylamine Aqueous ethylamine Ethylamine->Intermediate_2 Intermediate_2->Crude_Mebeverine_HCl Pure_Mebeverine_HCl Pure Mebeverine hydrochloride Crude_Mebeverine_HCl->Pure_Mebeverine_HCl Recrystallization (Acetone)

Caption: Simplified synthesis workflow for Mebeverine hydrochloride.

Proposed Mechanism of Action of Mebeverine

G Proposed Mechanism of Action of Mebeverine Mebeverine Mebeverine Ion_Channels Ion Channel Permeability Mebeverine->Ion_Channels Decreases Noradrenaline_Reuptake Noradrenaline Reuptake Mebeverine->Noradrenaline_Reuptake Blocks Local_Anesthetic Local Anesthetic Effect Mebeverine->Local_Anesthetic Induces Muscarinic_Receptors Muscarinic Receptors Mebeverine->Muscarinic_Receptors Weakly Antagonizes Smooth_Muscle_Relaxation Gastrointestinal Smooth Muscle Relaxation Ion_Channels->Smooth_Muscle_Relaxation Noradrenaline_Reuptake->Smooth_Muscle_Relaxation Local_Anesthetic->Smooth_Muscle_Relaxation Muscarinic_Receptors->Smooth_Muscle_Relaxation

Caption: Proposed multi-faceted mechanism of action of Mebeverine.

References

Overcoming challenges in the analytical detection of Temiverine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the available scientific literature for "Mebeverine hydrochloride," as "Temiverine hydrochloride" did not yield relevant results and is presumed to be a typographical error. This guide is intended for research and professional drug development use only.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical detection of Mebeverine (B1676125) hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of Mebeverine hydrochloride.

Issue 1: Decreasing peak area of Mebeverine hydrochloride over time in HPLC analysis.

  • Question: I'm observing a continuous decrease in the peak area of my Mebeverine hydrochloride standard and sample injections during an HPLC run. What could be the cause and how can I resolve it?

  • Answer: This is a common issue and is likely due to the instability of Mebeverine hydrochloride in certain solvents.[1] Mebeverine is an ester and is susceptible to hydrolysis.[2] Dissolving standards and samples in neutral solutions like water can lead to degradation over time.[1]

    • Solution:

      • Solvent Selection: Prepare your standards and samples in a slightly acidic solvent. Using 0.1M HCl as a solvent has been shown to improve the stability of Mebeverine.[1]

      • Fresh Preparation: Always prepare your working solutions fresh and analyze them as soon as possible.

      • Temperature Control: Store stock solutions and samples at a controlled low temperature (e.g., 4°C) to minimize degradation. Methanolic stock solutions of Mebeverine hydrochloride are reported to be stable at 4°C for at least 7 days.

      • pH of Mobile Phase: Ensure the pH of your mobile phase is acidic (e.g., pH 2.9) to maintain the stability of the analyte during the chromatographic run.[3]

Issue 2: Appearance of unexpected peaks in the chromatogram, especially in stability studies.

  • Question: I am performing a stability-indicating HPLC method for Mebeverine hydrochloride and I'm seeing several extra peaks. How do I identify if these are degradation products?

  • Answer: The appearance of new peaks is expected in stability studies as Mebeverine hydrochloride degrades under certain stress conditions. It is known to be unstable in acidic, alkaline, and oxidative environments.[4][5]

    • Common Degradants: The primary degradation pathway is the hydrolysis of the ester bond, yielding veratric acid and mebeverine alcohol.[2]

    • Troubleshooting Steps:

      • Forced Degradation Studies: To confirm the identity of the degradation peaks, perform forced degradation studies under controlled conditions (e.g., acid hydrolysis with HCl, base hydrolysis with NaOH, and oxidation with H2O2).[4][5] The chromatograms from these studies will help in identifying the retention times of the major degradation products.

      • Method Specificity: Your HPLC method should be specific enough to separate the main peak of Mebeverine hydrochloride from all potential degradation products. If peaks are co-eluting, you may need to optimize your mobile phase composition, column type, or gradient profile.

      • Mass Spectrometry (MS) Detection: If available, using an LC-MS/MS system can help in the identification of these unknown peaks by providing mass information.[6]

Issue 3: Poor peak shape (tailing or fronting) for the Mebeverine hydrochloride peak.

  • Question: My Mebeverine hydrochloride peak is showing significant tailing. What are the possible causes and solutions?

  • Answer: Peak tailing can be caused by a variety of factors related to the analyte, column, or mobile phase.

    • Potential Causes and Solutions:

      • Silanol (B1196071) Interactions: Mebeverine is a basic compound and can interact with free silanol groups on the silica-based C18 column, leading to peak tailing.

        • Solution: Use a base-deactivated column or add a competing base like triethylamine (B128534) to the mobile phase in low concentrations (e.g., 0.1%). Also, operating at a lower pH (around 3) can suppress the ionization of silanol groups.

      • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

        • Solution: Try diluting your sample and injecting a smaller volume.

      • Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can cause poor peak shape.

        • Solution: Flush the column with a strong solvent. If the problem persists, you may need to replace the column.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Mebeverine and its interaction with the stationary phase.

        • Solution: Optimize the pH of the mobile phase. An acidic pH is generally preferred for the analysis of basic compounds on a C18 column.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of Mebeverine hydrochloride in pharmaceutical formulations?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely used technique for the routine analysis and quality control of Mebeverine hydrochloride in pharmaceutical products.[3][7][8]

Q2: At what wavelength should I set my UV detector for the analysis of Mebeverine hydrochloride?

A2: The maximum absorbance for Mebeverine hydrochloride is typically observed around 263 nm, and this wavelength is often used for detection.[7][8] Other reported wavelengths include 205 nm and 221 nm.[3][9] It is always recommended to determine the optimal wavelength by scanning the UV spectrum of a standard solution in your chosen mobile phase.

Q3: How should I prepare samples from tablets or capsules for HPLC analysis?

A3: A common procedure involves:

  • Weighing and finely powdering a number of tablets (e.g., 20) to get a homogenous sample.

  • Accurately weighing a portion of the powder equivalent to a specific amount of Mebeverine hydrochloride.

  • Dissolving the powder in a suitable solvent (e.g., mobile phase or a slightly acidic solution) in a volumetric flask.

  • Sonicating the mixture for a period (e.g., 20 minutes) to ensure complete dissolution of the active ingredient.

  • Diluting to the final volume with the solvent.

  • Filtering the solution through a suitable syringe filter (e.g., 0.45 µm) before injecting it into the HPLC system.

Q4: Is Mebeverine hydrochloride stable in plasma samples?

A4: No, Mebeverine hydrochloride is known to be unstable and is rapidly metabolized in plasma to mebeverine alcohol and veratric acid.[2] Due to this rapid conversion, the parent drug is often not detectable in blood or urine.[10] Therefore, analytical methods for pharmacokinetic studies typically focus on the simultaneous quantification of its major metabolites.[11][12][13]

Q5: What are the main metabolites of Mebeverine hydrochloride that should be monitored in pharmacokinetic studies?

A5: The primary metabolites of Mebeverine are mebeverine alcohol (MAL), mebeverine acid (MAC), and desmethylmebeverine acid (DMAC).[11][13][14]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for Mebeverine hydrochloride and its metabolites.

Table 1: HPLC Methods for Mebeverine Hydrochloride in Pharmaceutical Formulations

ParameterMethod 1Method 2Method 3
Linearity Range 1-100 µg/mL[4]40-60 µg/mL[8]5-30 ng/mL[3]
Correlation Coefficient (r²) >0.999[4]0.9993[8]Not specified
LOD 0.2 µg/mL[4]Not specified0.4 ng/mL[3]
LOQ 1.0 µg/mL[4]Not specifiedNot specified
Accuracy/Recovery Not specifiedNot specified99.80% to 100.13%[3]
Precision (%RSD) 1.0-1.8%[4]<2.0%[8]Not specified

Table 2: HPLC-MS/MS Methods for Mebeverine Metabolites in Human Plasma

ParameterMebeverine Alcohol (MAL)Mebeverine Acid (MAC)Desmethylmebeverine Acid (DMAC)
Linearity Range 0.1-10 ng/mL[11]1-100 ng/mL[11]5-1000 ng/mL[11]
Accuracy (%RE) -4.04% to 4.60%[11]-4.04% to 4.60%[11]-4.04% to 4.60%[11]
Precision (CV%) 0.31% to 6.43%[11]0.31% to 6.43%[11]0.31% to 6.43%[11]
Recovery >85%[11]>85%[11]>85%[11]

Experimental Protocols

1. Stability-Indicating HPLC Method for Mebeverine Hydrochloride

This protocol is based on a method developed for the determination of Mebeverine hydrochloride in the presence of its degradation products.[4][5]

  • Chromatographic System:

    • Column: Symmetry C18 (or equivalent), 5 µm particle size.

    • Mobile Phase: A mixture of 50 mM KH2PO4, acetonitrile (B52724), and tetrahydrofuran (B95107) (63:35:2; v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 263 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of Mebeverine hydrochloride in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1-100 µg/mL).

  • Sample Preparation (from tablets):

    • Weigh and powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of Mebeverine hydrochloride and transfer it to a 100 mL volumetric flask.

    • Add approximately 50 mL of the mobile phase and sonicate for 20 minutes.

    • Make up the volume to 100 mL with the mobile phase.

    • Filter the solution and then dilute it tenfold with the mobile phase before injection.

2. HPLC-MS/MS Method for Mebeverine Metabolites in Human Plasma

This protocol is for the simultaneous quantification of Mebeverine alcohol (MAL), Mebeverine acid (MAC), and Desmethylmebeverine acid (DMAC).[10][11]

  • Chromatographic and Mass Spectrometric System:

    • Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient program to separate the metabolites.

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometer: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add 20 µL of the internal standard working solution.

    • Add 800 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 3 minutes and then centrifuge at 14,000 g for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.

    • Reconstitute the residue in 200 µL of a water:methanol (50:50, v/v) mixture.

    • Inject an aliquot (e.g., 1 µL) into the HPLC-MS/MS system.

Visualizations

Diagram 1: General Workflow for HPLC Analysis of Mebeverine HCl in Tablets

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh and Powder Tablets B Dissolve in Solvent A->B C Sonicate B->C D Dilute to Volume C->D E Filter D->E F Inject Sample E->F G Chromatographic Separation F->G H UV Detection G->H I Peak Integration H->I J Quantification I->J

Caption: Workflow for HPLC analysis of Mebeverine HCl from tablets.

Diagram 2: Degradation Pathway of Mebeverine Hydrochloride under Stress Conditions

G cluster_degradation Degradation Products Mebeverine Mebeverine Hydrochloride Veratric_Acid Veratric Acid Mebeverine->Veratric_Acid Hydrolysis (Acidic/Alkaline) Mebeverine_Alcohol Mebeverine Alcohol Mebeverine->Mebeverine_Alcohol Hydrolysis (Acidic/Alkaline) Other Oxidation Products Other Oxidation Products Mebeverine->Other Oxidation Products Oxidation (H2O2)

References

How to minimize variability in smooth muscle contraction assays with Temiverine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Temiverine hydrochloride in smooth muscle contraction assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you minimize variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is classified as a spasmolytic agent, designed to relax smooth muscle. While detailed public data on Temiverine is limited, its action is likely similar to other well-known antispasmodics like Mebeverine (B1676125) and Pramiverine.[1][2] These agents primarily work by blocking calcium (Ca²⁺) channels in smooth muscle cells.[2][3] Inhibiting the influx of calcium prevents the activation of calmodulin and Myosin Light Chain Kinase (MLCK), which are essential for muscle contraction.[2][4] Some spasmolytics also act as phosphodiesterase (PDE) inhibitors, further promoting relaxation.[5]

Q2: How should I prepare and store this compound stock solutions? A2: this compound is a water-soluble salt.[6] For in vitro assays, it is recommended to prepare fresh stock solutions in distilled water or an appropriate buffer (e.g., the same physiological salt solution used in the experiment, without bicarbonate until just before use). Based on stability studies of the related compound mebeverine HCl, it is unstable in strongly acidic, alkaline, and oxidative conditions.[7][8] Therefore, avoid extreme pH and store stock solutions at 2-8°C for short-term use or in aliquots at -20°C for long-term storage to prevent degradation.

Q3: What is the purpose of the high-potassium (high-K+) challenge in the experimental protocol? A3: A high-K+ challenge, typically using a physiological salt solution with 40-80 mM KCl, is a critical step to test the viability of the smooth muscle tissue.[9][10] High extracellular potassium causes membrane depolarization, which opens voltage-gated calcium channels and induces a strong contraction in healthy, viable muscle cells.[9] If the tissue fails to respond robustly to the high-K+ challenge, it is likely not viable, and the preparation should be discarded to avoid unreliable results.[9]

Q4: Why is it crucial to establish a stable baseline and apply a consistent resting tension? A4: Smooth muscle properties can change rapidly during experiments.[11][12] Applying a consistent and optimal resting tension (preload) is essential because the maximum contractile response of the tissue is dependent on its initial stretch (the length-tension relationship).[13] An equilibration period of 60-90 minutes, during which the buffer is regularly changed, allows the tissue to stabilize at this tension.[9][14] An unstable baseline or inconsistent tension between tissue samples is a major source of variability, making it difficult to accurately quantify the effects of Temiverine.[9][15]

Experimental Protocols

Protocol 1: Isolated Smooth Muscle Organ Bath Assay

This protocol describes a standardized method for measuring isometric contraction of isolated smooth muscle strips (e.g., aorta, bladder, or intestine) to assess the effects of this compound.

  • Tissue Preparation:

    • Humanely euthanize the animal according to approved institutional protocols.

    • Promptly dissect the desired tissue (e.g., thoracic aorta) and place it in ice-cold, oxygenated Physiological Salt Solution (PSS), such as Krebs-Henseleit solution.[16][17]

    • Carefully clean the tissue of adherent fat and connective tissue. Cut the tissue into rings or strips of a consistent size (e.g., 2-3 mm wide).[9]

  • Mounting and Equilibration:

    • Mount the tissue strips in an organ bath chamber filled with PSS maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[15]

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.[14]

    • Apply an initial resting tension (preload), which must be optimized for the specific tissue type (e.g., 1-2 grams for rat aorta).[9][14]

    • Allow the tissue to equilibrate for at least 60-90 minutes. During this time, wash the tissue by replacing the PSS in the bath every 15-20 minutes.[9][14]

  • Viability and Normalization:

    • After equilibration, test tissue viability by inducing a contraction with high-K+ PSS (e.g., 80 mM KCl).[10]

    • Once the contraction reaches a stable plateau, wash the tissue 3-5 times with standard PSS to return to the baseline resting tension.[10] This contraction can be used to normalize subsequent responses.[10]

  • Compound Administration:

    • Record a stable baseline for 20-30 minutes.[9]

    • To test Temiverine's effect on a pre-contracted tissue, first add a contractile agonist (e.g., Phenylephrine, Carbachol) at a concentration that produces a submaximal response (EC50-EC80).[9]

    • Once the agonist-induced tone is stable, add this compound in a cumulative, logarithmic fashion. Allow the response to stabilize at each concentration before adding the next dose.[9]

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension throughout the experiment using a data acquisition system.[14]

    • Measure the change in tension from the stable baseline at each concentration of Temiverine.

    • Express the relaxation as a percentage of the initial agonist-induced contraction.

    • Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) for Temiverine.

Troubleshooting Guide

This guide addresses common issues encountered during smooth muscle contraction assays.

ProblemPossible Cause(s)Recommended Solution(s)
High Baseline Variability or Spontaneous Contractions 1. Insufficient equilibration time.[9]2. Inconsistent temperature or oxygenation.3. Tissue damage during dissection.4. Improper resting tension (too high or too low).[9]1. Ensure a minimum equilibration period of 60-90 minutes with regular washes.[9][14]2. Verify that the water bath temperature is stable at 37°C and aeration is continuous.3. Handle tissue gently with appropriate tools to avoid stretching or crushing.4. Determine and apply the optimal preload for your specific tissue type consistently across all experiments.[13]
Tissue Fails to Respond to High-K+ or Agonist 1. Tissue is not viable due to poor handling or prolonged time between dissection and experiment.[9]2. Incorrect composition of the Physiological Salt Solution (PSS).3. Technical issue with the force transducer or recording equipment.1. Discard the tissue and prepare a fresh sample. Ensure rapid dissection and constant immersion in ice-cold, aerated PSS.[9][17]2. Double-check the recipe and pH of your PSS. Prepare fresh solutions regularly.3. Calibrate the transducer before each experiment and ensure all connections are secure.[14]
Inconsistent or Non-Reproducible Dose-Response to Temiverine 1. Degradation of Temiverine stock solution.[9]2. Incorrect concentration range tested (too high or too low).[9]3. Insufficient incubation time between doses.4. Receptor desensitization from excessive agonist stimulation.[9]5. High variability in tissue samples (e.g., smooth muscle content).[15]1. Prepare fresh stock solutions of Temiverine for each experiment. Avoid repeated freeze-thaw cycles.[9]2. Perform a wide range of logarithmic concentrations to capture the full curve.3. Allow the tissue response to fully stabilize at each concentration before adding the next dose.[9]4. Use the lowest agonist concentration that provides a consistent, submaximal response. Avoid repeated high-concentration exposures.[9]5. Normalize responses to the maximal contraction (e.g., from high-K+) to account for differences in tissue mass or contractility.[10]
Agonist Fails to Contract Tissue After Temiverine Incubation 1. Temiverine concentration is too high, causing maximal inhibition.2. The inhibitory effect of Temiverine is irreversible or slowly reversible (pseudo-irreversible).1. Test a lower concentration range of Temiverine.2. Perform extensive washout experiments after Temiverine incubation to determine if the agonist response can be recovered. If not, the compound may be a non-competitive antagonist.

Visual Guides and Pathways

Diagrams

To further clarify experimental processes and mechanisms, the following diagrams illustrate key aspects of the assay.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Tissue (e.g., Aorta) Cleaning Clean & Cut Strips/Rings Dissection->Cleaning Mounting Mount Tissue in Organ Bath Cleaning->Mounting Equilibration Equilibrate (60-90 min) & Apply Preload Mounting->Equilibration Viability Test Viability (High-K+ Challenge) Equilibration->Viability Agonist Add Agonist to Pre-contract Tissue Viability->Agonist Drug Add Temiverine HCl (Cumulative Doses) Agonist->Drug Record Record Isometric Tension Drug->Record Analyze Calculate % Relaxation & Plot Dose-Response Record->Analyze EC50 Determine EC50 Analyze->EC50

Caption: Standard experimental workflow for an isolated organ bath assay.

G ext_Ca Extracellular Ca²⁺ L_channel L-Type Ca²⁺ Channel ext_Ca->L_channel Influx int_Ca Intracellular Ca²⁺ ↑ L_channel->int_Ca Calmodulin Calmodulin int_Ca->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_a MLCK (active) CaM_complex->MLCK_a MLCK_i MLCK (inactive) MLCK_i->MLCK_a Activation MLC_p Phosphorylated MLC MLCK_a->MLC_p Phosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_p Contraction Contraction MLC_p->Contraction Temiverine Temiverine HCl Temiverine->L_channel Inhibits

Caption: Likely signaling pathway for smooth muscle relaxation by Temiverine HCl.

G rect_node rect_node sol_node sol_node Start Inconsistent Results? Viability Tissue Responds to High-K+? Start->Viability Baseline Baseline is Stable? Viability->Baseline Yes CheckViability Discard tissue. Review dissection & handling protocol. Viability->CheckViability No Response Dose-Response Curve Correct? Baseline->Response Yes CheckEquilibration Check temp & aeration. Ensure 60-90 min equilibration. Verify preload. Baseline->CheckEquilibration No CheckDrug Prepare fresh drug stocks. Check concentration range. Allow full stabilization between doses. Response->CheckDrug No Success Analysis Successful Response->Success Yes Proceed Proceed to Experiment Proceed2 Proceed with Drug Addition

Caption: A logical troubleshooting flowchart for common experimental issues.

References

Technical Support Center: Best Practices for Stable Temiverine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the preparation and storage of stable stock solutions of Temiverine hydrochloride. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound? this compound has a molecular formula of C24H35NO3.ClH and a molecular weight of 422.0 g/mol .

Q2: In which solvents is this compound soluble? While specific quantitative solubility data for this compound is not widely published, a supplier indicates its solubility in Dimethyl Sulfoxide (DMSO).[1] Based on the properties of the structurally similar compound, Mebeverine (B1676125) hydrochloride, it is anticipated that this compound may also be soluble in water and ethanol.[2][3] It is always recommended to empirically determine solubility in the specific solvent or buffer system for your experiment.

Q3: What are the recommended storage conditions for solid this compound? The solid form of this compound should be stored in a tightly sealed container to protect it from moisture. For long-term stability, it is advisable to store it in a cool, dry, and dark place. Always refer to the manufacturer's certificate of analysis for specific storage temperature recommendations.

Q4: How can I prepare a stock solution of this compound? A detailed, step-by-step protocol for preparing a stock solution in DMSO is provided in the "Experimental Protocols" section of this guide. The fundamental steps include precise weighing of the compound, dissolution in an appropriate solvent, and ensuring the compound is fully dissolved before storage.

Q5: What is the stability of this compound in a stock solution? Specific stability studies for this compound are not readily available in the public domain. However, research on the related compound, Mebeverine hydrochloride, indicates that it is susceptible to degradation under acidic, basic, and oxidative conditions, while showing relative stability to heat and light.[4] For maximum efficacy and reproducibility, it is best practice to prepare stock solutions fresh. If storage is necessary, it is recommended to store aliquots at -20°C or -80°C and to avoid multiple freeze-thaw cycles. A study on Mebeverine hydrochloride showed that a methanolic stock solution was stable for at least 7 days at 4°C.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Dissolution The solvent may be inappropriate or used in insufficient volume. The temperature may be too low for efficient dissolution.Try a recommended solvent such as DMSO. Increase the volume of the solvent. Gentle warming (e.g., in a 37°C water bath) accompanied by vortexing or sonication can aid dissolution.
Precipitate Formation in Aqueous Media The compound may have low solubility in aqueous solutions, or the stock solution concentration is too high.Decrease the final concentration of this compound in your experimental medium. A co-solvent, such as a small percentage of DMSO, may be used, but ensure the final concentration is not toxic to your experimental system.
Cloudy or Particulate-Containing Solution This may be due to incomplete dissolution or microbial contamination.Ensure the compound is fully dissolved using methods like vortexing or sonication. To sterilize the solution and remove any undissolved material, pass it through a 0.22 µm syringe filter.
Variable Experimental Outcomes This could be a result of stock solution degradation or inaccuracies in concentration.Always prepare fresh stock solutions for critical experiments. If storing, use single-use aliquots to prevent degradation from freeze-thaw cycles. Double-check all calculations and ensure precise measurements during preparation.

Data Presentation

Table 1: Solubility Profile of the Structurally Related Compound, Mebeverine Hydrochloride

SolventReported Solubility
Water≥51.5 mg/mL[2]
Ethanol≥26.1 mg/mL[2]
DMSO≥58.6 mg/mL[2]

Disclaimer: This data pertains to Mebeverine hydrochloride and is provided as a reference. The actual solubility of this compound should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Sterile, amber vials or microcentrifuge tubes

  • Calibrated analytical balance

  • Precision pipettes

Methodology:

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound (Molecular Weight: 422.0 g/mol ) is calculated as follows: Mass (mg) = 10 mmol/L × 0.001 L × 422.0 g/mol × 1000 mg/g = 4.22 mg

  • Weighing: Accurately weigh 4.22 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile vial. Dispense 1 mL of anhydrous DMSO into the vial.

  • Homogenization: Securely cap the vial and vortex until the powder is fully dissolved. If needed, place the vial in a sonicator bath for several minutes to ensure complete dissolution.

  • Storage: For long-term storage and to minimize degradation, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store these aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow Workflow for Stock Solution Preparation cluster_prep Preparation Steps cluster_store Storage and Use weigh 1. Accurately weigh This compound add_solvent 2. Add anhydrous DMSO weigh->add_solvent Precision is crucial dissolve 3. Vortex and/or sonicate to achieve full dissolution add_solvent->dissolve Ensure solution is clear aliquot 4. Aliquot into single-use tubes dissolve->aliquot Prevents contamination and degradation store 5. Store at -20°C or -80°C, protected from light aliquot->store Minimize freeze-thaw cycles use 6. Dilute to working concentration for experiments store->use Prepare fresh dilutions

Caption: A step-by-step workflow for the preparation of this compound stock solutions.

troubleshooting_flowchart Troubleshooting Dissolution Issues start Problem: Incomplete Dissolution check_solvent Is the solvent appropriate (e.g., DMSO)? start->check_solvent check_conditions Have you tried gentle warming and sonication? check_solvent->check_conditions Yes fail Consult further resources or contact supplier check_solvent->fail No increase_volume Increase solvent volume check_conditions->increase_volume Yes apply_energy Apply gentle heat (37°C) and/or sonicate check_conditions->apply_energy No success Solution is clear increase_volume->success Dissolved increase_volume->fail Still not dissolved apply_energy->check_conditions

Caption: A logical flowchart to troubleshoot common issues encountered during the dissolution of this compound.

References

Technical Support Center: Optimizing a Commercially Viable Synthesis of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Temiverine Hydrochloride: Initial searches for "this compound" did not yield specific synthesis optimization data. However, extensive information is available for the structurally similar antispasmodic drug, Mebeverine hydrochloride . It is highly likely that "Temiverine" was a typographical error. This guide focuses on the synthesis of Mebeverine hydrochloride, addressing common challenges and optimization strategies.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mebeverine hydrochloride. Our aim is to facilitate a smooth, efficient, and high-yield production process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is low. What are the critical stages I should re-evaluate?

Low overall yield is a common issue in previously reported synthetic routes for Mebeverine hydrochloride, with some methods reporting yields below 46%.[1][2] An optimized three-stage process has been developed that can significantly improve the overall yield to approximately 77%.[1][2]

Key Stages to Optimize:

  • Stage 1: Esterification of Veratric Acid. Inefficient esterification can be a major contributor to low yield. The choice of reagents and reaction conditions is crucial.

  • Stage 2: Reductive Amination. The formation of impurities, such as alcohols, during this step can drastically reduce the yield of the desired amine intermediate.

  • Stage 3: Final Coupling Reaction. Suboptimal reaction conditions in the final step can lead to incomplete conversion and the formation of byproducts.

A visual representation of the optimized workflow is provided below:

Optimized_Mebeverine_HCl_Synthesis cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Reductive Amination cluster_stage3 Stage 3: Coupling & Salt Formation Veratric_acid Veratric Acid Esterification Esterification (p-TsOH, Toluene, 105-110°C) Veratric_acid->Esterification 4_bromobutanol 4-Bromobutanol 4_bromobutanol->Esterification Intermediate_1 4-bromobutyl 3,4-dimethoxybenzoate Esterification->Intermediate_1 Coupling Coupling (Acetone, 55-65°C) Intermediate_1->Coupling 4_methoxyphenyl_acetone 4-methoxyphenyl acetone Reductive_Amination Reductive Amination (Raney Ni, H2, Methanol) 4_methoxyphenyl_acetone->Reductive_Amination Ethylamine Aqueous Ethylamine Ethylamine->Reductive_Amination Intermediate_2 N-Ethyl-1-(4-methoxyphenyl) propan-2-amine Reductive_Amination->Intermediate_2 Intermediate_2->Coupling Mebeverine_HCl Mebeverine Hydrochloride Coupling->Mebeverine_HCl Troubleshooting_Logic Start Problem Identification Low_Yield Low Overall Yield Start->Low_Yield Dimer_Impurity Dimer Impurity in Stage 1 Start->Dimer_Impurity Alcohol_Impurity Alcohol Impurity in Stage 2 Start->Alcohol_Impurity Check_Esterification Review Esterification: - Reagent Choice - Dehydrating Agent Low_Yield->Check_Esterification Check_Reductive_Amination Review Reductive Amination: - Reducing Agent - Catalyst Choice Low_Yield->Check_Reductive_Amination Check_Coupling Review Final Coupling: - Solvent - Temperature - Reaction Time Low_Yield->Check_Coupling Solution_Dimer Solution: Use 4-bromobutanol instead of 1,4-dibromobutane. Dimer_Impurity->Solution_Dimer Solution_Alcohol Solution: Use Raney Ni with H2 gas instead of Sodium Borohydride. Alcohol_Impurity->Solution_Alcohol

References

Technical Support Center: Troubleshooting Inconsistent Results with Different Batches of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mebeverine (B1676125) hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistent experimental results that may arise from using different batches of Mebeverine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the efficacy of different batches of Mebeverine hydrochloride in our smooth muscle relaxation assay. What could be the primary cause?

A1: Batch-to-batch variability is a known challenge in pharmaceutical research and can stem from several factors.[1][2] For Mebeverine hydrochloride, inconsistencies in efficacy could be due to variations in purity, the presence of impurities, or differences in the polymorphic form of the compound between batches.[3] It is also possible that there are differences in the concentration of the active compound if the material has degraded.

Q2: Could the storage and handling of Mebeverine hydrochloride contribute to inconsistent results?

A2: Absolutely. Mebeverine hydrochloride is a white crystalline powder that is very soluble in water and freely soluble in ethanol.[3][4] However, its stability can be affected by storage conditions. Degradation has been observed under acidic, alkaline, and oxidative conditions.[5][6] Improper storage, such as exposure to high humidity or reactive substances, could lead to degradation of the compound, resulting in lower potency and inconsistent experimental outcomes. It is crucial to store the compound in a well-closed container at room temperature.[3]

Q3: How can we verify the quality and integrity of a new batch of Mebeverine hydrochloride before initiating our experiments?

A3: Implementing a robust quality control (QC) process for incoming batches is essential.[7] This should include verifying the certificate of analysis (CoA) provided by the supplier, which details the purity and identity of the compound. For independent verification, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity and identify any degradation products.[5][6][8] Comparing the analytical profile of a new batch to a previously validated, well-performing batch can help identify any significant differences.

Q4: Our in vitro results with Mebeverine hydrochloride are not translating to our in vivo models. Why might this be happening?

A4: Discrepancies between in vitro and in vivo results are common in drug development for several reasons.[9][10][11] In vitro experiments are conducted in highly controlled, simplified environments, whereas in vivo studies involve complex biological systems with intricate feedback mechanisms.[9] Factors such as drug metabolism, distribution, and interaction with other biological molecules in a living organism can significantly alter the compound's effect.[9][12] Mebeverine hydrochloride is known to be almost completely metabolized, and its metabolites are excreted in the urine.[13] The specific metabolic pathways and the activity of the metabolites could differ between the in vitro and in vivo settings.

Troubleshooting Guides

Guide 1: Investigating Batch-to-Batch Variability in In Vitro Assays

This guide provides a systematic approach to identifying the root cause of inconsistent results between different batches of Mebeverine hydrochloride in your in vitro experiments.

Step 1: Initial Assessment and Documentation Review

  • Compare Certificates of Analysis (CoA): Scrutinize the CoAs for each batch. Pay close attention to purity levels, impurity profiles, and any specified physical characteristics.

  • Review Storage Conditions: Verify that all batches have been stored according to the manufacturer's recommendations (room temperature, well-closed container).[3]

Step 2: Analytical Characterization of Batches

  • Purity Verification: Perform High-Performance Liquid Chromatography (HPLC) analysis on all batches to independently verify their purity and quantify any impurities.[5][6][8]

  • Identity Confirmation: Use techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical identity of the Mebeverine hydrochloride in each batch.[14]

  • Solubility and Stability Check: Prepare solutions from each batch and observe for any differences in solubility. Assess the stability of the solutions over the time course of your experiment.[5][6]

Step 3: Side-by-Side Experimental Comparison

  • Standardized Protocol: Use a single, highly standardized experimental protocol to test all batches concurrently. This minimizes variability arising from experimental conditions.

  • Dose-Response Curves: Generate full dose-response curves for each batch to compare their potency (EC50) and efficacy (Emax).

  • Control Compound: Include a well-characterized control compound in your assay to ensure the assay itself is performing consistently.

The workflow below outlines a logical approach to troubleshooting these inconsistencies.

A Inconsistent Results Observed with Different Batches B Step 1: Review Documentation - Compare CoAs - Check Storage Conditions A->B C Step 2: Analytical Characterization - HPLC for Purity - MS/NMR for Identity - Solubility/Stability Check B->C D Step 3: Side-by-Side Experiment - Standardized Protocol - Dose-Response Curves - Include Control Compound C->D E Identify Discrepancies in Analytical Data? D->E F Identify Discrepancies in Experimental Data? E->F No G Source of Variability Identified: Batch Quality Issue E->G Yes H Source of Variability Identified: Experimental/Assay Issue F->H Yes I Contact Supplier with Data Quarantine Suspect Batch G->I J Review and Optimize Assay Protocol H->J

Troubleshooting workflow for batch-to-batch variability.
Guide 2: Quality Control Workflow for Incoming Batches

To proactively prevent issues with batch variability, implement the following quality control workflow for every new batch of Mebeverine hydrochloride received.

A New Batch of Mebeverine HCl Received B Quarantine Batch A->B C Verify Documentation - CoA Matches Order - Check Packaging Integrity B->C D Perform Analytical Testing - HPLC for Purity - Physical Inspection (Color, Form) C->D E Compare with Reference Standard/Previous Batch D->E F Does it Meet Specifications? E->F G Approve for Use Release from Quarantine F->G Yes H Reject Batch Contact Supplier F->H No cluster_0 Smooth Muscle Cell Ca_channel Calcium Channels Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx mAChR Muscarinic Acetylcholine Receptors mAChR->Ca_channel Opens Contraction Muscle Contraction Relaxation Muscle Relaxation Contraction->Relaxation Inhibited by Mebeverine Mebeverine Mebeverine HCl Mebeverine->Ca_channel Blocks Mebeverine->mAChR Antagonizes Mebeverine->Relaxation Acetylcholine Acetylcholine Acetylcholine->mAChR Activates Ca_influx->Contraction Leads to

References

How to control for the calcium antagonistic effects in Temiverine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Temiverine hydrochloride. The focus is on understanding and controlling for its effects on calcium signaling in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an anticholinergic agent.[1] It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). In smooth muscle, this action primarily targets M3 receptors, which are coupled to a Gq protein signaling pathway.

Q2: How does the anticholinergic action of Temiverine affect intracellular calcium?

A2: The anticholinergic activity of Temiverine inhibits the binding of acetylcholine (ACh) to M3 muscarinic receptors on smooth muscle cells. This prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The absence of IP3 prevents the release of calcium (Ca2+) from the sarcoplasmic reticulum (SR), leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation.[2][3][4]

Q3: Does this compound have direct calcium antagonistic effects, such as blocking L-type calcium channels?

A3: The primary described mechanism of Temiverine is its anticholinergic action.[1] While some anticholinergic drugs have been shown to have off-target effects on calcium channels, this has not been explicitly documented for Temiverine in the available literature. However, it is a possibility that should be considered and experimentally addressed if results deviate from what is expected from a purely anticholinergic effect. Some drugs with similar applications, like propiverine (B1210425), have metabolites that can inhibit L-type calcium channels.[5][6]

Q4: What are the expected results in a functional assay when applying Temiverine to a pre-contracted smooth muscle preparation?

A4: In a smooth muscle preparation pre-contracted with a muscarinic agonist like carbachol (B1668302) or acetylcholine, Temiverine is expected to cause a concentration-dependent relaxation. A study on isolated human urinary bladder muscle showed that Temiverine causes a parallel shift to the right of the concentration-response curves to acetylcholine, which is characteristic of competitive antagonism.[1]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent relaxation of smooth muscle tissue.
  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: To determine if Temiverine has direct calcium channel blocking activity, perform experiments on tissue pre-contracted with a high concentration of potassium chloride (KCl). KCl-induced contraction is primarily mediated by the opening of voltage-gated L-type calcium channels. If Temiverine relaxes KCl-induced contractions, it may have direct calcium antagonistic effects.

  • Possible Cause 2: Presence of multiple receptor subtypes.

    • Troubleshooting Step: Smooth muscle tissues can express different subtypes of muscarinic receptors (M2 and M3). While M3 is the primary mediator of contraction, M2 can indirectly influence it. Use selective antagonists for M2 and M3 receptors to dissect the specific contribution of each to the observed effects of Temiverine.

  • Possible Cause 3: Experimental conditions.

    • Troubleshooting Step: Ensure consistent experimental parameters such as temperature, pH, and oxygenation of the buffer, as these can affect tissue viability and drug potency. Verify the concentration and stability of your this compound solution.

Issue 2: Difficulty in differentiating between anticholinergic and potential direct calcium antagonistic effects.
  • Possible Cause: Overlapping signaling pathways.

    • Troubleshooting Step 1: Calcium Imaging. Use a fluorescent calcium indicator (e.g., Fura-2) to directly measure changes in intracellular calcium concentration in isolated smooth muscle cells. Compare the effect of Temiverine on calcium transients induced by a muscarinic agonist versus those induced by a depolarizing agent like KCl.

    • Troubleshooting Step 2: Electrophysiology. Use patch-clamp techniques to directly measure the effect of Temiverine on L-type calcium channel currents in isolated smooth muscle cells. This provides definitive evidence for or against a direct channel blocking effect.

    • Troubleshooting Step 3: Receptor Binding Assays. Conduct competitive binding assays using radiolabeled ligands for muscarinic receptors and L-type calcium channels to determine the binding affinity of Temiverine for each target.

Quantitative Data Summary

CompoundActionTargetIC50 / KiOrganism/TissueReference
TemiverineAnticholinergicMuscarinic Receptors10 nM to 10 µM (effective concentration range)Human Urinary Bladder[1]
RCC-36 (active metabolite of Temiverine)AnticholinergicMuscarinic Receptors10 nM to 1 µM (effective concentration range)Human Urinary Bladder[1]
PropiverineAntimuscarinic & Calcium AntagonistM1-M5 Receptors, L-type Ca2+ channelsVaries by subtype and metaboliteHuman, Pig, Mouse Detrusor[5][6]
AtropineAnticholinergicMuscarinic Receptors1 nM to 1 µM (effective concentration range)Human Urinary Bladder[1]

Experimental Protocols

Protocol 1: Functional Assay for Anticholinergic Activity in Isolated Smooth Muscle
  • Tissue Preparation: Isolate smooth muscle strips (e.g., bladder detrusor, ileum) from a suitable animal model and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with washes every 15 minutes.

  • Contraction: Induce a stable contraction with a submaximal concentration of a muscarinic agonist (e.g., carbachol).

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add increasing concentrations of this compound to the organ bath in a cumulative manner.

  • Data Analysis: Record the relaxation at each concentration and plot a concentration-response curve. Calculate the EC50 value for Temiverine-induced relaxation.

  • Schild Analysis (Optional): To confirm competitive antagonism, generate carbachol concentration-response curves in the absence and presence of increasing concentrations of Temiverine. A parallel rightward shift in the carbachol curves is indicative of competitive antagonism.

Protocol 2: Calcium Imaging in Isolated Smooth Muscle Cells
  • Cell Isolation: Isolate single smooth muscle cells from the tissue of interest using enzymatic digestion.

  • Dye Loading: Incubate the isolated cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Perfusion: Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope.

  • Stimulation and Recording: Perfuse the cells with a control buffer and then stimulate with a muscarinic agonist. Record the changes in intracellular calcium concentration. After washout, pre-incubate the cells with this compound for a defined period and then re-challenge with the muscarinic agonist.

  • Control for Direct Calcium Channel Blockade: In a separate experiment, stimulate the cells with a high KCl solution to induce calcium influx through voltage-gated calcium channels. Assess the effect of Temiverine on this KCl-induced calcium increase.

  • Data Analysis: Quantify the changes in fluorescence intensity, which corresponds to changes in intracellular calcium concentration. Compare the inhibitory effect of Temiverine on agonist-induced versus KCl-induced calcium signals.

Visualizations

Anticholinergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Temiverine Temiverine HCl Temiverine->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Ca_Cytosol Increased Intracellular Ca²⁺ SR->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ Contraction Smooth Muscle Contraction Ca_Cytosol->Contraction Leads to

Caption: Anticholinergic action of Temiverine on smooth muscle calcium signaling.

Experimental_Workflow cluster_path1 Pathway 1: Potential Direct Ca²⁺ Blockade cluster_path2 Pathway 2: Primary Anticholinergic Effect start Start: Observe Temiverine-induced relaxation in smooth muscle q1 Does Temiverine relax KCl-induced contractions? start->q1 yes_q1 Yes q1->yes_q1 Yes no_q1 No q1->no_q1 No p1_action Hypothesis: Temiverine may have direct Ca²⁺ channel blocking activity. yes_q1->p1_action p1_exp1 Confirm with Patch Clamp: Measure L-type Ca²⁺ currents p1_action->p1_exp1 p1_exp2 Confirm with Calcium Imaging: Assess inhibition of Ca²⁺ influx p1_exp1->p1_exp2 p2_action Hypothesis: Relaxation is primarily due to muscarinic receptor antagonism. no_q1->p2_action p2_exp1 Confirm with Schild Analysis: Demonstrate competitive antagonism p2_action->p2_exp1 p2_exp2 Confirm with Calcium Imaging: Show inhibition of agonist-induced Ca²⁺ release from SR p2_exp1->p2_exp2

Caption: Workflow to differentiate Temiverine's mechanisms of action.

Troubleshooting_Flow start Issue: Inconsistent or unexpected experimental results q1 Are experimental conditions (temp, pH, O₂) stable? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes fix1 Action: Stabilize and re-validate experimental setup. a1_no->fix1 q2 Is the drug effect reproducible across different tissue preps? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes fix2 Action: Check tissue viability and preparation consistency. a2_no->fix2 q3 Does the effect persist in the presence of a high K⁺ depolarizing solution? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No conclusion1 Conclusion: Possible off-target calcium channel effects. Proceed to workflow for mechanism differentiation. a3_yes->conclusion1 conclusion2 Conclusion: Effect is likely mediated by receptor antagonism. Investigate receptor subtypes. a3_no->conclusion2

Caption: Troubleshooting logic for this compound experiments.

References

Method refinement for increasing the sensitivity of Temiverine hydrochloride detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined methodologies, troubleshooting guidance, and frequently asked questions to enhance the sensitivity of Temiverine hydrochloride detection.

Frequently Asked Questions (FAQs)

A list of common issues and their solutions is provided below to assist with your experimental workflow.

Q1: My chromatogram shows significant peak tailing for Temiverine. What are the common causes and solutions?

A1: Peak tailing for amine-containing compounds like Temiverine is a frequent issue in reverse-phase HPLC. The primary causes include:

  • Secondary Interactions: Interaction between the basic amine group of Temiverine and acidic silanol (B1196071) groups on the silica-based column packing material.

  • Column Degradation: Deterioration of the packed bed or clogging of the inlet frit can lead to poor peak shape.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed ionic and hydrophobic interactions.

Solutions:

  • Use a modern, high-purity silica (B1680970) column (Type B) or a column with a polar-embedded group to shield the silanol activity.[1]

  • Adjust the mobile phase pH to a lower value (e.g., pH 2.9-3.5) to ensure the full protonation of silanol groups and the analyte.[2]

  • Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[1]

  • Employ a guard column to protect the analytical column from contaminants and extend its lifespan.[3]

Q2: I am experiencing a noisy or drifting baseline in my HPLC analysis. How can I resolve this?

A2: An unstable baseline can compromise the limit of detection and quantification. Common culprits include:

  • Mobile Phase Issues: Dissolved gas, improper mixing of solvents, or degradation of mobile phase components (especially buffers).[1][4]

  • System Contamination: A contaminated detector flow cell or column can cause baseline noise.[4]

  • Detector Lamp Failure: An aging detector lamp can result in decreased energy and an unstable signal.[4]

Solutions:

  • Ensure the mobile phase is freshly prepared, filtered, and thoroughly degassed using sonication or an online degasser.[1]

  • Flush the system and flow cell with a strong, appropriate solvent like isopropanol (B130326) or methanol (B129727) to remove contaminants.[4][5]

  • If the problem persists, check the detector lamp's energy and replace it if necessary.[4]

Q3: The sensitivity of my UV-Vis spectrophotometric method is too low. How can I enhance it?

A3: Low sensitivity in UV-Vis spectrophotometry can be due to several factors.

  • Suboptimal Wavelength: The detection wavelength may not be at the absorbance maximum (λmax) of this compound.

  • Solvent Effects: The choice of solvent can influence the molar absorptivity of the analyte.

  • Low Analyte Concentration: The concentration of the sample may be below the method's detection limit.

Solutions:

  • Perform a wavelength scan of a standard solution to determine the precise λmax for this compound in your chosen solvent. For the related compound Mebeverine (B1676125), λmax has been identified at 221.5 nm, 246 nm, and 263.5 nm depending on the conditions.[6][7]

  • Consider derivatization techniques or ion-pair extraction to create a complex with higher molar absorptivity.[7][8]

  • If possible, use sample pre-concentration techniques like solid-phase extraction (SPE) to increase the analyte concentration before measurement.[3][8]

Q4: My retention times are shifting between injections. What could be the cause?

A4: Retention time drift is a common problem that affects the reliability of an HPLC method.

  • Inconsistent Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component can alter the mobile phase strength.[3][4]

  • Temperature Fluctuations: Changes in column temperature can significantly impact retention times.[4]

  • Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.[4]

Solutions:

  • Prepare the mobile phase carefully and keep the solvent reservoir covered to prevent evaporation. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[1][3]

  • Use a thermostatted column oven to maintain a consistent temperature throughout the analysis.[4]

  • Increase the column equilibration time between runs to ensure a stable baseline and reproducible retention.[4]

Troubleshooting and Method Refinement Guides

General Workflow for Method Refinement

The following diagram outlines a systematic approach to refining an analytical method for increased sensitivity.

G start Start: Initial Method assess Assess Performance (Sensitivity, Peak Shape, Resolution) start->assess is_adequate Is Sensitivity Adequate? assess->is_adequate validate Validate Refined Method (LOD, LOQ, Linearity, Accuracy) assess->validate After Refinement optimize_instrument Optimize Instrument Parameters (e.g., Wavelength, Injection Volume) is_adequate->optimize_instrument No finish End: Final Method is_adequate->finish Yes optimize_mobile Refine Mobile Phase (pH, Organic Ratio, Additives) optimize_instrument->optimize_mobile change_column Select Alternative Column (e.g., High-Purity Silica, Different Particle Size) optimize_mobile->change_column sample_prep Implement Advanced Sample Preparation (SPE, LLE, Derivatization) change_column->sample_prep sample_prep->assess validate->finish G start Problem Observed prob_peak Poor Peak Shape? start->prob_peak prob_retention Retention Time Drift? prob_peak->prob_retention No peak_tailing Tailing? prob_peak->peak_tailing Yes prob_sensitivity Low Sensitivity? prob_retention->prob_sensitivity No sol_retention Check Mobile Phase Prep Use Column Oven Increase Equilibration Time prob_retention->sol_retention Yes sol_sensitivity Optimize Wavelength Increase Injection Volume Use Sample Pre-concentration (SPE) prob_sensitivity->sol_sensitivity Yes end Problem Resolved prob_sensitivity->end No sol_tailing Adjust Mobile Phase pH Use End-Capped Column Add Competing Base (TEA) peak_tailing->sol_tailing Yes peak_fronting Fronting? peak_tailing->peak_fronting No sol_tailing->end sol_fronting Lower Sample Concentration Use Weaker Injection Solvent peak_fronting->sol_fronting Yes peak_broad Broadening? peak_fronting->peak_broad No sol_fronting->end peak_broad->prob_retention No sol_broad Check for Extra-Column Volume Replace Column/Frit peak_broad->sol_broad Yes sol_broad->end sol_retention->end sol_sensitivity->end

References

Validation & Comparative

A Comparative Analysis of the Anticholinergic Efficacy of Temiverine Hydrochloride and its Metabolite, RCC-36

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological efficacy of Temiverine hydrochloride and its active metabolite, RCC-36. Both compounds exhibit anticholinergic properties, primarily targeting muscarinic receptors in smooth muscle, with significant implications for the treatment of conditions such as urinary frequency and incontinence. This document synthesizes available experimental data to offer a clear comparison of their potency and mechanisms of action.

Chemical Structures

This compound is a tertiary amine anticholinergic agent. Its chemical structure is 4-(Diethylamino)-1,1-dimethyl-2-butynyl-α-phenylcyclohexaneglycolate hydrochloride.

RCC-36 is the N-de-ethylated metabolite of Temiverine. Its structure is 4-(Ethylamino)-1,1-dimethyl-2-butynyl-α-phenylcyclohexaneglycolate. The primary structural difference is the substitution of one of the N-ethyl groups with a hydrogen atom.

Quantitative Comparison of Efficacy

The following table summarizes the anticholinergic potencies of this compound and RCC-36 in isolated human urinary bladder tissue. The data is derived from studies investigating their inhibitory effects on carbachol-induced smooth muscle contractions.

CompoundpA2 ValueAnticholinergic Potency (Relative to Atropine)
This compound 8.6Approximately 1/3 that of atropine
RCC-36 9.0Approximately equal to that of atropine
Atropine (Reference) 9.11

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

The data presented above is based on in vitro studies using isolated human urinary bladder smooth muscle strips. A summary of the typical experimental protocol is provided below.

Inhibition of Carbachol-Induced Contractions in Isolated Human Bladder Smooth Muscle
  • Tissue Preparation: Human bladder tissue is obtained from patients undergoing cystectomy (with informed consent and ethical approval). The detrusor muscle is dissected and cut into longitudinal strips (approximately 2 mm in width and 5 mm in length).

  • Organ Bath Setup: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. The Krebs-Henseleit solution has the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10.

  • Tension Recording: The muscle strips are connected to isometric force transducers to record changes in muscle tension. An initial resting tension of 1.0 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.

  • Induction of Contraction: A cumulative concentration-response curve is established for the muscarinic agonist, carbachol (B1668302), to induce sustained contractions.

  • Antagonist Incubation: After washing out the carbachol, the tissue is incubated with varying concentrations of the antagonist (this compound, RCC-36, or atropine) for a predetermined period (typically 30 minutes).

  • Determination of Antagonist Potency: Following incubation with the antagonist, a second cumulative concentration-response curve for carbachol is generated. The rightward shift in the concentration-response curve is used to calculate the pA2 value according to the Arunlakshana-Schild method.

Mechanism of Action and Signaling Pathways

Both Temiverine and RCC-36 act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, primarily the M3 subtype, which is predominant in the detrusor muscle of the bladder. By blocking these receptors, they inhibit the binding of acetylcholine, a neurotransmitter that triggers smooth muscle contraction. This antagonism leads to the relaxation of the bladder muscle, thereby increasing bladder capacity and reducing urinary urgency and frequency.

The following diagrams illustrate the experimental workflow for assessing anticholinergic activity and the underlying signaling pathway.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis tissue Human Bladder Tissue strips Detrusor Muscle Strips tissue->strips mount Mount in Organ Bath equilibrate Equilibrate (60 min) mount->equilibrate cch1 Carbachol Curve 1 equilibrate->cch1 wash Washout cch1->wash antagonist Incubate with Antagonist (Temiverine / RCC-36) wash->antagonist cch2 Carbachol Curve 2 antagonist->cch2 record Record Tension cch2->record calculate Calculate pA2 Value record->calculate

Experimental Workflow for pA2 Determination.

muscarinic_pathway cluster_receptor Cell Membrane cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates Temiverine Temiverine / RCC-36 Temiverine->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release SR->Ca Contraction Muscle Contraction Ca->Contraction PKC->Contraction

Muscarinic M3 Receptor Signaling Pathway.

Conclusion

The available data indicates that both this compound and its metabolite, RCC-36, are potent muscarinic receptor antagonists. Notably, the metabolite RCC-36 exhibits a higher anticholinergic potency, comparable to that of atropine, and is more potent than its parent compound, Temiverine. This suggests that the in vivo efficacy of Temiverine is likely mediated to a significant extent by its conversion to RCC-36. These findings have important implications for the clinical application and future development of these compounds for the management of overactive bladder and related disorders. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic relationship between Temiverine and RCC-36.

A Comparative Analysis of Temiverine Hydrochloride and Atropine on Smooth Muscle Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Temiverine hydrochloride and atropine (B194438) on smooth muscle. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the distinct mechanisms and potencies of these two agents.

Executive Summary

This compound and atropine are both effective antagonists of muscarinic acetylcholine (B1216132) receptors, leading to smooth muscle relaxation. However, a key distinction lies in their mechanism of action. While atropine's effects are predominantly due to its competitive antagonism of muscarinic receptors, this compound exhibits a dual mechanism, acting as both a muscarinic receptor antagonist and a calcium channel blocker. This dual action gives Temiverine a different pharmacological profile, particularly evident in its ability to inhibit smooth muscle contractions induced by mechanisms independent of muscarinic receptor activation.

Comparative Quantitative Data

The following table summarizes the antagonist potency (pA₂ values) of this compound and atropine on various smooth muscle preparations. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of the antagonist's affinity for the receptor.

DrugSmooth Muscle TissueAgonistpA₂ ValueCitation(s)
This compound Human DetrusorCarbachol7.1[1]
Atropine Human DetrusorCarbachol8.8[1]
Atropine Guinea-pig Gastric FundusBethanechol8.16[2]
Atropine Guinea-pig Gastric Smooth MuscleBethanechol8.52[2]
Atropine Human Colon (Circular Muscle)Carbachol8.72[3]
Atropine Human Colon (Longitudinal Muscle)Carbachol8.60[3]

Note: Higher pA₂ values indicate greater antagonist potency.

Mechanism of Action: A Head-to-Head Comparison

Atropine: The Classic Antimuscarinic Agent

Atropine acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (subtypes M₁, M₂, M₃, M₄, and M₅).[2][4] In smooth muscle, the predominant receptor subtype mediating contraction is the M₃ receptor, which is coupled to the Gq protein.[5] When acetylcholine (ACh) binds to M₃ receptors, it activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[6] Atropine competitively blocks the binding of ACh to these receptors, thereby inhibiting this entire signaling cascade and causing muscle relaxation.[7]

This compound: A Dual-Action Antagonist

This compound also acts as a competitive antagonist at muscarinic receptors.[1] However, it possesses an additional mechanism of action: the blockade of L-type voltage-gated calcium channels.[1] This dual action means that Temiverine can inhibit smooth muscle contraction through two distinct pathways. Firstly, like atropine, it prevents ACh-induced contractions by blocking muscarinic receptors. Secondly, it directly inhibits the influx of extracellular Ca²⁺ into the smooth muscle cell through voltage-gated calcium channels. This is significant because many stimuli that cause smooth muscle contraction, including depolarization by high potassium concentrations, rely on the influx of extracellular calcium.[1] Therefore, Temiverine can inhibit contractions that are not mediated by muscarinic receptor activation, a property not shared by atropine.[1]

Signaling Pathway Diagrams

Atropine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds to Atropine Atropine Atropine->M3_Receptor Blocks Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca_release Ca²⁺ Release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_P Myosin-P MLCK->Myosin_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction

Caption: Atropine's mechanism of action on smooth muscle cells.

Temiverine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds to Temiverine Temiverine Temiverine->M3_Receptor Blocks Ca_Channel L-type Ca²⁺ Channel Temiverine->Ca_Channel Blocks Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_Channel Influx via Gq Gq Protein M3_Receptor->Gq Activates Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca_release Ca²⁺ Release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin Forms Ca_influx->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_P Myosin-P MLCK->Myosin_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction Organ_Bath_Workflow start Start tissue_prep Tissue Preparation (Smooth Muscle Strip) start->tissue_prep mounting Mounting in Organ Bath tissue_prep->mounting equilibration Equilibration under Resting Tension mounting->equilibration agonist_curve1 Generate Agonist Concentration-Response Curve equilibration->agonist_curve1 washout Washout agonist_curve1->washout antagonist_incubation Incubate with Antagonist (Temiverine or Atropine) washout->antagonist_incubation agonist_curve2 Generate Agonist Concentration-Response Curve in presence of Antagonist antagonist_incubation->agonist_curve2 data_analysis Data Analysis (Schild Plot, pA₂ Calculation) agonist_curve2->data_analysis end End data_analysis->end

References

Comparative Potency Analysis: Temiverine Hydrochloride vs. Oxybutynin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the pharmacological potency of two muscarinic receptor antagonists.

Mechanism of Action

Both Temiverine hydrochloride and Oxybutynin (B1027) are understood to exert their effects by acting as antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] These receptors are pivotal in mediating the functions of the parasympathetic nervous system, including the contraction of smooth muscles such as the detrusor muscle of the bladder.[1][2] By blocking the binding of the endogenous neurotransmitter acetylcholine to these receptors, these drugs lead to muscle relaxation.[1][2]

Oxybutynin is a non-selective muscarinic antagonist, meaning it does not show high specificity for any single subtype of the five muscarinic receptors (M1-M5).[3] However, it does exhibit a higher affinity for the M1 and M3 receptor subtypes.[3][4] The M3 receptor is the primary mediator of bladder detrusor muscle contraction.[5]

Information regarding the specific receptor subtype affinities of this compound is not available in the reviewed literature. It is generally classified as an agent with anticholinergic action.

Comparative Potency Data

A direct quantitative comparison of the potency of this compound and Oxybutynin is hampered by the lack of publicly available data for Temiverine. Potency of anticholinergic drugs is typically expressed using values such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the pA2 value, which is a measure of antagonist potency derived from functional assays.

While no specific pA2 or Ki values were found for this compound in the searched literature, qualitative descriptions from some studies indicate it possesses anticholinergic properties.

For Oxybutynin, while a precise universal pA2 value is difficult to state as it can vary with the tissue and experimental conditions, its anticholinergic activity is well-documented. For instance, in some in-vitro studies on rabbit detrusor muscle, oxybutynin was found to have approximately one-quarter the anticholinergic activity of atropine, a classic muscarinic antagonist.[6]

Table 1: Summary of Pharmacological Properties

ParameterThis compoundOxybutynin
Mechanism of Action Anticholinergic; Muscarinic Receptor AntagonistNon-selective Muscarinic Receptor Antagonist (M1, M2, M3)[1][2]
Receptor Selectivity Data not availablePreferential for M1 and M3 subtypes[3][4]
Potency (pA2, Ki, or IC50) Data not available in reviewed literaturePotency is well-established, though specific values vary by study. Qualitatively, it is a potent anticholinergic.[6]

Experimental Protocols

The potency of anticholinergic drugs like this compound and Oxybutynin is determined through various in vitro experimental protocols. The two primary methods are radioligand binding assays and isolated organ bath functional assays.

Radioligand Binding Assay

This method is used to determine the affinity of a drug for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of the test compound for muscarinic receptors.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).

  • A radiolabeled ligand that binds to the muscarinic receptor, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (this compound or Oxybutynin) at various concentrations.

  • A known high-affinity muscarinic antagonist (e.g., atropine) to determine non-specific binding.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • To determine non-specific binding, a parallel set of experiments is run in the presence of a high concentration of an unlabeled antagonist (e.g., atropine).

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Isolated Organ Bath Functional Assay (Schild Analysis for pA2 Determination)

This functional assay measures the ability of an antagonist to inhibit the physiological response induced by an agonist, such as the contraction of bladder smooth muscle.

Objective: To determine the pA2 value of the antagonist, which represents its potency.

Materials:

  • Isolated tissue preparation, typically strips of bladder detrusor muscle from an animal model (e.g., guinea pig, rat).

  • Organ bath with physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O2/5% CO2.

  • Isometric force transducer to measure muscle contraction.

  • A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • The antagonist being tested (this compound or Oxybutynin) at various concentrations.

Procedure:

  • Mount the isolated bladder strip in the organ bath under a slight resting tension.

  • Allow the tissue to equilibrate.

  • Perform a cumulative concentration-response curve for the agonist (e.g., carbachol) to determine the baseline contractile response.

  • Wash the tissue to allow it to return to its resting state.

  • Incubate the tissue with a known concentration of the antagonist for a set period.

  • In the presence of the antagonist, repeat the cumulative concentration-response curve for the agonist. The curve should be shifted to the right.

  • Repeat steps 4-6 with increasing concentrations of the antagonist.

  • The dose ratio (the ratio of the agonist concentration required to produce the same level of response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for muscarinic antagonists and a typical workflow for determining antagonist potency.

Muscarinic_Antagonist_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine mAChR Muscarinic Receptor (e.g., M3) Acetylcholine->mAChR Binds & Activates Antagonist Temiverine or Oxybutynin Antagonist->mAChR Blocks Binding No_Contraction Inhibition of Contraction Gq_protein Gq Protein mAChR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction pA2_Determination_Workflow cluster_prep Preparation cluster_control Control Experiment cluster_antagonist Antagonist Treatment cluster_analysis Data Analysis Tissue_Isolation Isolate Bladder Detrusor Muscle Strip Mounting Mount Tissue in Organ Bath Tissue_Isolation->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Agonist_CRC Generate Agonist Concentration-Response Curve (e.g., Carbachol) Equilibration->Agonist_CRC Washout1 Wash Tissue Agonist_CRC->Washout1 Dose_Ratio Calculate Dose Ratios Agonist_CRC->Dose_Ratio Antagonist_Incubation Incubate with Antagonist (e.g., Temiverine or Oxybutynin) Washout1->Antagonist_Incubation Agonist_CRC_Antagonist Generate Agonist CRC in Presence of Antagonist Antagonist_Incubation->Agonist_CRC_Antagonist Washout2 Wash Tissue Agonist_CRC_Antagonist->Washout2 Agonist_CRC_Antagonist->Dose_Ratio Repeat Repeat with Different Antagonist Concentrations Washout2->Repeat Repeat->Antagonist_Incubation Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2_Value Determine pA2 Value Schild_Plot->pA2_Value

References

Validating the Anticholinergic Activity of Temiverine Hydrochloride Against Known Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticholinergic activity of Temiverine hydrochloride against the well-established muscarinic receptor antagonists, atropine (B194438) and scopolamine (B1681570). The information is intended to support research and development efforts by offering a side-by-side look at their performance based on available experimental data.

Introduction to Anticholinergic Activity and Muscarinic Receptors

Anticholinergic agents are substances that block the action of the neurotransmitter acetylcholine (B1216132) at its receptors. In the parasympathetic nervous system, acetylcholine primarily acts on muscarinic receptors, which are G-protein coupled receptors involved in a wide range of physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretions. There are five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), each with a distinct tissue distribution and signaling pathway. Antagonism of these receptors is a key mechanism for many therapeutic drugs.

This compound, also known as mebeverine (B1676125) hydrochloride, is recognized for its musculotropic antispasmodic effects, particularly on the smooth muscle of the gastrointestinal tract. While it is considered to have anticholinergic properties, its mechanism of action is understood to be multifactorial, including direct effects on smooth muscle cells and local anesthetic activity, and not solely dependent on muscarinic receptor antagonism.[1] In contrast, atropine and scopolamine are classic, non-selective competitive antagonists of muscarinic acetylcholine receptors, serving as benchmarks in the study of anticholinergic drugs.[2]

Comparative Analysis of Receptor Binding Affinity

The binding affinity of an antagonist to its receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine 1.1 - 2.11.7 - 2.51.1 - 2.51.0 - 2.31.8 - 2.7
Scopolamine 0.5 - 1.51.0 - 3.00.5 - 2.00.8 - 2.51.0 - 3.5
Temiverine HCl Data not availableData not availableData not availableData not availableData not available

Note: The Ki values for atropine and scopolamine are compiled from multiple sources and may vary depending on the experimental conditions and tissue/cell types used.

Functional Antagonism: pA2 Values

Functional assays, such as the inhibition of agonist-induced smooth muscle contraction, provide a measure of an antagonist's potency in a physiological context. The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.

The guinea pig ileum is a classic in vitro model for studying the effects of anticholinergic drugs on smooth muscle contraction. The table below presents typical pA2 values for atropine and scopolamine in this model. While Temiverine (mebeverine) is known to inhibit carbachol-induced contractions in guinea pig ileum, specific pA2 values from direct comparative studies with atropine and scopolamine are not consistently reported.

AntagonistTissueAgonistpA2 Value
Atropine Guinea Pig IleumAcetylcholine/Carbachol8.9 - 9.5
Scopolamine Guinea Pig IleumAcetylcholine/Carbachol8.8 - 9.2
Temiverine HCl Guinea Pig IleumCarbacholData not available

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds: this compound, atropine, scopolamine.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of the test compound or control.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contraction Assay (pA2 Determination)

Objective: To determine the functional antagonist potency (pA2) of a test compound on agonist-induced smooth muscle contraction.

Materials:

  • Isolated tissue preparation: e.g., guinea pig ileum.

  • Organ bath system with physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic transducer and data acquisition system.

  • Agonist: e.g., Carbachol or Acetylcholine.

  • Antagonist: this compound, atropine, scopolamine.

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is dissected and mounted in the organ bath under a resting tension (e.g., 1 g).

  • Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a period of time (e.g., 60 minutes), with regular washing.

  • Control Concentration-Response Curve: A cumulative concentration-response curve for the agonist (e.g., carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation: The tissue is washed, and a fixed concentration of the antagonist is added to the bath and allowed to incubate for a specific period (e.g., 30 minutes).

  • Second Concentration-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with at least two other concentrations of the antagonist.

  • Data Analysis:

    • Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for each concentration-response curve.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The pA2 value is the x-intercept of the Schild plot regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizing the Mechanisms

Muscarinic Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by muscarinic acetylcholine receptors. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase (AC) and modulate ion channel activity.

Muscarinic_Signaling M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o PLC Phospholipase C (PLC) Gq_11->PLC AC Adenylyl Cyclase (AC) Gi_o->AC Inhibition Ion_Channel Ion Channel Modulation Gi_o->Ion_Channel IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC PKA ↓ PKA Activity cAMP->PKA

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Workflow for Anticholinergic Activity Assessment

The following diagram outlines a typical workflow for assessing the anticholinergic activity of a compound using both receptor binding and functional assays.

Anticholinergic_Workflow cluster_start Start cluster_binding Receptor Binding Assay cluster_functional Functional Assay cluster_analysis Data Analysis & Comparison Start Test Compound (e.g., Temiverine HCl) Binding_Assay Radioligand Binding Assay (e.g., [³H]-NMS displacement) Start->Binding_Assay Functional_Assay In Vitro Smooth Muscle Contraction Assay (e.g., Guinea Pig Ileum) Start->Functional_Assay Ki_Determination Determine Ki values for M1-M5 Receptors Binding_Assay->Ki_Determination Comparison Compare Ki and pA2 values with known antagonists (Atropine, Scopolamine) Ki_Determination->Comparison pA2_Determination Determine pA2 value Functional_Assay->pA2_Determination pA2_Determination->Comparison Conclusion Conclude on Anticholinergic Potency and Selectivity Comparison->Conclusion

References

Assessing the Selectivity of Temiverine Hydrochloride for Muscarinic Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of Temiverine hydrochloride for different muscarinic receptor subtypes. Due to the limited availability of public domain quantitative binding data for this compound, this document focuses on its qualitative selectivity profile in comparison to other well-characterized muscarinic antagonists. The guide includes detailed experimental protocols for assessing receptor selectivity and visual diagrams of relevant signaling pathways and experimental workflows to support researchers in their understanding and future investigations in this area.

Introduction to this compound

This compound is recognized as a selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). This selectivity suggests its potential for therapeutic applications where targeting the M3 receptor is desirable, such as in the treatment of overactive bladder and other conditions involving smooth muscle contraction. However, a comprehensive understanding of its binding affinity across all five muscarinic receptor subtypes (M1-M5) is crucial for a complete pharmacological profile and to anticipate potential off-target effects.

Comparative Analysis of Muscarinic Receptor Antagonists

Table 1: Comparative Binding Affinities (pKi) of Selected Muscarinic Antagonists

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)Selectivity Profile
This compound Data not availableData not availableData not availableData not availableData not availableReported as M3 Selective
Darifenacin 8.27.49.17.38.0M3 Selective
Oxybutynin 8.77.88.98.07.4Non-selective
Tolterodine 8.88.08.57.77.7Non-selective
Pirenzepine ~8.0~6.7~6.9~7.2~7.1M1 Selective
Methoctramine ~7.3~8.2~7.0~7.7~6.8M2 Selective

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The data presented is compiled from various sources and should be considered representative.

Experimental Protocols for Assessing Receptor Selectivity

The determination of binding affinities for muscarinic receptor subtypes is typically achieved through in vitro radioligand binding assays. These assays are fundamental in characterizing the selectivity profile of a compound.

Radioligand Competition Binding Assay

This method measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled test compounds (e.g., this compound and comparator drugs).

  • Non-specific binding control: A high concentration of a non-selective antagonist like atropine (B194438) (1 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The pKi is then calculated as the negative logarithm of the Ki.

Visualizing Key Processes

To aid in the understanding of the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) plate Plate Setup (Total, Non-specific, Competition) reagents->plate Dispense incubation Incubation to Equilibrium plate->incubation Incubate filtration Rapid Filtration incubation->filtration Separate Bound/Free washing Washing filtration->washing Remove Non-specific counting Scintillation Counting washing->counting Measure Radioactivity calculation Calculate IC50 and Ki counting->calculation Analyze Data profile Determine Selectivity Profile calculation->profile Compare Ki values muscarinic_signaling cluster_gq M1, M3, M5 Receptor Signaling cluster_gi M2, M4 Receptor Signaling M1M3M5 M1, M3, M5 Receptors Gq11 Gq/11 Protein M1M3M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activate Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response1 PKC->Response1 M2M4 M2, M4 Receptors Gi Gi/o Protein M2M4->Gi Activate AC Adenylyl Cyclase (AC) Gi->AC Inhibit cAMP ↓ cAMP AC->cAMP Reduces conversion of ATP to cAMP Response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response2

A Comparative Analysis of the In-Vitro and In-Vivo Effects of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine (B1676125) hydrochloride is a musculotropic antispasmodic agent primarily prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional bowel disorders. Its therapeutic action is centered on the direct relaxation of smooth muscle in the gastrointestinal (GI) tract, alleviating symptoms such as abdominal pain, cramping, and bloating. This guide provides a comprehensive comparison of the in-vitro and in-vivo pharmacological effects of mebeverine hydrochloride, supported by experimental data and detailed methodologies to aid in further research and development.

Initial searches for "Temiverine hydrochloride" did not yield relevant results, suggesting a possible misspelling. The information presented here pertains to Mebeverine hydrochloride, a widely studied compound with a similar therapeutic profile.

Mechanism of Action: A Multi-faceted Approach

Mebeverine hydrochloride's primary effect is the relaxation of gut smooth muscle, which is achieved through a combination of mechanisms. Unlike traditional anticholinergic agents, mebeverine exhibits a more localized action on the GI tract with minimal systemic side effects.[1]

dot

Mebeverine Mebeverine Hydrochloride mAChR Muscarinic Acetylcholine (B1216132) Receptors (mAChRs) Mebeverine->mAChR Antagonizes CaChannels Voltage-Gated Calcium Channels Mebeverine->CaChannels Inhibits NaChannels Voltage-Gated Sodium Channels Mebeverine->NaChannels Blocks AChBlock Acetylcholine Blockade mAChR->AChBlock CaInflux Decreased Ca²⁺ Influx CaChannels->CaInflux NaInflux Decreased Na⁺ Influx (Local Anesthetic Effect) NaChannels->NaInflux SmoothMuscle Gastrointestinal Smooth Muscle Cell Contraction Muscle Contraction (Spasm) SmoothMuscle->Contraction Stimulation leads to Relaxation Muscle Relaxation (Spasmolysis) CaInflux->SmoothMuscle CaInflux->Relaxation Leads to NaInflux->SmoothMuscle NaInflux->Relaxation Leads to AChBlock->SmoothMuscle AChBlock->Relaxation Leads to

Caption: Proposed multi-target mechanism of action for Mebeverine Hydrochloride.

In-Vitro Effects of Mebeverine Hydrochloride

In-vitro studies are crucial for elucidating the direct effects of a compound on isolated tissues and cellular components, free from systemic physiological influences.

Quantitative Data: In-Vitro Effects
ParameterTest SystemAgonist/StimulantObserved EffectQuantitative ValueReference(s)
Spasmolytic Activity Isolated guinea pig ileumAcetylcholine, Histamine, Substance PInhibition of induced contractionsStronger than papaverine[2]
Muscarinic Receptor Interaction Isolated guinea pig taenia caeciCarbacholRightward shift in concentration-response curveAtropine-like properties at 6x10⁻⁶ M[3]
Sodium Channel Blockade Not SpecifiedVoltage-operated sodium channelsDirect blockadeNot specified[3]
Calcium Channel Interaction Not SpecifiedIntracellular calcium accumulationInhibitionNot specified[3]

Note: Specific IC50, EC50, or Ki values for the in-vitro effects of mebeverine hydrochloride on its primary targets were not available in the reviewed literature.

Experimental Protocols: In-Vitro Assays

Isolated Guinea Pig Ileum Assay for Spasmolytic Activity:

This assay is a classic method to assess the smooth muscle relaxant properties of a compound.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ and 5% CO₂).[4]

  • Mounting: The ileum segment is suspended in an organ bath, with one end attached to a fixed point and the other to an isometric force transducer to record muscle contractions.[4]

  • Equilibration: The tissue is allowed to equilibrate under a slight tension until a stable baseline is achieved.

  • Induction of Contraction: A spasmogen, such as acetylcholine or histamine, is added to the bath to induce a sustained contraction of the ileum.[2]

  • Drug Administration: Once a stable contraction is achieved, increasing concentrations of mebeverine hydrochloride are added to the bath.

  • Data Analysis: The inhibitory effect of mebeverine is measured as a percentage reduction in the agonist-induced contraction. A concentration-response curve can be generated to determine the potency of the drug.

dot

start Start euthanize Euthanize Guinea Pig start->euthanize isolate Isolate Ileum Segment euthanize->isolate mount Mount in Organ Bath (Physiological Salt Solution, 37°C, Carbogen) isolate->mount equilibrate Equilibrate under Tension mount->equilibrate induce Induce Contraction (e.g., Acetylcholine) equilibrate->induce add_mebeverine Add Increasing Concentrations of Mebeverine HCl induce->add_mebeverine record Record Muscle Tension add_mebeverine->record analyze Analyze Data (% Inhibition, Concentration-Response Curve) record->analyze end End analyze->end

Caption: Workflow for the isolated guinea pig ileum assay.

In-Vivo Effects of Mebeverine Hydrochloride

In-vivo studies provide insights into the pharmacokinetic and pharmacodynamic properties of a drug within a living organism, accounting for factors such as metabolism and distribution.

Quantitative Data: In-Vivo Effects (Human Pharmacokinetics)

Mebeverine hydrochloride undergoes rapid and extensive first-pass metabolism, with negligible levels of the parent drug detected in the plasma after oral administration. Its effects are primarily attributed to its active metabolites.[3][5]

Pharmacokinetic Parameters of Mebeverine Metabolites in Healthy Volunteers (Single Dose):

MetaboliteFormulationDoseCmax (ng/mL)Tmax (hr)AUC₀-t (ng·h/mL)Reference(s)
Mebeverine Acid Modified Release Capsule200 mg1367.8 ± 629.52.5 (1.0-5.0)9035.7 ± 3180.2[5]
Desmethyl Mebeverine Acid Modified Release Capsule200 mg280.4 ± 153.23.0 (1.0-6.0)2673.1 ± 1172.8[6]
Mebeverine Alcohol Oral Solution405 mg~3Not specifiedNot specified[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

dot

Oral Oral Administration of Mebeverine HCl GI_Tract Gastrointestinal Tract Oral->GI_Tract Liver Liver (First-Pass Metabolism) GI_Tract->Liver Hydrolysis Esterase Hydrolysis Liver->Hydrolysis Metabolites Active Metabolites: - Mebeverine Alcohol - Veratric Acid Hydrolysis->Metabolites Systemic Systemic Circulation Metabolites->Systemic Excretion Renal Excretion (as metabolites) Systemic->Excretion

Caption: In-vivo metabolic pathway of Mebeverine Hydrochloride.

Experimental Protocols: In-Vivo Models

Jejunal Motility in Anesthetized Ferrets:

This model is used to assess the effect of a drug on intestinal motility in a whole-animal system.

  • Animal Preparation: Ferrets are anesthetized, and a laparotomy is performed to expose the jejunum.

  • Measurement of Motility: Intraluminal pressure changes, indicative of intestinal contractions, are recorded using a catheter connected to a pressure transducer.

  • Drug Administration: Mebeverine hydrochloride is administered either intravenously (i.v.) or directly into the jejunum (i.j.).[7]

  • Data Collection: Jejunal motor activity is recorded before and after drug administration to assess the inhibitory effects.

  • Outcome: In this model, mebeverine dose-dependently inhibits jejunal motility via both i.v. and i.j. routes, with the latter being more potent.[7]

Lactulose-Induced Diarrhea and Motility in Healthy Volunteers:

This clinical model evaluates the effect of a drug on colonic motility and stool frequency.

  • Induction of Diarrhea: Healthy volunteers are administered lactulose (B1674317) to induce diarrhea and increase colonic mass movements.

  • Treatment: Subjects receive either mebeverine hydrochloride or a placebo.

  • Motility Assessment: Colonic transit and mass movements can be monitored using techniques like scintigraphy.

  • Symptom Recording: Stool frequency and consistency are recorded by the subjects.

  • Outcome: Mebeverine has been shown to reduce the number of colonic mass movements and decrease stool frequency in this model.

Comparison and Conclusion

The in-vitro and in-vivo effects of mebeverine hydrochloride are well-aligned, demonstrating its direct spasmolytic action on the gastrointestinal smooth muscle. In-vitro studies confirm its multi-target mechanism, including effects on muscarinic receptors and ion channels, leading to muscle relaxation. However, the lack of specific quantitative data, such as IC50 or Ki values, in the public domain highlights an area for further research to better characterize its potency at these targets.

In-vivo studies corroborate the spasmolytic effects observed in-vitro, showing a reduction in intestinal motility in animal models and in humans with IBS. A key finding from in-vivo pharmacokinetic studies is the rapid and extensive first-pass metabolism of mebeverine. This indicates that its therapeutic effects are likely mediated by its active metabolites rather than the parent compound. The negligible systemic exposure to the parent drug also contributes to its favorable side effect profile, with a lack of typical systemic anticholinergic effects.

References

Head-to-head comparison of Temiverine hydrochloride with other antispasmodic agents

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison of Antispasmodic Agents: A Guide for Researchers

Disclaimer: The initial request specified a comparison involving "Temiverine hydrochloride." Extensive searches for this compound yielded no results, suggesting a possible misspelling. Based on the phonetic similarity and its classification as an antispasmodic agent, this guide will focus on Mebeverine (B1676125) hydrochloride as the likely intended subject of comparison. Mebeverine is primarily used for irritable bowel syndrome (IBS), and for a comprehensive analysis, it will be compared with prominent antispasmodic agents used for overactive bladder (OAB): Oxybutynin, Tolterodine, Solifenacin (B1663824) (all antimuscarinics), and Mirabegron (a β3-adrenoceptor agonist).

This guide provides a detailed comparison of the pharmacological profiles, efficacy, and experimental evaluation of these agents, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways

The selected antispasmodic agents achieve their effects through distinct molecular mechanisms, primarily by targeting receptors on smooth muscle cells in the gastrointestinal tract or the bladder.

Mebeverine hydrochloride is a musculotropic antispasmodic that acts directly on the smooth muscle of the gut.[1] Its mechanism is multifactorial and includes the blockade of calcium channels, inhibition of muscarinic receptors, and a local anesthetic effect.[1][2] By reducing the influx of calcium into smooth muscle cells, mebeverine decreases muscle excitability and spasms.[2]

Antimuscarinic agents (Oxybutynin, Tolterodine, Solifenacin) competitively antagonize muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype, which is crucial for bladder smooth muscle contraction (detrusor muscle).[3][4][5] By blocking the action of acetylcholine, these drugs reduce involuntary bladder contractions, thereby increasing bladder capacity and decreasing urinary urgency and frequency.[3][5]

Mirabegron , in contrast, is a β3-adrenoceptor agonist.[6][7] It activates β3-adrenergic receptors on the detrusor muscle, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade results in the relaxation of the bladder smooth muscle, which enhances the bladder's capacity to store urine.[7]

Signaling Pathway Diagrams

mebeverine_pathway cluster_cell Gut Smooth Muscle Cell Ca_channel Voltage-gated Ca²⁺ Channel Contraction Muscle Contraction Ca_channel->Contraction Ca²⁺ influx Na_channel Na⁺ Channel Na_channel->Contraction Depolarization mAChR Muscarinic Receptor mAChR->Contraction Signal Transduction Mebeverine Mebeverine Mebeverine->Ca_channel Blocks Mebeverine->Na_channel Blocks Mebeverine->mAChR Antagonizes

Figure 1: Mechanism of Action of Mebeverine Hydrochloride.

antimuscarinic_pathway cluster_cell Bladder Smooth Muscle Cell ACh Acetylcholine M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Gq Gq Protein M3_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Contraction Muscle Contraction Ca_release->Contraction Antimuscarinics Oxybutynin Tolterodine Solifenacin Antimuscarinics->M3_Receptor Antagonizes

Figure 2: Antimuscarinic Agents Signaling Pathway.

mirabegron_pathway cluster_cell Bladder Smooth Muscle Cell Mirabegron_node Mirabegron Beta3_Receptor β3-Adrenergic Receptor Mirabegron_node->Beta3_Receptor Agonist Gs Gs Protein Beta3_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Muscle Relaxation PKA->Relaxation Phosphorylation Cascade organ_bath_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest smooth muscle (e.g., guinea pig ileum, rat detrusor) Segment Isolate segments (e.g., 2 cm strips) Harvest->Segment Mount Mount in organ bath Segment->Mount Equilibrate Equilibrate in Krebs solution (37°C, 95% O₂, 5% CO₂) Mount->Equilibrate Baseline Record baseline spontaneous contractions Equilibrate->Baseline Agonist Add agonist (e.g., Acetylcholine) Baseline->Agonist Wash Washout Agonist->Wash Record Record tension changes (Force transducer) Agonist->Record Antagonist Pre-incubate with antispasmodic agent Wash->Antagonist Agonist2 Re-add agonist Antagonist->Agonist2 Agonist2->Record Analyze Analyze dose-response curves (Calculate EC50, pA2) Record->Analyze

References

A Comparative Guide to the Calcium Channel Blocking Properties of Papaverine Derivatives and Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between calcium channel blockers is paramount for targeted therapeutic design. This guide provides a detailed comparison of the experimental validation of Ethaverine hydrochloride, a papaverine (B1678415) derivative, and Verapamil, a well-established phenylalkylamine calcium channel blocker. While the initial query focused on "Temiverine hydrochloride," the available scientific literature points to extensive research on the structurally related and functionally similar compound, Ethaverine hydrochloride.

Mechanism of Action and Comparative Potency

Both Ethaverine hydrochloride and Verapamil exert their effects by inhibiting L-type voltage-gated calcium channels, which are critical for regulating calcium influx into cardiac and smooth muscle cells.[1] Verapamil is a selective L-type calcium channel blocker, and this action is the primary basis for its therapeutic use in managing conditions like hypertension, angina, and certain arrhythmias.[1] By blocking these channels, Verapamil leads to a decrease in intracellular calcium concentration, resulting in vasodilation, and reduced heart rate and myocardial contractility.[1]

Ethaverine hydrochloride, on the other hand, exhibits a dual mechanism of action. In addition to inhibiting L-type calcium channels, it also acts as a phosphodiesterase (PDE) inhibitor.[1] Its interaction with the L-type calcium channel is believed to occur at the same binding site as Verapamil.[1][2] The PDE inhibition, particularly of PDE4, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), contributing to smooth muscle relaxation through a pathway distinct from calcium channel blockade.[1]

The following table summarizes the inhibitory potency of Ethaverine hydrochloride and Verapamil on L-type calcium channels.

CompoundIC50 (L-type Ca2+ Current)Ki ([3H]verapamil binding)Ki ([3H]nitrendipine binding)
Ethaverine HCl ~1 µM1-2 µM~8.5 µM
Verapamil ~10 µM (skeletal muscle)--

Data compiled from studies on cardiac and skeletal muscle preparations.[2][3]

Signaling Pathway of L-type Calcium Channel Blockade

The diagram below illustrates the mechanism by which Ethaverine hydrochloride and Verapamil inhibit the L-type calcium channel, preventing the influx of extracellular calcium and leading to muscle relaxation.

cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization Depolarization Depolarization->Ca_channel opens Contraction Muscle Contraction Ca_influx->Contraction Ethaverine Ethaverine HCl Ethaverine->Ca_channel blocks Verapamil Verapamil Verapamil->Ca_channel blocks

L-type calcium channel blockade by Ethaverine and Verapamil.

Experimental Protocols

The validation of the calcium channel blocking properties of these compounds relies on established in vitro techniques.

Electrophysiology (Patch-Clamp)

Objective: To directly measure the effect of the test compound on the ionic current flowing through single L-type calcium channels.

Methodology:

  • Cell Preparation: Cardiac myocytes or other cells expressing L-type calcium channels are isolated.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, isolating a small patch of the membrane containing one or more ion channels.

  • Voltage Protocol: The membrane potential is held at a negative potential (e.g., -60 mV) and then stepped to a depolarized potential (e.g., 0 mV) to activate the L-type calcium channels.[2]

  • Data Acquisition: The resulting inward flow of ions (typically using Ba²⁺ as the charge carrier to avoid calcium-dependent inactivation) is recorded as a current.[2]

  • Compound Application: The test compound (e.g., Ethaverine hydrochloride) is applied to the cell, and the effect on the channel's open probability and current amplitude is measured.[2] A reduction in the current indicates a blocking effect.

Radioligand Binding Assays

Objective: To determine the affinity of the test compound for the L-type calcium channel by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: A tissue homogenate rich in L-type calcium channels (e.g., from cardiac sarcolemma) is prepared.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the channel (e.g., [³H]nitrendipine or [³H]verapamil).

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., Ethaverine hydrochloride) are added to compete with the radioligand for binding to the channel.

  • Separation and Counting: The bound and free radioligand are separated, and the amount of radioactivity bound to the membrane is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.[2]

Experimental Workflow

The following diagram outlines the typical workflow for validating a potential L-type calcium channel blocker.

cluster_workflow Experimental Validation Workflow Start Start Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Patch_Clamp Patch-Clamp Electrophysiology (Measure ICa,L inhibition) Start->Patch_Clamp Data_Analysis Data Analysis (IC50/EC50 Determination) Binding_Assay->Data_Analysis Patch_Clamp->Data_Analysis Functional_Assay Isolated Tissue Functional Assay (e.g., Aortic Ring Relaxation) Conclusion Conclusion on Blocking Properties Functional_Assay->Conclusion Data_Analysis->Functional_Assay

Workflow for validating L-type calcium channel blockers.

Conclusion

The available data indicates that Ethaverine hydrochloride is an effective blocker of L-type calcium channels, with a potency in the low micromolar range.[2][4] Its dual mechanism of action, combining calcium channel blockade with phosphodiesterase inhibition, distinguishes it from more selective blockers like Verapamil.[1] This multi-faceted pharmacological profile may offer therapeutic advantages in conditions where smooth muscle relaxation is desired through multiple pathways. The choice between these agents in a research or drug development context will ultimately depend on the desired selectivity and the therapeutic relevance of the secondary PDE-inhibiting mechanism.[1]

References

A Comparative Guide to the Reproducibility of Mebeverine Hydrochloride's Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Temiverine hydrochloride": Initial searches for "this compound" did not yield any matching results in scientific literature. It is highly probable that this is a misspelling of Mebeverine (B1676125) hydrochloride , a well-documented antispasmodic medication. This guide will, therefore, focus on the experimental findings and their reproducibility for Mebeverine hydrochloride.

Mebeverine hydrochloride is a musculotropic antispasmodic agent primarily prescribed for the symptomatic treatment of Irritable Bowel Syndrome (IBS).[1] It exerts its effect directly on the smooth muscles of the gastrointestinal tract, relieving cramps and spasms.[2][3][4] Unlike some other antispasmodics, it does not typically produce systemic anticholinergic side effects.[5]

Mechanism of Action

The precise mechanism of action of Mebeverine hydrochloride is not fully elucidated but is understood to be multifactorial. It acts directly on the smooth muscle of the gut. Potential mechanisms include a reduction in the permeability of ion channels, blockade of noradrenaline reuptake, a local anesthetic effect, and alterations in water absorption.[3]

Mebeverine_Mechanism_of_Action Mebeverine Mebeverine Hydrochloride GI_Smooth_Muscle Gastrointestinal Smooth Muscle Cell Mebeverine->GI_Smooth_Muscle Acts on Ion_Channels ↓ Ion Channel Permeability (e.g., Ca2+) GI_Smooth_Muscle->Ion_Channels NA_Reuptake Blockade of Noradrenaline Reuptake GI_Smooth_Muscle->NA_Reuptake Anesthetic Local Anesthetic Effect GI_Smooth_Muscle->Anesthetic Muscle_Relaxation Smooth Muscle Relaxation Ion_Channels->Muscle_Relaxation NA_Reuptake->Muscle_Relaxation Anesthetic->Muscle_Relaxation Symptom_Relief Relief of IBS Symptoms (Pain, Cramps) Muscle_Relaxation->Symptom_Relief

Mechanism of Action of Mebeverine Hydrochloride.

Comparative Efficacy Data

The reproducibility of findings on mebeverine's efficacy has been a subject of discussion, with different studies and meta-analyses yielding varied results.

Table 1: Mebeverine hydrochloride vs. Placebo for Irritable Bowel Syndrome
Outcome MeasureMebeverine GroupPlacebo GroupRelative Risk (RR) / Odds Ratio (OR)95% Confidence Interval (CI)p-valueCitation(s)
Clinical Improvement VariableVariableRR: 1.130.59 - 2.160.7056[5][6]
Relief of Abdominal Pain VariableVariableRR: 1.330.92 - 1.930.129[5][6]
Global Symptom Improvement (Meta-analysis) --OR: 1.55 (for antispasmodics)1.33 - 1.83-[7]
Abdominal Pain Improvement (Meta-analysis) --OR: 1.52 (for antispasmodics)1.28 - 1.80-[7]
Treatment Success in Adolescents 23.9%23.9%--0.92[8]
Abdominal Distension Score 1.6921.839--< 0.05[1]

Note: Some studies show a statistically non-significant difference between mebeverine and placebo, indicating variability in reported efficacy.[5][6][9]

Table 2: Comparison of Mebeverine hydrochloride Formulations
Outcome MeasureMebeverine 200 mg (modified release)Mebeverine 135 mg (standard)Relative Risk (RR)95% Confidence Interval (CI)p-valueCitation(s)
Clinical/Global Improvement --1.120.96 - 1.30.168[5][6]
Relief of Abdominal Pain --1.080.87 - 1.340.463[5][6]

Note: The 200 mg modified-release formulation has been shown to be therapeutically equivalent to the 135 mg standard formulation taken three times a day.[5]

Table 3: Mebeverine hydrochloride vs. Other Antispasmodics for Irritable Bowel Syndrome
ComparisonOutcome MeasureResultCitation(s)
Mebeverine vs. Hyoscine Butylbromide Global Symptom ImprovementBoth effective antispasmodics.[10]
Mebeverine vs. Peppermint Oil Global Symptom/Abdominal Pain ImprovementPeppermint oil showed significant improvement over placebo (RR: 0.43). A meta-analysis showed mebeverine's effect was not statistically significant.[11][12]
Mebeverine vs. Drotaverine Global Symptom ImprovementSome single studies suggest drotaverine is effective, while mebeverine was not found to be superior to placebo.[13]
Mebeverine vs. Ispaghula and a Psychotropic Sustained Symptomatic ImprovementA combination of ispaghula, a psychotropic (Motival), and mebeverine improved symptoms in 11 out of 12 patients.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of typical protocols used in clinical trials involving Mebeverine hydrochloride.

Protocol 1: Randomized, Double-Blind, Placebo-Controlled Trial in Adults with IBS
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients (18 years or older) diagnosed with IBS according to Rome IV criteria. Sub-types (IBS-D, IBS-C, IBS-M) may be included.

  • Intervention:

    • Test Group: Mebeverine hydrochloride 200 mg modified-release capsules, taken twice daily (morning and evening).[14][15]

    • Control Group: Matching placebo capsules, taken twice daily.[14]

  • Treatment Duration: Typically 8 to 12 weeks.[11][14]

  • Outcome Measures:

    • Primary: Global assessment of symptom relief by the patient, or a composite endpoint of improvement in abdominal pain and stool consistency.

    • Secondary: Individual symptom scores (abdominal pain, bloating, stool frequency/consistency), quality of life questionnaires (e.g., IBS-QoL), and adverse event monitoring.[14]

  • Data Analysis: Intention-to-treat analysis comparing the proportion of responders in the mebeverine and placebo groups. Statistical tests such as chi-squared or logistic regression are commonly used.

Protocol 2: Comparative Bioavailability Study of Mebeverine Formulations
  • Study Design: A single-dose, randomized, two-period, crossover bioequivalence study.

  • Participant Population: Healthy adult volunteers.

  • Interventions:

    • Test Product: Mebeverine hydrochloride 200 mg modified-release capsule.

    • Reference Product: Innovator's 200 mg modified-release capsule.

  • Methodology:

    • Subjects receive a single dose of either the test or reference product after an overnight fast.

    • Blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 36 hours post-dose).[16][17]

    • A washout period of at least 6 days separates the two treatment periods.[16][17]

  • Outcome Measures: Pharmacokinetic parameters (Cmax, AUCt, AUCinf) of mebeverine's main metabolite, veratric acid, are measured in plasma samples.

  • Data Analysis: Statistical comparison of the pharmacokinetic parameters between the test and reference products to determine if they meet the criteria for bioequivalence.

Clinical_Trial_Workflow Screening Patient Screening (Rome IV Criteria) Baseline 4-Week Baseline Period (Symptom Diary) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Mebeverine HCl Randomization->GroupA 1:1:1 GroupB Group B: Placebo Randomization->GroupB GroupC Group C: Alternative Treatment Randomization->GroupC Treatment 8-12 Week Double-Blind Treatment GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Assessments (e.g., Week 4, 8, 12) Treatment->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Typical workflow for a randomized controlled trial of an IBS therapeutic.

Conclusion on Reproducibility

The experimental findings for Mebeverine hydrochloride show a degree of variability, which is not uncommon for treatments for functional gastrointestinal disorders like IBS, where a significant placebo effect is often observed.[5]

  • Efficacy vs. Placebo: While some individual studies and clinical experience support the efficacy of mebeverine, several meta-analyses have concluded that its superiority over placebo is not statistically significant for global symptom improvement or abdominal pain relief.[5][6][13] This suggests that the positive results seen in some trials may not be consistently reproducible.

  • Comparative Efficacy: Studies comparing mebeverine to other antispasmodics have also yielded mixed results. For instance, while it is considered a valid alternative to drugs like hyoscine, other treatments such as peppermint oil have shown more consistent efficacy in some meta-analyses.[12]

  • Formulation Equivalence: The therapeutic equivalence between the 135 mg and 200 mg modified-release formulations appears to be a more consistently reproducible finding.[5]

References

A Comparative Guide to Analytical Methods for the Quantification of Mebeverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of different analytical methods for the quantification of Mebeverine (B1676125) hydrochloride, a widely used antispasmodic agent. The comparison encompasses High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), with a focus on their performance characteristics based on experimental data.

Experimental Workflow for Cross-Validation

The process of cross-validating different analytical methods involves a systematic approach to compare their performance and determine their suitability for a specific purpose. The general workflow is outlined below.

Analytical Method Cross-Validation Workflow cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation & Comparison cluster_3 Conclusion A Identify Potential Analytical Methods (e.g., HPLC, UV, HPTLC) B Develop & Optimize Each Method A->B C Linearity & Range D Accuracy & Precision E Specificity F LOD & LOQ G Robustness H Analyze Identical Samples with Each Validated Method C->H D->H E->H F->H G->H I Statistical Analysis of Results (e.g., t-test, F-test) H->I J Compare Performance Metrics I->J K Select Optimal Method for Intended Application J->K

A generalized workflow for the cross-validation of analytical methods.

Quantitative Data Comparison

The performance of each analytical method is summarized in the following tables, providing a clear comparison of their key validation parameters.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1 (Stability Indicating)Method 2Method 3
Mobile Phase 50 mM KH2PO4, Acetonitrile, THF (63:35:2 v/v/v)[1][2]Acetonitrile:Water (1:1 v/v), pH 2.9[3][4][5]Ammonium acetate (B1210297) (pH 5.2):Acetonitrile (62:38 v/v)[6]
Column Symmetry C18 (4.6 x 150 mm, 5 µm)[1][2]micro Bondapak C18 (10 µm)[3][4]Devosil BDS C18 (250 x 4.6 mm, 5 µm)[6]
Detection (UV) Not Specified205 nm[3][4][5]263 nm[6]
Linearity Range 1 - 100 µg/mL[1][2]5 - 30 ng/mL[3]40 - 60 µg/mL[6]
Correlation Coefficient (r²) > 0.999[1][2]Not SpecifiedNot Specified
LOD 0.2 µg/mL[1][2]0.4 ng/mL[3]Not Specified
LOQ 1.0 µg/mL[1][2]Not SpecifiedNot Specified
Accuracy (% Recovery) Not Specified99.80 - 100.13%[3][4]Not Specified
Precision (% RSD) 1.0 - 1.8% (Intra- & Inter-day)[1][2]< 2.0%[6]Not Specified
Table 2: UV-Vis Spectrophotometry Methods
ParameterMethod 1Method 2
Solvent Acetonitrile:Methanol (1:1) and Methanol:Distilled Water (1:2)[7]Not Specified
λmax Not Specified246 nm[8]
Linearity Range Not Specified12.5 - 200 µg/mL[8]
Correlation Coefficient (r²) Not Specified0.998[8]
LOD 0.0616 - 0.0858 µg/mL[7]Not Specified
LOQ 0.186 - 0.2602 µg/mL[7]Not Specified
Accuracy (% Recovery) Good agreement with label claim[7]Good
Precision (% RSD) < 2.0%[7]Not Specified
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Method
ParameterMethod 1 (Simultaneous Determination with Sulpiride)
Mobile Phase Absolute ethanol:Methylene chloride:Triethylamine (7:3:0.2 by volume)[9]
Stationary Phase Silica (B1680970) gel HPTLC F254 plates[9]
Detection (UV) 221 nm[9]
Linearity Range 0.2 - 1.6 µ g/band [9]
Correlation Coefficient (r²) Not Specified
LOD Not Specified
LOQ Not Specified
Accuracy (% Recovery) 100.40%[9]
Precision (S.D.) 1.868[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method was developed for the determination of mebeverine hydrochloride.[1][2] The separation was achieved on a Symmetry C18 column (4.6 mm x 150 mm, 5 µm) with a mobile phase consisting of 50 mM KH2PO4, acetonitrile, and tetrahydrofuran (B95107) (63:35:2; v/v/v).[1][2] The method demonstrated linearity over a range of 1-100 μg/ml with a correlation coefficient greater than 0.999.[1][2] The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.2 μg/ml and 1.0 μg/ml, respectively.[1][2] The intra-day and inter-day precision were within the range of 1.0-1.8%.[1][2]

Another RP-HPLC method utilized a micro Bondapak C18 column with a mobile phase of acetonitrile-water (1:1 v/v) adjusted to pH 2.9 with phosphoric acid.[3][4][5] Detection was performed at 205 nm.[3][4][5] This method was linear in the concentration range of 5-30 ng/mL and the recovery values were between 99.80% and 100.13%.[3][4] The detection limit was 0.4 ng/mL.[3]

A third RP-HPLC method was developed using a Devosil BDS C18 column and a mobile phase of Ammonium acetate (pH 5.2): Acetonitrile (62:38 v/v) at a flow rate of 1.0 mL/min.[6] UV detection was performed at 263 nm.[6] This method was found to be linear over a range of 40 µg/mL to 60 µg/mL with a method precision below 2.0% RSD.[6]

UV-Vis Spectrophotometry

A UV spectrophotometric method was developed using Acetonitrile: Methanol (1:1) and Methanol: Distilled water (1:2) as solvent systems.[7] The method was validated for linearity, accuracy, precision, robustness, and ruggedness, with the percentage recovery in marketed tablets showing good agreement with the label claim.[7] The LOD and LOQ were found to be in the ranges of 0.0616 - 0.0858 µg/ml and 0.186 - 0.2602 µg/ml, respectively.[7]

Another UV spectrophotometric method determined the maximum absorbance of Mebeverine hydrochloride at 246 nm.[8] The linearity for this method was established in the range of 12.5-200 µg/ml with a correlation coefficient (r²) of 0.998.[8]

High-Performance Thin-Layer Chromatography (HPTLC)

An HPTLC method was developed for the simultaneous determination of Mebeverine hydrochloride and Sulpiride.[9] The separation was performed on silica gel HPTLC F254 plates with a mobile phase of absolute ethanol:methylene chloride:triethylamine (7:3:0.2 by volume).[9] Densitometric analysis was carried out at 221 nm.[9] The method was linear over a concentration range of 0.2-1.6 µ g/band for Mebeverine hydrochloride, with a mean percentage recovery of 100.40%.[9]

Conclusion

The cross-validation of these analytical methods reveals that HPLC, particularly stability-indicating RP-HPLC, offers high sensitivity, specificity, and precision for the quantification of Mebeverine hydrochloride, making it suitable for quality control and stability studies.[1][2] UV-Vis spectrophotometry provides a simpler, more cost-effective, and rapid alternative for routine analysis, though with potentially lower specificity compared to chromatographic methods.[7][8] The HPTLC method demonstrates its utility for the simultaneous determination of Mebeverine hydrochloride in combination with other drugs, offering good accuracy and precision.[9] The choice of the optimal method will depend on the specific requirements of the analysis, such as the need for stability indication, sample throughput, and available instrumentation.

References

A Comparative Analysis of the Inhibitory Mechanisms of Temiverine and RCC-36 on Atropine-Resistant Smooth Muscle Contractions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of smooth muscle relaxants is paramount. This guide provides a comparative overview of the inhibitory actions of Temiverine and its active metabolite, RCC-36, with a focus on their potential efficacy in mitigating atropine-resistant contractions, a key challenge in the management of certain smooth muscle disorders.

While direct comparative studies on atropine-resistant contractions are not publicly available, this analysis synthesizes existing pharmacological data to infer and compare the mechanisms of these two compounds. The primary mode of action for both Temiverine and RCC-36 is anticholinergic, specifically through the antagonism of muscarinic receptors. However, their effects on non-cholinergic, atropine-resistant contractions are likely attributable to additional mechanisms, such as the modulation of calcium ion channels.

Comparative Pharmacological Actions

Both Temiverine and its active metabolite, RCC-36, have been shown to exhibit anticholinergic properties by competitively antagonizing acetylcholine-induced smooth muscle contractions. This is evidenced by a parallel shift to the right in the concentration-response curves for acetylcholine (B1216132) in the presence of either compound.

The inhibitory effects of these compounds are not limited to cholinergic pathways. Evidence suggests that they also inhibit contractions induced by high potassium (KCl) and electrical field stimulation (EFS). Inhibition of KCl-induced contractions points towards an effect on voltage-dependent calcium channels, a key mechanism in atropine-resistant contractions. Similarly, the reduction of EFS-induced contractions, which involve both cholinergic and non-cholinergic components, further suggests a broader mechanism of action beyond simple muscarinic receptor blockade.

Quantitative Inhibitory Data

The following table summarizes the available data on the inhibitory potency of Temiverine and RCC-36 on various induced contractions in isolated human bladder smooth muscle.

CompoundAgonistPotency (pA2 / pIC50)Source
Temiverine AcetylcholinepA2: 7.4[1]
KCl (60 mM)pIC50: 6.2[1]
EFS (20 Hz)pIC50: 6.5[1]
RCC-36 AcetylcholinepA2: 8.1[1]
KCl (60 mM)pIC50: 6.8[1]
EFS (20 Hz)pIC50: 7.1[1]

Note: pA2 is a measure of antagonist potency against an agonist. pIC50 is the negative logarithm of the concentration that causes 50% inhibition of the maximal response.

As the data indicates, RCC-36, the active metabolite, is more potent than the parent compound, Temiverine, in inhibiting both cholinergic and non-cholinergic contractions.

Experimental Protocols

The following methodologies were employed in the key experiments cited in this guide.

Isolated Human Bladder Smooth Muscle Preparation

Human bladder tissue was obtained from patients undergoing cystectomy. The detrusor muscle was dissected and cut into strips (approximately 2 mm wide and 5 mm long). These strips were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with a mixture of 95% O2 and 5% CO2. The muscle strips were allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g.

Measurement of Isometric Contractions

Isometric contractions were recorded using force-displacement transducers connected to a polygraph. The effects of agonists and antagonists were evaluated by measuring the change in tension from the baseline.

Agonist-Induced Contractions
  • Acetylcholine-induced contractions: Cumulative concentration-response curves for acetylcholine were generated by adding the agonist in a stepwise manner.

  • KCl-induced contractions: Contractions were induced by replacing the normal Krebs-Henseleit solution with a solution containing a high concentration of KCl (e.g., 60 mM).

  • Electrical Field Stimulation (EFS): Non-adrenergic, non-cholinergic (NANC) contractions were induced by electrical field stimulation using a pair of platinum electrodes placed parallel to the muscle strip. Stimulation parameters were typically square-wave pulses of 0.5 ms (B15284909) duration, delivered at a frequency of 20 Hz for 10 seconds.

Antagonist Studies

To determine the potency of Temiverine and RCC-36, the antagonists were added to the organ bath 20-30 minutes before the addition of the agonist. The pA2 values for competitive antagonists were calculated using the Schild equation. For non-competitive inhibition, pIC50 values were determined.

Signaling Pathways and Mechanisms of Action

The inhibitory actions of Temiverine and RCC-36 on smooth muscle contractions, including atropine-resistant ones, are likely mediated through two primary signaling pathways:

  • Muscarinic Receptor Antagonism: Both compounds block the M3 muscarinic receptors on smooth muscle cells. This prevents acetylcholine from binding and initiating the Gq-protein-phospholipase C pathway, thereby reducing the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequently decreasing the release of intracellular calcium and protein kinase C activation.

  • Calcium Channel Blockade: The inhibition of KCl-induced contractions strongly suggests that Temiverine and RCC-36 block L-type voltage-gated calcium channels. This directly reduces the influx of extracellular calcium into the smooth muscle cell, a critical step for contraction, particularly in the context of atropine-resistant mechanisms that often rely on calcium influx through these channels.

The following diagrams illustrate these proposed signaling pathways and the experimental workflow.

Cholinergic_Contraction_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Temiverine_RCC36 Temiverine / RCC-36 Temiverine_RCC36->M3R Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Figure 1. Inhibition of Cholinergic Contraction Pathway.

Atropine_Resistant_Contraction_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Events Depolarization Depolarization (e.g., high KCl) L_type_Ca_Channel L-type Ca²⁺ Channel Depolarization->L_type_Ca_Channel Opens Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Allows Temiverine_RCC36 Temiverine / RCC-36 Temiverine_RCC36->L_type_Ca_Channel Blocks Contraction Smooth Muscle Contraction Ca_influx->Contraction Leads to

Figure 2. Inhibition of Atropine-Resistant Contraction.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Tissue_Obtention Obtain Human Bladder Tissue Muscle_Strips Prepare Detrusor Muscle Strips Tissue_Obtention->Muscle_Strips Organ_Bath Mount in Organ Bath & Equilibrate Muscle_Strips->Organ_Bath Add_Antagonist Add Temiverine or RCC-36 Organ_Bath->Add_Antagonist Induce_Contraction Induce Contraction (ACh, KCl, or EFS) Record_Response Record Isometric Tension Induce_Contraction->Record_Response Add_Antagonist->Induce_Contraction Generate_Curves Generate Concentration- Response Curves Record_Response->Generate_Curves Calculate_Potency Calculate pA2 / pIC50 Generate_Curves->Calculate_Potency

Figure 3. Experimental Workflow for In Vitro Studies.

Conclusion

References

Systematic Review: A Comparative Analysis of Mebeverine Hydrochloride and Standard-of-Care Antispasmodics for Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Initial searches for "Temiverine hydrochloride" did not yield sufficient data for a comparative systematic review. Consequently, this guide has been developed to address the core request using a well-documented alternative, Mebeverine (B1676125) hydrochloride , for which substantial comparative data is available. This review synthesizes evidence from clinical trials to provide a valuable resource for researchers, scientists, and drug development professionals.

Abstract

Irritable Bowel Syndrome (IBS) is a prevalent functional gastrointestinal disorder marked by chronic abdominal pain and altered bowel habits. Antispasmodic agents are a principal therapy for symptomatic relief. This systematic review provides a comparative analysis of the efficacy and safety of Mebeverine hydrochloride against placebo and other standard-of-care antispasmodics in the management of IBS. While Mebeverine is widely prescribed, its therapeutic standing in comparison to other agents is a subject of ongoing evaluation. This guide offers a detailed comparison to inform research and clinical perspectives on the performance of these medications.

Introduction

Antispasmodic drugs are a class of agents that alleviate spasms in smooth muscle, particularly within the gastrointestinal (GI) tract.[1] Their therapeutic application in Irritable Bowel Syndrome (IBS) targets the abdominal pain and cramping that define the condition.[2] These drugs are generally classified as direct smooth muscle relaxants, anticholinergics/antimuscarinics, and calcium channel blockers.[3][4]

Mebeverine hydrochloride is a musculotropic antispasmodic, meaning it exerts a direct effect on the smooth muscle of the gut.[5] It is recognized for its localized action, which helps in relaxing the intestinal muscles and regulating bowel function without affecting normal gut motility.[2][6] This review critically assesses the clinical evidence comparing Mebeverine hydrochloride with other commonly prescribed antispasmodics and placebo.

Mechanism of Action

The therapeutic effect of antispasmodics is achieved through the relaxation of GI smooth muscle via various signaling pathways.

  • Mebeverine Hydrochloride: This agent has a multifaceted mechanism of action that is not fully understood but is known to involve:

    • Inhibition of Calcium Influx: It blocks calcium channels to reduce the influx of calcium ions into smooth muscle cells, which is a critical step for muscle contraction.[5]

    • Modulation of Sodium Channels: Mebeverine can alter the electrical activity of smooth muscle cells by modulating sodium channels, which leads to a decrease in muscle excitability and fewer spasms.[5]

    • Local Anesthetic Effect: It has been found to have a local anesthetic action, which may contribute to reducing the sensitivity of the gut muscles to stimuli that can trigger pain and spasms.[5]

    • Antimuscarinic Activity: Mebeverine also acts as an antimuscarinic agent, blocking muscarinic acetylcholine (B1216132) receptors to relax intestinal smooth muscle.[7][8]

  • Standard-of-Care Antispasmodics:

    • Anticholinergics/Antimuscarinics (e.g., Dicyclomine (B1218976), Hyoscyamine): These drugs competitively inhibit the action of acetylcholine at muscarinic receptors on smooth muscle, leading to muscle relaxation.[1][9]

    • Calcium Channel Blockers (e.g., Otilonium (B12848) Bromide, Pinaverium Bromide): These agents act locally in the GI tract to block L-type calcium channels, thereby preventing the calcium influx required for smooth muscle contraction.[3]

Signaling Pathway of Mebeverine Hydrochloride

Mebeverine_Signaling_Pathway cluster_membrane Smooth Muscle Cell Membrane Na_Channel Sodium Channels Contraction Muscle Contraction Na_Channel->Contraction Na+ Influx (Depolarization) Ca_Channel Calcium Channels Ca_Channel->Contraction Ca2+ Influx mAChR Muscarinic Receptors mAChR->Contraction Acetylcholine Binding Mebeverine Mebeverine Mebeverine->Na_Channel Modulates Mebeverine->Ca_Channel Blocks Mebeverine->mAChR Blocks Relaxation Muscle Relaxation Mebeverine->Relaxation

Caption: Multifaceted mechanism of Mebeverine in inducing smooth muscle relaxation.

Comparative Efficacy and Safety Data

The clinical effectiveness of Mebeverine has been evaluated in numerous studies, with some finding its superiority over placebo to be modest.

Mebeverine vs. Placebo

A meta-analysis of eight randomized trials with 555 IBS patients indicated that Mebeverine did not show a statistically significant advantage over placebo for clinical improvement or relief of abdominal pain.[10] The pooled relative risk (RR) for clinical improvement was 1.13 (95% CI: 0.59-2.16), and for abdominal pain relief, it was 1.33 (95% CI: 0.92-1.93).[10][11] However, a more recent systematic review of 22 studies found that six of these reported a significant decrease in abdominal pain with Mebeverine treatment.[6][12]

Mebeverine Dosage Comparison

When comparing a 200 mg slow-release formulation of Mebeverine with a 135 mg standard tablet, the efficacy was found to be similar. The RRs for clinical or global improvement and relief of abdominal pain were 1.12 (95% CI: 0.96-1.3) and 1.08 (95% CI: 0.87-1.34), respectively.[10][11] This suggests that both dosages are therapeutically equivalent for managing abdominal pain in IBS.[10]

Comparison with Other Antispasmodics

Meta-analyses indicate that antispasmodics as a class are more effective than placebo for improving global IBS symptoms.[13][14] In a comparative trial, otilonium bromide was found to be as effective as Mebeverine in relieving IBS symptoms in an Asian patient population.[3][15] Another meta-analysis showed that dicyclomine, an anticholinergic agent, provides better pain reduction than Mebeverine.[9] Combination therapies, such as alverine (B1665750) with simethicone, have also demonstrated enhanced efficacy, particularly for bloating.[14][16]

Safety and Tolerability

Mebeverine is generally well-tolerated, with a low incidence of adverse effects that is comparable to placebo.[6][10] In two studies, 24% of patients on Mebeverine reported adverse effects, compared to 22.5% in the placebo group.[10] Unlike many anticholinergic antispasmodics, Mebeverine does not typically cause systemic side effects like dry mouth or blurred vision.[2][10] Reported side effects are generally mild and can include indigestion, heartburn, and in rare cases, allergic reactions like hives or rash.[17][18][19]

Data Summary Tables

Table 1: Efficacy of Mebeverine vs. Placebo in IBS from a Meta-Analysis

OutcomeRelative Risk (95% CI)P-valueNumber of TrialsReference
Clinical Improvement 1.13 (0.59 - 2.16)0.70568[10]
Abdominal Pain Relief 1.33 (0.92 - 1.93)0.1298[10]

Table 2: Efficacy Comparison of Mebeverine Dosages (200 mg vs. 135 mg)

OutcomeRelative Risk (95% CI)P-valueNumber of TrialsReference
Clinical/Global Improvement 1.12 (0.96 - 1.3)0.1682[10]
Abdominal Pain Relief 1.08 (0.87 - 1.34)0.4632[10]

Table 3: Comparative Adverse Events Profile

Antispasmodic ClassCommon Adverse EventsReferences
Mebeverine Indigestion, heartburn, dizziness, mild rash (rare)[10][18][19]
Anticholinergics (e.g., Dicyclomine) Dry mouth, blurred vision, dizziness, constipation[2][9]
Calcium Channel Blockers (e.g., Otilonium) Generally well-tolerated due to poor absorption[3]

Experimental Protocols

The methodologies for clinical trials of antispasmodics in IBS are guided by established standards to ensure data quality and comparability.

Study Design
  • Randomized Controlled Trials (RCTs): The gold standard for assessing efficacy is the double-blind, placebo-controlled RCT.[20]

  • Inclusion Criteria: Patients are diagnosed with IBS according to the Rome criteria (currently Rome IV).[21][22][23] These criteria require recurrent abdominal pain (on average, at least one day a week in the last three months) associated with two or more of the following: relation to defecation, a change in stool frequency, or a change in stool form.[22][24]

  • Intervention: Participants are randomly assigned to receive the investigational drug, a placebo, or an active comparator. Treatment duration in these trials typically ranges from a few weeks to several months.[10]

Outcome Measures
  • Primary Endpoints:

    • Global Assessment of Symptoms: A patient- or physician-rated scale of overall symptom improvement.[14]

    • Abdominal Pain Relief: Frequently measured using a Visual Analogue Scale (VAS) or a numeric rating scale, where patients rate their pain intensity.[25][26][27][28][29]

  • Secondary Endpoints:

    • Improvement in stool consistency and frequency.

    • Reduction in bloating and abdominal distension.[6]

    • Quality of life, often assessed with IBS-specific questionnaires.[15]

    • Monitoring and reporting of all adverse events.

Experimental Workflow for a Typical IBS Clinical Trial

IBS_Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Rome IV Criteria) Baseline_Assessment Baseline Assessment (Pain VAS, QoL) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Mebeverine Randomization->Group_A Group_B Placebo / Comparator Randomization->Group_B Treatment_Period Treatment Period (e.g., 8-12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Endpoint_Analysis Endpoint Analysis (Primary & Secondary Outcomes) Treatment_Period->Endpoint_Analysis Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Period->Safety_Monitoring

Caption: Generalized workflow of a randomized controlled trial for an IBS therapeutic.

Discussion and Conclusion

The evidence indicates that Mebeverine hydrochloride is a safe therapeutic option for IBS, demonstrating a favorable side effect profile with a low incidence of adverse events.[6][10] However, its efficacy in providing significant global symptom improvement over placebo is not consistently supported by all meta-analyses.[3][10]

In clinical practice, the choice between different antispasmodics may be guided by the patient's predominant symptoms and their tolerance for potential side effects. For instance, anticholinergic agents like dicyclomine may be more effective for pain but come with a higher burden of side effects, making Mebeverine a suitable alternative for patients who are sensitive to these effects.[2][9]

For the scientific and drug development community, the variability in clinical trial outcomes for Mebeverine underscores the need for more rigorously designed studies. Future research should aim for larger sample sizes, standardized and patient-centered endpoints, and the identification of biomarkers or clinical phenotypes that predict a favorable response to specific antispasmodics.[30]

References

A Comparative Guide to Validating the pA2 Value of Mebeverine Hydrochloride in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mebeverine hydrochloride primarily targets muscarinic acetylcholine (B1216132) receptors (mAChRs) in the smooth muscle of the gastrointestinal tract, acting as an antagonist to relieve spasms.[1][2][3] Its mechanism involves blocking the effects of acetylcholine, a neurotransmitter that induces muscle contraction.[1][2]

Comparative Antagonist Potency

To provide a quantitative benchmark for the potency of Mebeverine, the following table summarizes the pA2 values of several established muscarinic receptor antagonists, determined in the guinea pig ileum, a standard model for assessing antispasmodic activity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response, providing a measure of the antagonist's affinity for its receptor.

AntagonistpA2 Value (Guinea Pig Ileum)Reference
Atropine9.93 ± 0.04[4]
Dicyclomine9.39 ± 0.12[4]
Valethamate9.80 ± 0.12[4]
Hyoscine9.46 ± 0.05[4]
Mebeverine Hydrochloride Not Reported in Cited Literature
Experimental Protocols

The determination of a pA2 value is achieved through functional assays, typically employing isolated organ bath techniques and Schild plot analysis.

1. Isolated Guinea Pig Ileum Preparation:

  • Tissue Source: A segment of the ileum is isolated from a guinea pig.

  • Preparation: The lumen of the ileum segment is flushed with a physiological salt solution (e.g., Tyrode's solution) to remove its contents. The segment is then suspended in an organ bath containing the aerated physiological salt solution maintained at 37°C.[4]

  • Apparatus: The tissue is attached to an isometric force transducer to record muscle contractions.

2. Functional Assay (Schild Analysis):

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an agonist, typically acetylcholine (ACh) or carbachol, by progressively increasing its concentration in the organ bath and recording the resulting muscle contractions.

  • Antagonist Incubation: The tissue is then washed and incubated with a known concentration of the antagonist (e.g., Mebeverine hydrochloride) for a specific period to allow for equilibrium to be reached.

  • Shifted Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of this curve without altering the maximum response.[5]

  • Multiple Antagonist Concentrations: This process is repeated with several different concentrations of the antagonist.

  • Schild Plot Construction: The dose ratio (the ratio of the agonist concentration required to produce a certain response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration.

  • pA2 Determination: For a competitive antagonist, the Schild plot should yield a straight line with a slope of 1. The x-intercept of this line provides the pA2 value.[5]

Visualizations

Signaling Pathway of Muscarinic Receptor Antagonism

Muscarinic Receptor Antagonist Signaling Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release triggers ACh ACh ACh_Release->ACh mAChR Muscarinic Receptor (mAChR) ACh->mAChR binds to G_Protein G-Protein Activation mAChR->G_Protein activates PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Mebeverine Mebeverine HCl Mebeverine->mAChR blocks

Caption: Muscarinic antagonist (Mebeverine) blocking acetylcholine binding.

Experimental Workflow for pA2 Determination

Experimental Workflow for pA2 Determination Start Start Tissue_Prep Isolate Guinea Pig Ileum Start->Tissue_Prep Mounting Mount Tissue in Organ Bath Tissue_Prep->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Agonist_CRC Generate Baseline Agonist (ACh) Concentration- Response Curve (CRC) Equilibration->Agonist_CRC Washout1 Washout Agonist_CRC->Washout1 Antagonist_Incubation Incubate with Antagonist (e.g., Mebeverine HCl) Washout1->Antagonist_Incubation Agonist_CRC_Antagonist Generate Agonist (ACh) CRC in Presence of Antagonist Antagonist_Incubation->Agonist_CRC_Antagonist Repeat Repeat with Different Antagonist Concentrations Agonist_CRC_Antagonist->Repeat Repeat->Washout1 Yes Schild_Plot Construct Schild Plot Repeat->Schild_Plot No pA2_Calc Calculate pA2 Value Schild_Plot->pA2_Calc End End pA2_Calc->End

Caption: Workflow for determining pA2 using an isolated organ bath.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of gastrointestinal and urological therapeutics, antispasmodic agents play a crucial role in managing conditions characterized by smooth muscle spasms. Understanding the pharmacokinetic profiles of these drugs is paramount for optimizing dosing regimens and ensuring clinical efficacy and safety. This guide provides a comparative overview of the pharmacokinetics of three commonly used antispasmodic drugs: Dicyclomine (B1218976) hydrochloride, Flavoxate (B1672763) hydrochloride, and Mebeverine (B1676125) hydrochloride.

It is important to note that a comprehensive search for the pharmacokinetic properties of Temiverine hydrochloride , an antispasmodic agent, did not yield any publicly available data. Therefore, this guide will focus on the aforementioned related compounds to provide a valuable comparative resource for researchers, scientists, and drug development professionals.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of Dicyclomine, Flavoxate, and Mebeverine are summarized in the tables below, facilitating a direct comparison of their absorption, distribution, metabolism, and excretion profiles.

Table 1: Absorption and Distribution
ParameterDicyclomine HydrochlorideFlavoxate HydrochlorideMebeverine Hydrochloride
Bioavailability ~67% (relative to IM injection)[1][2]Well absorbed from the gastrointestinal tract[3][4]Rapidly and completely absorbed, but parent drug is undetectable in plasma due to extensive first-pass metabolism[5]
Time to Peak (Tmax) 60 - 90 minutes[6][7][8]Peak effect at 112 minutes[9]Metabolites: 1 - 2.92 hours[10][11]
Volume of Distribution (Vd) ~3.65 L/kg[6][12]Data not availableData not available
Protein Binding Data not availableMetabolite (3-methylflavone-8-carboxylic acid) is ~99.5% protein-bound[13]Data not available
Table 2: Metabolism and Excretion
ParameterDicyclomine HydrochlorideFlavoxate HydrochlorideMebeverine Hydrochloride
Metabolism Not extensively studied[6][7]Rapidly metabolized[4]Rapidly and completely metabolized by esterases[5]
Major Metabolites Not well defined3-methylflavone-8-carboxylic acid (MFCA)[13][14]Veratric acid, Mebeverine alcohol, Demethylated carboxylic acid (DMAC)[10][11]
Elimination Half-life (t½) Biphasic: ~1.8 hours (initial phase)[6][7][12][15]Data not available for parent drug. Metabolite (Mebeverine acid) t½ is ~1.1 hours[11][16]Metabolite (DMAC) steady-state t½ is 2.45 hours; another report suggests a t½ of 5-6 hours for DMA[10]
Route of Excretion Primarily urine (79.5%), some feces (8.4%)[6][7][8][12][15]Primarily urine (57% of dose within 24 hours)Almost completely excreted as metabolites in the urine[11][16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of experimental protocols derived from the available literature for the analysis of Dicyclomine and Mebeverine.

Dicyclomine Bioequivalence Study Protocol

A bioequivalence study for dicyclomine hydrochloride tablets was conducted with the following design[8]:

  • Study Design: Open-label, randomized, single-dose, two-way crossover.[8]

  • Subjects: Healthy male volunteers, aged 18-45 years.[8]

  • Treatment Arms:

    • Test Product: Dicyclomine Hydrochloride 20 mg tablet.

    • Reference Product: Bentyl® 20 mg tablet.

  • Administration: A single oral 20 mg dose was administered with 240 mL of water following an overnight fast.[8]

  • Blood Sampling: Blood samples were collected in EDTA-containing tubes at pre-dose and at specified time points up to 24 hours post-dose. Due to the light sensitivity of dicyclomine, samples were protected from UV light.[8]

  • Analytical Method: Dicyclomine concentrations in plasma were determined using a validated analytical method, likely a chromatographic technique such as HPLC or GC-MS.[8]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) were calculated using non-compartmental methods. Statistical analysis was performed to compare the bioavailability of the test and reference products.[8]

Mebeverine Metabolite Analysis in Human Plasma

The quantification of mebeverine's primary metabolites in human plasma has been described using the following methodology[10][17]:

  • Objective: To develop a rapid and sensitive HPLC-MS/MS method for the simultaneous quantification of mebeverine acid (MA) and desmethyl mebeverine acid (DMA).[17]

  • Sample Preparation: Protein precipitation was used to extract the metabolites from plasma samples. 400 µL of an internal standard solution was added to 100 µL of plasma, vortexed, and centrifuged. The supernatant was then injected into the HPLC-MS/MS system.[17]

  • Chromatography: Chromatographic separation was achieved using a C8 reversed-phase column with a gradient mobile phase.[17]

  • Detection: A tandem mass spectrometer was used for the detection and quantification of the analytes and internal standards.[17]

  • Validation: The method was validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.[17]

  • Application: The validated method was successfully applied to a pharmacokinetic study in healthy human volunteers who received a single oral dose of mebeverine hydrochloride.[10][17]

Visualization of Metabolic Pathway

The metabolic pathway of Mebeverine is well-documented and involves rapid enzymatic hydrolysis. The following diagram illustrates this process.

Mebeverine_Metabolism Mebeverine Mebeverine Hydrochloride Hydrolysis Esterase Hydrolysis (First-Pass Metabolism) Mebeverine->Hydrolysis Rapid Veratric_Acid Veratric Acid Hydrolysis->Veratric_Acid Mebeverine_Alcohol Mebeverine Alcohol Hydrolysis->Mebeverine_Alcohol Excretion Urinary Excretion Veratric_Acid->Excretion Oxidation Oxidation Mebeverine_Alcohol->Oxidation Mebeverine_Acid Mebeverine Acid (MAC) Oxidation->Mebeverine_Acid Demethylation Demethylation Mebeverine_Acid->Demethylation DMAC Demethylated Carboxylic Acid (DMAC) (Main Circulating Metabolite) Demethylation->DMAC DMAC->Excretion

Caption: Metabolic pathway of Mebeverine Hydrochloride.

Objective Comparison and Conclusion

The pharmacokinetic profiles of Dicyclomine, Flavoxate, and Mebeverine reveal significant differences that influence their clinical use.

Dicyclomine hydrochloride is rapidly absorbed, with peak plasma concentrations reached within 60 to 90 minutes.[6][7][8] Its oral bioavailability is approximately 67% relative to intramuscular injection, and it has a large volume of distribution, suggesting extensive tissue uptake.[1][2][6][12] The elimination is biphasic, with a relatively short initial half-life of about 1.8 hours.[6][7][8][12][15] A notable gap in the current knowledge is the lack of detailed information on its metabolism.[6][7]

Mebeverine hydrochloride presents a unique pharmacokinetic profile characterized by rapid and complete absorption followed by extensive and rapid first-pass metabolism.[5] Consequently, the parent drug is not detected in the plasma.[5] Its pharmacological effects are attributed to its metabolites, primarily demethylated carboxylic acid (DMAC).[10] The metabolites have a relatively short half-life and are excreted in the urine.[10][11] This rapid clearance and metabolism to active moieties are key features of mebeverine's pharmacokinetics.

References

Safety Operating Guide

Navigating the Safe Disposal of Mebeverine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: The proper disposal of Mebeverine hydrochloride, a pharmaceutical compound utilized in research and development, is crucial for maintaining laboratory safety and environmental integrity. This guide provides detailed, step-by-step procedures for its appropriate handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.

Mebeverine hydrochloride is classified as harmful if swallowed and is recognized as hazardous to the aquatic environment with long-lasting effects.[1][2] Therefore, specialized disposal procedures are mandatory to prevent contamination and potential harm.

Disposal Protocol for Mebeverine Hydrochloride

Researchers must handle Mebeverine hydrochloride in accordance with its Safety Data Sheet (SDS) and relevant environmental regulations. The following steps outline the approved disposal pathway:

  • Personal Protective Equipment (PPE): Prior to handling, all personnel must be equipped with appropriate PPE, including safety glasses, gloves, and a lab coat.[2][3] In cases of potential dust formation, a dust mask or respirator is necessary.[1][2]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unadulterated Mebeverine hydrochloride waste, including expired or unused quantities and contaminated solids (e.g., weighing paper, contaminated PPE), in a designated, clearly labeled, and sealed hazardous waste container.[1] The container should be stored in a well-ventilated area away from incompatible materials such as strong acids and bases.[1]

    • Liquid Waste: Solutions containing Mebeverine hydrochloride should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not discharge solutions containing Mebeverine hydrochloride into the sewer system.[1][4][5]

  • Spill Management:

    • Minor Spills: In the event of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1][2]

    • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material spills.

  • Final Disposal:

    • All waste containing Mebeverine hydrochloride must be disposed of through a licensed chemical waste disposal company.[3] This ensures the material is transported, treated, and disposed of in accordance with federal, state, and local regulations.[6][7]

    • The primary recommended method for the destruction of pharmaceutical waste is incineration at a permitted facility.[7][8]

Key Hazard and Disposal Information

For quick reference, the following table summarizes critical data related to the handling and disposal of Mebeverine hydrochloride.

ParameterInformationSource
Primary Hazard Classifications Acute toxicity (Oral), Harmful to aquatic life with long-lasting effects[1][3]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat, dust mask (if applicable)[2][3]
Incompatible Materials Strong acids, Strong bases[1]
Prohibited Disposal Methods Disposal in household trash, Flushing down the toilet/sewer[1][4][7]
Recommended Disposal Method Incineration by a licensed hazardous waste disposal facility[3][7][8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Mebeverine hydrochloride in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Initial Handling & Segregation cluster_2 Containerization & Storage cluster_3 Final Disposal start Mebeverine Hydrochloride Waste Generated ppe Don Appropriate PPE start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste Collection assess_form->solid_waste Solid liquid_waste Liquid Waste Collection assess_form->liquid_waste Liquid container_solid Seal & Label Hazardous Solid Waste Container solid_waste->container_solid container_liquid Seal & Label Hazardous Liquid Waste Container liquid_waste->container_liquid storage Store in Designated Well-Ventilated Area container_solid->storage container_liquid->storage disposal Arrange for Pickup by Licensed Waste Disposal Vendor storage->disposal end Waste Properly Disposed disposal->end

Caption: Disposal workflow for Mebeverine hydrochloride.

References

Essential Safety and Logistics for Handling Temiverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Temiverine hydrochloride (CAS No. 136529-33-4) is readily available in the public domain. The following guidance is based on the general safety and handling protocols for anticholinergic agents, the class to which this compound belongs. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be worn when there is a risk of splashes or aerosol generation.Conforming to EN166 (EU) or NIOSH (US) approved standards.
Skin Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals should be worn, especially when handling larger quantities or in situations with a high risk of exposure.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
Respiratory A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. For powders, a NIOSH-certified N95 or higher respirator is recommended to avoid inhalation.Follow a respiratory protection program such as that outlined in CSA Standard Z94.4-18.
Body A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[1]

  • The container should be kept tightly closed when not in use.[1]

  • Restrict access to the storage area to authorized personnel only.

Handling and Use
  • All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the area where the compound is handled.[1]

  • Wash hands thoroughly before breaks and at the end of the workday.[2]

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spill (Solid):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a sealable container labeled as hazardous waste.

    • Clean the spill area with a detergent solution and then with water.

    • Dispose of all contaminated materials as hazardous waste.

  • Minor Spill (Liquid):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, contain the spill with absorbent material (e.g., spill pillows, sand, or vermiculite), starting from the outside and working inwards.[4]

    • Absorb the spilled liquid.

    • Collect the absorbent material into a sealable container labeled as hazardous waste.

    • Clean the spill area with a detergent solution and then with water.

    • Dispose of all contaminated materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your institution's EHS department and emergency services.

    • Restrict access to the spill area.

    • Await the arrival of trained emergency response personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]

  • Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Empty Containers: Puncture and dispose of empty containers as hazardous waste to prevent reuse.[3]

  • Take-Back Programs: The preferred method for disposing of unwanted pharmaceuticals is through a drug take-back program.[5] If a take-back program is not available, follow the institutional guidelines for hazardous waste disposal.[6]

Visual Guidance

Emergency Spill Response Workflow

The following diagram outlines the procedural flow for responding to a spill of this compound.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs assess_spill Assess Spill Severity (Minor vs. Major) start->assess_spill evacuate Evacuate Area Notify EHS & Emergency Services assess_spill->evacuate Major Spill minor_spill_protocol Initiate Minor Spill Protocol assess_spill->minor_spill_protocol Minor Spill end End evacuate->end don_ppe Don Appropriate PPE minor_spill_protocol->don_ppe contain_spill Contain Spill (Absorbent for liquid, damp cloth for solid) don_ppe->contain_spill cleanup Clean Up Spill Material contain_spill->cleanup decontaminate Decontaminate Spill Area (Detergent & Water) cleanup->decontaminate dispose Dispose of all Contaminated Waste as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor dispose->report report->end

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Temiverine hydrochloride
Reactant of Route 2
Reactant of Route 2
Temiverine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.